Product packaging for Metam(Cat. No.:CAS No. 144-54-7)

Metam

Cat. No.: B094612
CAS No.: 144-54-7
M. Wt: 107.2 g/mol
InChI Key: HYVVJDQGXFXBRZ-UHFFFAOYSA-N
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Description

Metam is a member of the class of dithiocarbamic acids that is dithiocarbamic acid in which a hydrogen attached to the amino group has been replaced by a methyl group. It is used (most widely as the corresponding sodium salt, this compound-sodium) as an agricultural pesticide, mainly as a broad spectrum soil fumigant for the control of weeds, nematodes, soil-borne insects and fungi. It has a role as a profungicide, a proherbicide, a proinsecticide and a pronematicide. It is an organosulfur insecticide and a member of dithiocarbamic acids. It is a conjugate acid of a this compound(1-).
Methylcarbamodithioic acid K salt, also known as monopotassium methyldithiocarbamate or C2H4NS2. k, belongs to the class of organic compounds known as organosulfur compounds. These are organic compounds containing a carbon-sulfur bond. Methylcarbamodithioic acid K salt is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, methylcarbamodithioic acid K salt is primarily located in the cytoplasm.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5NS2 B094612 Metam CAS No. 144-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylcarbamodithioic acid
Source PubChem
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InChI

InChI=1S/C2H5NS2/c1-3-2(4)5/h1H3,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVVJDQGXFXBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

137-41-7 (mono-potassium salt), 137-42-8 (hydrochloride salt), 39680-90-5 (ammonium salt), 6734-80-1 (mono-hydrochloride salt.dihydrate)
Record name Metam [ISO]
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DSSTOX Substance ID

DTXSID5043970
Record name Metam
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Molecular Weight

107.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

144-54-7, 137-41-7
Record name Metam
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metam [ISO]
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Record name Metam
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Record name Methyldithiocarbamic acid
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Record name METAM
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Record name Methylcarbamodithioic acid K salt
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Metam Sodium in Soil Fumigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metam sodium, a widely utilized soil fumigant, undergoes a critical transformation in the soil to exert its biocidal activity. Upon application to moist soil, it rapidly decomposes, primarily into methyl isothiocyanate (MITC), the principal agent responsible for its efficacy against a broad spectrum of soil-borne pathogens, nematodes, and weeds. This guide provides a comprehensive technical overview of the chemical and biological processes governing the action of this compound sodium in the soil environment. It details the conversion of this compound sodium to MITC, the factors influencing this process, and the subsequent degradation and mode of action of MITC. Furthermore, this document outlines the impact of this compound sodium on soil microbial communities and provides detailed experimental protocols for the analysis of its active compound and the assessment of its effects on soil microflora.

The Chemistry of this compound Sodium in Soil: Conversion to an Active Fumigant

This compound sodium (sodium N-methyldithiocarbamate) itself is not the primary biocidal agent. Its efficacy relies on its rapid and efficient conversion to methyl isothiocyanate (MITC) upon contact with moist soil.[1][2] This conversion is a crucial first step in the fumigation process.

The Conversion Process

The transformation of this compound sodium to MITC is a rapid, abiotic decomposition process.[1][2] In the presence of water, this compound sodium hydrolyzes to form MITC and hydrogen sulfide. The overall chemical reaction can be summarized as follows:

CH₃NHCS₂Na + H₂O → CH₃NCS + H₂S + NaOH

This conversion is typically completed within a short period, often within an hour to a day following application, depending on various soil conditions.[1]

Factors Influencing Conversion Efficiency

While the conversion of this compound sodium to MITC is generally efficient, several edaphic and environmental factors can influence the rate and extent of this transformation.

Data Presentation: Conversion Efficiency of this compound Sodium to MITC in Various Soils

Soil TypeOrganic Carbon (%)Clay (%)pHConversion Efficiency (%)Reference
Arlington sandy loam0.8107.5>92[1]
Carsitas loamy sand0.567.8>92[1]
Domino silt loam1.2257.6>92[1]
Grangeville fine sandy loam0.9157.7>92[1]
Tujunga loamy sand0.346.9>92[1]
Woburn sandy loam2.5125.5>92[1]

Table 1: High conversion efficiency of this compound sodium to MITC was observed across a range of soil types, suggesting that soil type has a minimal impact on the conversion process itself.[1]

Initial this compound Sodium Concentration: The initial concentration of this compound sodium applied to the soil can affect the conversion efficiency. Studies have shown that the conversion efficiency may decrease at very high application rates.[1]

Soil Temperature and Moisture: The rate of decomposition of this compound sodium is strongly dependent on soil temperature and moisture.[1] Higher temperatures generally accelerate the conversion process. Adequate soil moisture is essential for the hydrolysis reaction to occur.

The Biocidal Action of Methyl Isothiocyanate (MITC)

Once formed, MITC is a highly volatile and reactive compound that acts as a potent biocide against a wide range of soil organisms.

Mode of Action

The primary mode of action of MITC is its ability to react with and inactivate essential enzymes in living organisms. Specifically, it targets sulfhydryl groups (-SH) present in the amino acid cysteine, which is a critical component of many proteins and enzymes. By binding to these sulfhydryl groups, MITC disrupts cellular respiration and other vital metabolic processes, leading to cell death. This multi-site activity makes it effective against a broad spectrum of organisms and reduces the likelihood of resistance development.

Efficacy Against Soil-Borne Pathogens

This compound sodium, through the action of MITC, is effective in controlling a variety of economically important soil-borne plant pathogens.

Data Presentation: Efficacy of this compound Sodium Against Key Soil-Borne Pathogens

PathogenDiseaseHost Crop(s)This compound Sodium Application RateEfficacy (Reduction in Pathogen Population/Disease Incidence)Reference(s)
Rhizoctonia solaniDamping-off, Root RotVarious187 - 702 L/haSignificant linear reduction in populations[3]
Fusarium oxysporumFusarium WiltVarious187 - 702 L/haSignificant reduction in propagules[2][4]
Pythium spp.Damping-off, Root RotVarious187 - 702 L/haSignificant reduction in sporangia[3][4][5]
Verticillium dahliaeVerticillium WiltPotato, TomatoNot specifiedEffective in reducing disease incidence[5]

Table 2: this compound sodium demonstrates significant efficacy against a range of soil-borne fungal pathogens at various application rates.

Degradation and Environmental Fate of MITC

The persistence of MITC in the soil is a critical factor influencing both its efficacy and its potential environmental impact. The degradation of MITC is influenced by both biotic and abiotic factors.[6]

Abiotic Degradation

Chemical degradation of MITC can occur, particularly in the presence of certain soil components and conditions. Factors such as soil pH and the presence of organic matter can influence the rate of abiotic degradation.[7]

Biotic Degradation

Soil microorganisms play a significant role in the breakdown of MITC.[6] Various bacteria and fungi possess the enzymatic machinery to metabolize MITC, utilizing it as a carbon and nitrogen source. The rate of biodegradation can be influenced by the composition and activity of the soil microbial community. Repeated applications of this compound sodium can sometimes lead to the development of microbial populations with an enhanced ability to degrade MITC, a phenomenon known as accelerated degradation.[5]

Signaling Pathways and Logical Relationships

Metam_Sodium_Action_Pathway Metam_Sodium This compound Sodium (in moist soil) MITC Methyl Isothiocyanate (MITC) Metam_Sodium->MITC Rapid Abiotic Conversion Enzymes Essential Enzymes (with -SH groups) MITC->Enzymes Reacts with Microbial_Degradation Microbial Degradation MITC->Microbial_Degradation Abiotic_Degradation Abiotic Degradation MITC->Abiotic_Degradation Pathogens Soil-borne Pathogens, Nematodes, Weeds Inactivated_Enzymes Inactivated Enzymes Enzymes->Inactivated_Enzymes Inactivation Cell_Death Cell Death Inactivated_Enzymes->Cell_Death Cell_Death->Pathogens Controls Breakdown_Products Non-toxic Breakdown Products Microbial_Degradation->Breakdown_Products Abiotic_Degradation->Breakdown_Products

This compound Sodium Mechanism of Action

Impact on Soil Microbial Communities

The broad-spectrum activity of MITC inevitably affects non-target soil microorganisms, which play crucial roles in soil health and nutrient cycling.

Short-Term Effects

Application of this compound sodium typically leads to a significant, short-term reduction in the total microbial biomass and a shift in the microbial community structure. This is due to the non-selective nature of MITC, which affects a wide range of bacteria and fungi.

Community Recovery and Resilience

Following the initial disruption, soil microbial communities generally exhibit a degree of resilience. After the dissipation of MITC, microbial populations tend to recover, although the composition of the community may be altered compared to the pre-fumigation state. Some studies have shown that certain microbial groups may be more sensitive to this compound sodium than others, leading to shifts in the relative abundance of different taxa.

Experimental Workflow for Microbial Community Analysis

Microbial_Analysis_Workflow Soil_Sample Soil Sample Collection (Pre- and Post-Fumigation) PLFA_Extraction Phospholipid Fatty Acid (PLFA) Extraction Soil_Sample->PLFA_Extraction FAME_Derivatization Fatty Acid Methyl Ester (FAME) Derivatization PLFA_Extraction->FAME_Derivatization GC_Analysis Gas Chromatography (GC) Analysis FAME_Derivatization->GC_Analysis Data_Analysis Data Analysis and Community Profiling GC_Analysis->Data_Analysis

PLFA Analysis Workflow

Experimental Protocols

Determination of Methyl Isothiocyanate (MITC) in Soil by Gas Chromatography (GC)

Objective: To quantify the concentration of MITC in soil samples following the application of this compound sodium.

Materials:

  • Gas chromatograph (GC) equipped with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS) detector.

  • GC column suitable for volatile organic compound analysis (e.g., DB-624 or equivalent).

  • Headspace vials with PTFE-lined septa.

  • Analytical standard of methyl isothiocyanate.

  • Organic solvent (e.g., ethyl acetate or hexane).

  • Sodium sulfate (anhydrous).

  • Syringes for gas and liquid sampling.

  • Vortex mixer and centrifuge.

Procedure:

  • Sample Collection: Collect soil samples from the treated area at specified time intervals. Store samples in airtight containers and keep them cool to prevent volatilization of MITC.

  • Extraction:

    • Weigh a known amount of soil (e.g., 10 g) into a headspace vial.

    • Add a known volume of organic solvent (e.g., 10 mL of ethyl acetate).

    • Add a small amount of anhydrous sodium sulfate to remove any moisture.

    • Immediately seal the vial with a PTFE-lined septum and cap.

  • Vortex and Equilibrate:

    • Vortex the vial for 1-2 minutes to ensure thorough mixing of the soil and solvent.

    • Allow the vial to equilibrate at a constant temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to allow MITC to partition into the headspace.

  • Headspace Analysis:

    • Using a gas-tight syringe, withdraw a known volume of the headspace gas (e.g., 1 mL).

    • Inject the headspace sample into the GC.

  • Gas Chromatography Conditions (Example):

    • Injector Temperature: 200°C

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 150°C.

      • Hold at 150°C for 2 minutes.

    • Detector Temperature (FPD): 250°C

    • Carrier Gas (Helium) Flow Rate: 1.5 mL/minute

  • Quantification:

    • Prepare a calibration curve using standard solutions of MITC in the same solvent.

    • Analyze the standards under the same GC conditions.

    • Determine the concentration of MITC in the soil sample by comparing the peak area of the sample to the calibration curve.

Assessment of Soil Microbial Community Structure using Phospholipid Fatty Acid (PLFA) Analysis

Objective: To characterize the changes in the soil microbial community composition following this compound sodium fumigation.

Materials:

  • Freeze-dryer.

  • Centrifuge.

  • Solid-phase extraction (SPE) columns (Silica).

  • Gas chromatograph (GC) with a flame ionization detector (FID).

  • Solvents: Chloroform, methanol, hexane, acetone.

  • Reagents: Potassium hydroxide (KOH), acetic acid.

  • Internal standard (e.g., 19:0 phosphatidylcholine).

Procedure:

  • Sample Preparation:

    • Collect soil samples and freeze-dry them immediately.

    • Grind the freeze-dried soil to a fine powder.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • To a known weight of soil (e.g., 5 g), add a single-phase extraction solvent mixture of chloroform:methanol:phosphate buffer (1:2:0.8 v/v/v).

    • Add an internal standard.

    • Shake the mixture for 2 hours and then centrifuge.

    • Collect the supernatant containing the lipids.

  • Fractionation:

    • Pass the lipid extract through a silica-based SPE column.

    • Elute neutral lipids with chloroform.

    • Elute glycolipids with acetone.

    • Elute phospholipids with methanol.

  • Derivatization (Transesterification):

    • Dry the phospholipid fraction under nitrogen gas.

    • Add a mild alkaline methanolysis reagent (e.g., 0.2 M methanolic KOH) to convert the fatty acids in the phospholipids to fatty acid methyl esters (FAMEs).

    • Incubate at 37°C for 30 minutes.

    • Neutralize the reaction with acetic acid.

  • FAME Extraction:

    • Extract the FAMEs with hexane.

    • Wash the hexane layer with deionized water.

    • Dry the hexane layer over anhydrous sodium sulfate.

  • GC Analysis:

    • Inject the FAME extract into the GC-FID.

    • Use a suitable capillary column (e.g., HP-ULTRA 2).

    • Identify and quantify the FAMEs by comparing their retention times and peak areas to a known standard mixture (e.g., Bacterial Acid Methyl Ester (BAME) mix).

  • Data Analysis:

    • Calculate the abundance of different microbial groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi) based on the presence and abundance of specific biomarker fatty acids.

    • Analyze changes in the microbial community structure between fumigated and non-fumigated soils.

Conclusion

The mechanism of action of this compound sodium in soil fumigation is a multi-faceted process initiated by its rapid conversion to the potent biocide, methyl isothiocyanate. The efficacy of this fumigant is dependent on a complex interplay of chemical transformations, interactions with soil components, and the biological and abiotic degradation of its active ingredient. Understanding these core principles is paramount for optimizing its use in agricultural settings, minimizing potential environmental impacts, and developing sustainable pest management strategies. The experimental protocols provided herein offer a framework for researchers to further investigate and quantify the intricate dynamics of this compound sodium in the soil environment.

References

An In-depth Technical Guide to the Breakdown of Metam Potassium in Different Soil Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition of metam potassium in various soil environments. This compound potassium is a broad-spectrum soil fumigant, and understanding its transformation in the soil is crucial for assessing its efficacy, environmental fate, and potential impact on non-target organisms. This document delves into the breakdown products, the influence of soil properties on degradation kinetics, and the methodologies used to study these processes.

Core Concepts: From this compound Potassium to Methyl Isothiocyanate (MITC)

This compound potassium (potassium N-methyldithiocarbamate) is not the primary biocidal agent itself. Upon application to moist soil, it rapidly undergoes chemical hydrolysis to form its main breakdown product, methyl isothiocyanate (MITC) .[1] This conversion is a crucial first step, as MITC is a highly volatile and reactive compound responsible for the fumigant's nematicidal, fungicidal, insecticidal, and herbicidal properties.

The conversion from this compound potassium to MITC is a rapid, abiotic process.[1] However, the subsequent degradation of MITC is a more complex process influenced by a combination of chemical and biological factors within the soil matrix.[2]

Quantitative Analysis of this compound Potassium Breakdown

The persistence and concentration of MITC in the soil are critical for its effectiveness as a fumigant. These parameters are significantly influenced by soil type and other environmental conditions. The rate of degradation is often expressed as a half-life (DT50), the time it takes for 50% of the compound to dissipate.

While comprehensive comparative data across a wide range of soil types is often presented in disparate studies, the following table summarizes the degradation kinetics of MITC in an Arlington sandy loam, demonstrating the significant impact of organic amendments and temperature.

Soil TreatmentTemperature (°C)First-Order Rate Constant (k, d⁻¹) (± SE)Half-life (DT₅₀, days)
Unamended Soil200.12 ± 0.015.8
Chicken Manure (1.0%)200.20 ± 0.033.5
Chicken Manure (2.5%)200.28 ± 0.012.5
Chicken Manure (5.0%)200.32 ± 0.042.2
Unamended Soil300.23 ± 0.023.0
Chicken Manure (1.0%)300.50 ± 0.011.4
Chicken Manure (2.5%)300.59 ± 0.051.2
Chicken Manure (5.0%)300.92 ± 0.080.8
Unamended Soil400.39 ± 0.031.8
Chicken Manure (1.0%)401.20 ± 0.080.6
Chicken Manure (2.5%)401.70 ± 0.080.4
Chicken Manure (5.0%)402.00 ± 0.080.3

Data adapted from a study on Arlington sandy loam.[2]

Key Observations:

  • Effect of Organic Matter: The addition of chicken manure, a source of organic matter, significantly accelerated the degradation of MITC, leading to a shorter half-life.[2]

  • Effect of Temperature: Higher temperatures increased the rate of MITC degradation in both unamended and amended soil.[2]

  • Soil Texture: While not detailed in the table, soil texture plays a crucial role. Finer textured soils, such as clay loams, tend to retain MITC longer than coarser, sandy soils due to differences in sorption and gas diffusion rates.[3] Sandy clay loam has been shown to have lower MITC volatilization compared to sandy soil.

Experimental Protocols

To investigate the breakdown of this compound potassium and its primary product, MITC, in different soil types, a soil microcosm study can be employed. The following is a detailed methodology for such an experiment.

Objective

To determine the degradation kinetics and identify the major breakdown products of this compound potassium in different soil types (e.g., sandy, clay, loam) under controlled laboratory conditions.

Materials
  • Soils: Representative samples of sandy, clay, and loam soils. Soils should be characterized for their physical and chemical properties (texture, pH, organic matter content, cation exchange capacity).

  • This compound Potassium: Analytical grade standard.

  • Methyl Isothiocyanate (MITC): Analytical grade standard.

  • Chemicals: Organic solvents (e.g., ethyl acetate, hexane), anhydrous sodium sulfate.

  • Equipment:

    • Incubator with temperature and humidity control.

    • Glass microcosms (e.g., 250 mL amber glass jars with PTFE-lined caps).

    • Gas chromatograph-mass spectrometer (GC-MS).

    • Headspace solid-phase microextraction (HS-SPME) autosampler and fibers (for MITC analysis).

    • Analytical balance, vortex mixer, centrifuge.

Experimental Design
  • Soil Preparation: Air-dry the soils and sieve them through a 2-mm mesh to ensure homogeneity.

  • Microcosm Setup:

    • Weigh a known amount of each soil type (e.g., 50 g) into the glass microcosms.

    • Adjust the moisture content of each soil to a predetermined level (e.g., 60% of water holding capacity).

    • Prepare a stock solution of this compound potassium in sterile deionized water.

    • Spike the soil samples with the this compound potassium stock solution to achieve a desired application rate.

    • Seal the microcosms immediately with PTFE-lined caps.

    • Prepare control microcosms for each soil type with no this compound potassium added.

    • Prepare sterile control microcosms (autoclaved soil) to differentiate between biotic and abiotic degradation.

  • Incubation: Incubate all microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate microcosms for each soil type and treatment.

Analytical Method for MITC

The following protocol is based on a headspace solid-phase microextraction (HS-SPME) method coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS).

  • Sample Extraction:

    • Take a subsample of soil (e.g., 5 g) from the microcosm and place it into a headspace vial.

    • Add a salting-out agent (e.g., NaCl) and an internal standard.

    • Immediately seal the vial.

  • HS-SPME:

    • Place the vial in the autosampler.

    • Equilibrate the sample at a specific temperature to allow MITC to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

  • GC-MS/MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot injector of the GC.

    • Separate the compounds on a suitable capillary column.

    • Detect and quantify MITC using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Data Analysis
  • Calculate the concentration of MITC in each sample based on a calibration curve.

  • Plot the concentration of MITC over time for each soil type.

  • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (DT50) for MITC in each soil type.

Visualization of this compound Potassium Breakdown and Experimental Workflow

This compound Potassium to MITC Conversion

The initial and most critical step in the activation of this compound potassium is its conversion to MITC in the soil.

Metam_Potassium This compound Potassium (Potassium N-methyldithiocarbamate) MITC Methyl Isothiocyanate (MITC) (Active Biocidal Agent) Metam_Potassium->MITC Rapid Chemical Hydrolysis Moist_Soil Moist Soil

Caption: Conversion of this compound Potassium to MITC in Soil.

Breakdown Pathway of MITC

The degradation of MITC in soil is a complex process involving both microbial and chemical pathways. While the exact metabolites can vary depending on soil conditions, a simplified general pathway is presented below. The process is significantly driven by microbial activity, with several bacterial genera, including Pseudomonas, Bacillus, Arthrobacter, and Mycobacterium, implicated in the degradation of MITC.[4]

cluster_main_pathway Primary Degradation Pathway cluster_influences Influencing Factors MITC Methyl Isothiocyanate (MITC) Methylamine Methylamine MITC->Methylamine Hydrolysis / Microbial Action Carbon_Disulfide Carbon Disulfide MITC->Carbon_Disulfide Hydrolysis / Microbial Action Further_Degradation Further Microbial Metabolism Methylamine->Further_Degradation CO2_H2O_Biomass CO2, H2O, Biomass Further_Degradation->CO2_H2O_Biomass Soil_Type Soil Type (Texture, Organic Matter) Soil_Type->MITC Soil_Moisture Soil Moisture Soil_Moisture->MITC Temperature Temperature Temperature->MITC Microbial_Activity Microbial Activity Microbial_Activity->MITC

Caption: Simplified Degradation Pathway of MITC in Soil.

Experimental Workflow

The process of studying this compound potassium breakdown in the laboratory follows a structured workflow from soil collection to data analysis.

Soil_Collection Soil Collection (Sandy, Clay, Loam) Soil_Characterization Soil Characterization (pH, OM, Texture) Soil_Collection->Soil_Characterization Microcosm_Setup Microcosm Setup & This compound-K Spiking Soil_Characterization->Microcosm_Setup Incubation Controlled Incubation (Temperature, Time) Microcosm_Setup->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction_Analysis HS-SPME GC-MS Analysis (MITC Quantification) Sampling->Extraction_Analysis Data_Analysis Data Analysis (Kinetics, DT50) Extraction_Analysis->Data_Analysis

Caption: Experimental Workflow for Soil Microcosm Study.

References

In-Depth Technical Guide: The Mode of Action of Methylisothiocyanate (MITC) Against Soilborne Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylisothiocyanate (MITC) is a potent biocide widely utilized in agriculture as a soil fumigant. Its efficacy stems from a multi-pronged attack on the cellular machinery of soilborne pathogens, including fungi, oomycetes, and nematodes. This technical guide provides a comprehensive overview of the core mechanisms of MITC's action, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key pathways and processes involved. The primary mode of action involves the non-specific alkylation of sulfhydryl groups in essential enzymes, leading to widespread protein dysfunction. This disruption of enzymatic activity triggers a cascade of secondary effects, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, cell death. In nematodes, MITC also acts as a potent inhibitor of acetylcholinesterase, leading to paralysis and death. This document serves as a detailed resource for researchers seeking to understand and further investigate the intricate molecular interactions between MITC and soilborne pathogens.

Core Mechanism of Action: Indiscriminate Enzymatic Inhibition

The fundamental mode of action of methylisothiocyanate lies in its high reactivity towards nucleophilic groups, particularly the sulfhydryl (-SH) groups of cysteine residues within proteins.[1] This electrophilic nature allows MITC to form covalent bonds with these groups, a process known as alkylation, which irreversibly alters the three-dimensional structure of enzymes and other proteins, leading to their inactivation.

This non-specific enzymatic inhibition disrupts a wide array of critical cellular processes, including:

  • Cellular Respiration: Inhibition of enzymes in the glycolytic pathway and the tricarboxylic acid (TCA) cycle cripples the pathogen's ability to generate ATP.

  • Cell Wall Synthesis and Maintenance: Enzymes responsible for the synthesis and remodeling of chitin and other cell wall components are key targets, compromising the structural integrity of the pathogen.

  • Detoxification Pathways: Enzymes such as glutathione S-transferases, which are crucial for detoxifying xenobiotics and endogenous toxic compounds, are also inhibited, rendering the pathogen more susceptible to cellular damage.

The broad-spectrum nature of this enzymatic inhibition is a key factor in MITC's effectiveness against a wide range of soilborne pathogens.

Quantitative Efficacy of MITC and its Precursors

The efficacy of MITC is dose-dependent and varies among different pathogen species. The following tables summarize available quantitative data for MITC's precursor, metam sodium, and other isothiocyanates against key soilborne pathogens. It is important to note that this compound sodium decomposes in soil to release MITC, which is the primary active agent.

PathogenCompoundEfficacy MetricValueTemperature (°C)Soil Type
Pythium ultimumThis compound SodiumLC90≤ 165 µmol/kg soil10 & 20Sandy Loam
Phytophthora cactorumThis compound SodiumLC90≤ 165 µmol/kg soil10 & 20Sandy Loam
Meloidogyne javanica (J2)Allyl-isothiocyanateLC50 (3 days)2.76 µg/mLNot SpecifiedIn vitro
Meloidogyne javanica (J2)Acryloyl-isothiocyanateLC50 (3 days)2.53 µg/mLNot SpecifiedIn vitro
Meloidogyne javanica (J2)Ethyl-isothiocyanateLC50 (3 days)3.05 µg/mLNot SpecifiedIn vitro

Table 1: Nematicidal and Fungicidal Efficacy of Isothiocyanates and this compound Sodium. This table presents the lethal concentrations (LC50 and LC90) of various isothiocyanates and this compound sodium against selected soilborne pathogens.

PathogenFungicideEC50 (µg/mL)
Rhizoctonia solaniSYP-142880.0003 - 0.0138
Rhizoctonia solaniFludioxonil0.06 x 10⁻³
Rhizoctonia solaniPencycuron0.1 x 10⁻³
Rhizoctonia solaniAzoxystrobin74.85 x 10⁻³
Fusarium oxysporum BEpoxiconazole0.047
Fusarium oxysporum BDifenoconazole0.078
Fusarium oxysporum BCarbendazim0.445

Table 2: In Vitro Fungicidal Efficacy (EC50) of Various Fungicides Against Rhizoctonia solani and Fusarium oxysporum. This table provides the half-maximal effective concentrations (EC50) of several fungicides, illustrating the range of sensitivities of these pathogens to different chemical agents.

Secondary Modes of Action

The widespread enzymatic disruption caused by MITC leads to a cascade of downstream cellular events that contribute to its pathogenicity.

Induction of Oxidative Stress

The inhibition of key antioxidant enzymes, such as superoxide dismutase and catalase, coupled with the disruption of mitochondrial electron transport, leads to a significant increase in the intracellular concentration of reactive oxygen species (ROS). This state of oxidative stress causes widespread damage to cellular components, including lipids, proteins, and DNA, further exacerbating cellular dysfunction.

Mitochondrial Dysfunction

Mitochondria are a key target of MITC. The disruption of the electron transport chain not only leads to ROS production but also dissipates the mitochondrial membrane potential. This collapse of the electrochemical gradient inhibits ATP synthesis and can trigger the release of pro-apoptotic factors, initiating programmed cell death pathways.

Neurotoxicity in Nematodes

In plant-parasitic nematodes, MITC and other isothiocyanates exhibit a distinct neurotoxic mode of action. They are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine at the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, causing constant nerve stimulation, paralysis, and ultimately, death of the nematode.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mode of action of MITC.

Pathogen Viability Assay using Fluorescein Diacetate (FDA) and Propidium Iodide (PI)

This protocol allows for the differentiation between live and dead pathogen cells based on membrane integrity and enzymatic activity.

Materials:

  • Pathogen culture (fungal spores, mycelial fragments, or nematodes)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescein diacetate (FDA) stock solution (5 mg/mL in acetone)

  • Propidium iodide (PI) stock solution (1 mg/mL in water)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (blue excitation for FDA, green excitation for PI)

Procedure:

  • Wash the pathogen cells twice with PBS by centrifugation and resuspension.

  • Resuspend the final pellet in PBS to a suitable concentration.

  • Prepare a working staining solution by adding 2 µL of FDA stock solution and 10 µL of PI stock solution to 1 mL of PBS.

  • Add 100 µL of the cell suspension to 100 µL of the staining solution and incubate in the dark at room temperature for 15 minutes.

  • Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.

  • Observe the cells under a fluorescence microscope. Live cells with intact membranes and active esterases will fluoresce green (FDA), while dead cells with compromised membranes will fluoresce red (PI).

  • Count at least 200 cells per sample to determine the percentage of viable cells.

Measurement of Mitochondrial Membrane Potential using JC-1

The lipophilic cationic dye JC-1 is a sensitive fluorescent probe for monitoring mitochondrial membrane potential.

Materials:

  • Pathogen culture

  • JC-1 staining solution (e.g., from a commercial kit)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - positive control for depolarization

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Grow the pathogen in a suitable liquid medium.

  • Treat the culture with the desired concentrations of MITC for the specified time. Include an untreated control and a positive control treated with CCCP (e.g., 10 µM).

  • Harvest the cells and wash them with a suitable buffer as recommended by the JC-1 kit manufacturer.

  • Resuspend the cells in the JC-1 staining solution and incubate at 37°C for 15-30 minutes in the dark.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In cells with a depolarized mitochondrial membrane, JC-1 remains in its monomeric form and emits green fluorescence (emission ~529 nm).

  • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to detect intracellular ROS.

Materials:

  • Pathogen culture

  • H2DCFDA stock solution (in DMSO)

  • Positive control for ROS induction (e.g., H₂O₂)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Grow the pathogen in a liquid medium and treat with MITC as described previously.

  • Add H2DCFDA to the culture to a final concentration of 10 µM and incubate in the dark at 37°C for 30-60 minutes.

  • Harvest and wash the cells to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the general steps for analyzing the expression of target genes in response to MITC treatment.

Materials:

  • Pathogen culture treated with MITC

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR primers for target and reference genes

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from MITC-treated and control pathogen cells using a suitable RNA extraction kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize first-strand cDNA from the RNA template using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix, specific primers for your target genes (e.g., genes involved in stress response, cell wall synthesis), and a validated reference gene for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in MITC-treated samples compared to the untreated control.

Visualizing the Mode of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

MITC_Mode_of_Action cluster_direct_effects Direct Effects cluster_cellular_processes Disrupted Cellular Processes cluster_secondary_effects Secondary Effects cluster_outcome Outcome MITC Methylisothiocyanate (MITC) Enzymes Essential Enzymes (-SH groups) MITC->Enzymes Alkylation AChE Acetylcholinesterase Inhibition (Nematodes) MITC->AChE Respiration Cellular Respiration Enzymes->Respiration CellWall Cell Wall Integrity Enzymes->CellWall Detox Detoxification Enzymes->Detox ROS ↑ Reactive Oxygen Species (ROS) Respiration->ROS Mito Mitochondrial Dysfunction Respiration->Mito CellDeath Cell Death / Paralysis CellWall->CellDeath Detox->ROS ROS->CellDeath Mito->CellDeath AChE->CellDeath

Figure 1: Logical relationship of MITC's multifaceted mode of action.

Experimental_Workflow cluster_pathogen_prep Pathogen Preparation cluster_assays Biochemical & Cellular Assays cluster_molecular_analysis Molecular Analysis Culture Pathogen Culture (Fungi, Oomycetes, Nematodes) Treatment MITC Treatment (Dose-Response & Time-Course) Culture->Treatment Viability Viability Assay (FDA/PI) Treatment->Viability Mito Mitochondrial Potential (JC-1) Treatment->Mito ROS ROS Detection (H2DCFDA) Treatment->ROS RNA RNA Extraction Treatment->RNA cDNA cDNA Synthesis RNA->cDNA qPCR qRT-PCR cDNA->qPCR

Figure 2: General experimental workflow for assessing MITC's effects.

Signaling_Pathway MITC MITC Protein Protein (-SH) MITC->Protein Alkylation InactivatedProtein Inactivated Protein (-S-MITC) Protein->InactivatedProtein ETC Mitochondrial Electron Transport Chain InactivatedProtein->ETC Inhibition ROS ROS Production ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellDamage Apoptosis Apoptosis/Necrosis CellDamage->Apoptosis

Figure 3: Signaling pathway of MITC-induced oxidative stress.

Conclusion

The mode of action of methylisothiocyanate against soilborne pathogens is a complex interplay of direct chemical reactions and subsequent biological responses. Its primary mechanism, the non-specific inhibition of essential enzymes through sulfhydryl group alkylation, triggers a cascade of events including oxidative stress and mitochondrial dysfunction, ultimately leading to cell death. In nematodes, the additional targeted inhibition of acetylcholinesterase contributes significantly to its nematicidal activity. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols as outlined in this guide, is crucial for the development of more effective and sustainable strategies for managing soilborne diseases. Further research into the specific enzymatic targets of MITC and the intricate details of the downstream cellular responses will undoubtedly pave the way for novel approaches in crop protection.

References

An In-depth Technical Guide to the Nematicidal Properties of Metam Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nematicidal properties of Metam compounds, primarily this compound sodium and this compound potassium. It details their mechanism of action, summarizes quantitative efficacy data from various studies, outlines common experimental protocols for their evaluation, and visualizes key processes and workflows.

Introduction and Mechanism of Action

This compound sodium (sodium N-methyldithiocarbamate) and this compound potassium are widely used, non-selective soil fumigants deployed to control a broad spectrum of soil-borne pests before planting.[1][2] Their targets include nematodes, pathogenic fungi, soil insects, and weeds.[1] The utility of these compounds does not stem from their direct application but from their rapid degradation in the soil environment.

Upon contact with moist soil, this compound compounds decompose to release methyl isothiocyanate (MITC), a highly volatile and potent biocide.[2][3] MITC is the primary active agent responsible for the nematicidal and other biocidal effects.[2][4][5] Its high vapor pressure allows it to diffuse through soil pores, effectively sterilizing a zone of treatment.[2] The mechanism of MITC toxicity is believed to be non-specific, involving the denaturation of essential proteins and enzymes within the target organisms through interactions with sulfhydryl groups, leading to general cellular disruption and mortality.

cluster_0 Chemical Transformation in Soil cluster_1 Biological Impact on Nematode This compound This compound Compound (e.g., this compound Sodium) MITC Methyl Isothiocyanate (MITC) (Active Nematicide) This compound->MITC Decomposition in moist soil Disruption General Cellular Disruption (Enzyme & Protein Denaturation) MITC->Disruption Exposure & Penetration Mortality Nematode Mortality Disruption->Mortality

Caption: Mechanism of Action: Conversion of this compound compounds to MITC and its effect on nematodes.

Quantitative Nematicidal Efficacy

The effectiveness of this compound compounds has been quantified in numerous studies across various crops and target nematode species. The application rates are critical and are adjusted based on soil type, environmental conditions, and the target pest.

Table 1: Efficacy of this compound Sodium Against Root-Knot Nematodes (Meloidogyne spp.)

CropTarget NematodeApplication Rate (L/ha)Water Volume (cm)Efficacy & Key FindingsReference
TomatoM. incognita94 - 7022.5 - 14.2Significantly reduced nematode numbers in soil and root gall ratings. Efficacy was comparable to 1,3-D fumigation.[6]
CarrotM. javanica63 - 2814.3Effectively controlled nematode populations.[6]
PotatoM. chitwoodi (Columbia Root Knot)~374 (40 GPA)Not SpecifiedUsed alone and in combination with other nematicides to manage infection.[7]

Table 2: Efficacy of this compound Sodium in Other Applications

SettingTarget NematodeApplication RateEfficacy & Key FindingsReference
Apple Orchard (Pre-plant)Plant-parasitic nematodes748 (Low Rate)Suppressed nematode populations and significantly improved tree trunk cross-sectional area one year after application.[8]
Apple Orchard (Pre-plant)Plant-parasitic nematodes1496 (High Rate)Suppressed nematode populations and resulted in higher tree trunk cross-sectional area compared to control and low-rate treatments.[8]
Pine Wood FumigationBursaphelenchus xylophilus (Pinewood nematode)1162 g/m³Resulted in 97.4% mortality.[9]

Experimental Protocols for Efficacy Assessment

Evaluating the nematicidal properties of this compound compounds involves structured field or greenhouse trials. The methodologies below are synthesized from common practices cited in the literature.

  • Site Selection: Fields with a known history of pathogenic nematode infestation are chosen. Soil is characterized by type (e.g., sandy loam), organic matter content, and pH.[6]

  • Plot Establishment: The experimental area is divided into plots for different treatments (e.g., varying this compound rates, untreated control, alternative nematicide).

  • Pre-Treatment Sampling: Baseline nematode population density is established by collecting soil cores (e.g., 6 cores per plot at a 2-8 inch depth) before any treatment.[7]

  • This compound Application: this compound sodium is typically applied diluted in water. Common methods include:

    • Drip Irrigation (Chemigation): The compound is injected into the irrigation system and delivered through drip lines placed on the planting beds.[6]

    • Shank Injection: The fumigant is injected into the soil using shanks, followed by soil sealing to trap the volatile MITC.

    • Roto-till Incorporation: The compound is sprayed onto the soil surface and immediately incorporated into the soil with a rototiller.[7]

  • Post-Treatment Soil Sampling: At a set interval after application (e.g., just before planting), soil samples are taken again to quantify the reduction in live nematode counts.[6][7]

  • Bioassay with Host Crop: A susceptible crop is planted in the treated plots.

  • In-Season Evaluation: Plant health metrics such as stand, vigor, and growth are recorded.[7] For root-knot nematodes, a mid-season assessment of root galling provides a direct measure of infection severity.[6]

  • Harvest and Final Analysis: At the end of the growing season, the crop is harvested.

    • Yield Data: Total yield and marketable yield are measured.[8]

    • Nematode Infection Rating: A subsample of the harvested crop (e.g., potato tubers, tomato roots) is assessed for signs of nematode damage. For example, potato tubers may be hand-peeled to count infection sites.[7] Root systems are rated for galling severity.[6]

A 1. Field Preparation & Plot Setup B 2. Pre-Treatment Soil Sampling A->B C 3. This compound Compound Application B->C D 4. Post-Treatment Soil Sampling C->D E 5. Crop Planting D->E F 6. Mid-Season Assessment (e.g., Root Gall Rating) E->F G 7. Harvest & Final Analysis (Yield & Infection Levels) F->G H 8. Data Analysis (Efficacy Calculation) G->H

Caption: A generalized experimental workflow for evaluating the nematicidal efficacy of this compound compounds.

References

Metam Sodium: A Technical Guide to Pre-Plant Soil Sterilization for Broad-Spectrum Control

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Metam sodium, a dithiocarbamate pesticide, serves as a cornerstone in pre-plant soil fumigation for the management of a wide array of soil-borne pests. Upon application to moist soil, it undergoes rapid decomposition to its primary biocidal agent, methyl isothiocyanate (MITC). This transformation is a critical step in its efficacy as a broad-spectrum sterilant, targeting nematodes, fungi, bacteria, and weed seeds. The effectiveness of this compound sodium is contingent on a multitude of factors including soil type, temperature, moisture content, and application methodology. This technical guide provides an in-depth analysis of this compound sodium, encompassing its mechanism of action, quantitative efficacy data against key agricultural pests, detailed experimental protocols for its evaluation, and its impact on the soil microbiome.

Introduction

Soil-borne pathogens, nematodes, and weeds pose a significant threat to global agricultural productivity, causing substantial yield losses in a variety of crops. Chemical soil sterilization prior to planting is a widely adopted practice to mitigate these threats. This compound sodium has been a prominent soil fumigant for decades, valued for its broad-spectrum activity. It is applied as a water-soluble salt which then converts to the volatile and highly reactive methyl isothiocyanate (MITC) in the soil environment. The efficacy of this compound sodium treatments can be inconsistent, highlighting the need for a thorough understanding of its behavior in the soil and its interactions with target organisms. This guide aims to provide a comprehensive technical overview for researchers and professionals in the field.

Mechanism of Action

The biocidal activity of this compound sodium is primarily attributed to its decomposition product, methyl isothiocyanate (MITC).

Conversion of this compound Sodium to MITC

Upon contact with moist soil, this compound sodium (sodium N-methyldithiocarbamate) rapidly decomposes into MITC and hydrogen sulfide.[1] This conversion is a rapid abiotic process.[1] The general chemical equation for this reaction is:

CH₃NHCS₂Na → CH₃NCS + NaHS

The rate and efficiency of this conversion can be influenced by the initial concentration of this compound sodium, but it is largely independent of soil moisture, soil type, and soil atmospheric conditions within typical field application ranges.[1]

Cellular Targets of MITC

MITC is a potent electrophile that reacts with nucleophilic groups in essential biomolecules within target organisms. While the precise signaling pathways are a subject of ongoing research, the primary mechanisms of toxicity are understood to be:

  • Enzyme Inhibition: Isothiocyanates, including MITC, are known to cause irreversible alkylation of thiol (-SH) and amine (-NH₂) groups in proteins, particularly enzymes. This disrupts critical metabolic and cellular processes.

  • Oxidative Stress: Exposure to isothiocyanates can lead to the intracellular accumulation of reactive oxygen species (ROS) in fungal cells.[2] This oxidative stress can damage cellular components, including membranes and DNA.

  • Disruption of Mitochondrial Function: Studies on fungal cells have shown that isothiocyanates can decrease the oxygen consumption rate and lead to mitochondrial-membrane depolarization, thereby impairing cellular energy production.[2]

  • Cell Cycle Arrest: In some fungi, isothiocyanates have been observed to cause cell cycle arrest, preventing further proliferation.

The broad-spectrum nature of this compound sodium stems from the fact that these cellular targets are conserved across a wide range of organisms, including fungi, nematodes, and plant cells.

Quantitative Efficacy Data

The efficacy of this compound sodium is dose-dependent and influenced by environmental conditions and the target pest. The following tables summarize key quantitative data from various studies.

Table 1: Efficacy of this compound Sodium Against Soil-Borne Fungi and Oomycetes

Target OrganismSoil TypeTemperature (°C)Exposure Time (h)LC₅₀ (µmol/kg soil)LC₉₀ (µmol/kg soil)Reference
Phytophthora cactorumSandy Loam10244396[3]
Phytophthora cactorumSandy Loam2024Not Reported≤737[3]
Pythium ultimumSandy Loam2024Not Reported≤737[3]
Verticillium dahliaeSandy Loam1024167606[3]
Verticillium dahliaeSandy Loam2024Not Reported≤737[3]
Fusarium culmorumSilty LoamNot SpecifiedNot SpecifiedNot Reported100% kill at 30 ml/m²[4]
Pythium sp.Silty LoamNot SpecifiedNot SpecifiedNot Reported100% kill at 30 ml/m²[4]
Rhizoctonia solaniSilty LoamNot SpecifiedNot SpecifiedNot ReportedReduction at 30 ml/m²[4]

Table 2: Efficacy of this compound Sodium Against Plant-Parasitic Nematodes

Target OrganismSoil TypeTemperature (°C)Exposure Time (h)LC₉₀ (µmol/kg soil)Additional NotesReference
Tylenchulus semipenetransSandy Loam1024≤98Efficacy increased by 30% at 20°C[3]
Meloidogyne spp.Not SpecifiedNot SpecifiedNot SpecifiedNot ReportedSignificant reduction in galls and population buildup[5]
Pratylenchus spp.Not SpecifiedNot SpecifiedNot SpecifiedNot ReportedListed as a target pest[6]
Heterodera spp.Not SpecifiedNot SpecifiedNot SpecifiedNot ReportedListed as a target pest[6]
Trichodorus spp.Not SpecifiedNot SpecifiedNot SpecifiedNot ReportedListed as a target pest[6]

Table 3: Efficacy of this compound Sodium Against Weed Seeds and Tubers

Target OrganismSoil TypeTemperature (°C)Exposure Time (h)LC₉₀ (µmol/kg soil)Reference
Portulaca oleraceaSandy Loam10 & 2024≤1,242[7]
Polygonum arenastrumSandy Loam10 & 2024≤1,922[7]
Stellaria mediaSandy Loam1024>2,650[7]
Malva parvifloraSandy Loam1024>2,650[7]
Cyperus esculentus (tubers)Sandy Loam1024>2,650[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound sodium.

Protocol for a Laboratory Soil Fumigation Efficacy Trial

This protocol outlines a typical laboratory experiment to determine the dose-response of a soil-borne pathogen to this compound sodium.

  • Soil Preparation:

    • Collect soil from a relevant agricultural field. Sieve the soil (e.g., through a 2-mm mesh) to remove large debris and ensure homogeneity.

    • Adjust the soil moisture to a predetermined level (e.g., 60-80% of field capacity) to facilitate the conversion of this compound sodium to MITC.[6]

    • If necessary, sterilize a portion of the soil by autoclaving to serve as a negative control and to study abiotic degradation.

  • Inoculum Preparation:

    • Culture the target pathogen (e.g., Fusarium oxysporum, Rhizoctonia solani) on a suitable growth medium (e.g., Potato Dextrose Agar).

    • Prepare a spore suspension or mycelial slurry of a known concentration.

    • Inoculate the prepared soil with the pathogen and allow for a period of colonization (e.g., 7-14 days).

  • Fumigation Microcosms:

    • Distribute the inoculated soil into airtight containers (microcosms), such as glass jars with sealed lids.

    • Prepare a stock solution of this compound sodium of known concentration.

    • Apply a range of this compound sodium concentrations to the soil in the microcosms. Include an untreated control.

    • Seal the microcosms immediately after application.

  • Incubation:

    • Incubate the microcosms at a controlled temperature (e.g., 20°C) for a specified duration (e.g., 24, 48, or 72 hours).

  • Efficacy Assessment (Bioassay):

    • After the incubation period, aerate the soil samples to allow for the dissipation of residual MITC.

    • Perform a bioassay to determine the viability of the target pathogen. This can be done by:

      • Serial Dilution Plating: Plate soil dilutions onto a selective medium to quantify colony-forming units (CFUs).

      • Baiting: Place sterile host plant tissue into the soil and subsequently plate the tissue to assess for infection.

    • Calculate the percentage of mortality or inhibition for each this compound sodium concentration relative to the untreated control.

  • Data Analysis:

    • Use probit or logit analysis to determine the LC₅₀ (lethal concentration for 50% of the population) and LC₉₀ (lethal concentration for 90% of the population) values.

Protocol for MITC Residue Analysis in Soil via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of MITC residues in soil.

  • Sample Collection and Preparation:

    • Collect soil samples from the treated area at various time points after this compound sodium application.

    • Store samples in airtight containers and keep them cool to prevent further degradation of MITC.

    • A known weight of the soil sample is taken for extraction.

  • Extraction:

    • Extract MITC from the soil using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Sonication or shaking can be used to improve extraction efficiency.

    • For volatile compounds like MITC, headspace solid-phase microextraction (HS-SPME) is a sensitive and efficient extraction technique.[3]

  • Cleanup (if necessary):

    • The soil extract may need to be cleaned up to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) cartridges.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for analysis.

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used to separate MITC from other compounds in the extract.

    • Injection: A small volume of the extract is injected into the GC.

    • Temperature Program: A temperature gradient is applied to the GC oven to elute the compounds at different times.

    • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for MITC. The identification of MITC is based on its retention time and the presence of characteristic ions.

  • Quantification:

    • A calibration curve is generated using standards of known MITC concentrations.

    • The concentration of MITC in the soil samples is determined by comparing the peak area of the sample to the calibration curve.

    • Results are typically reported in ng/g or µg/g of soil.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound sodium.

Metam_Sodium_Conversion This compound Sodium This compound Sodium MITC MITC This compound Sodium->MITC Decomposition in moist soil Biocidal Activity Biocidal Activity MITC->Biocidal Activity Active Fumigant Nematodes Nematodes Biocidal Activity->Nematodes Fungi Fungi Biocidal Activity->Fungi Weeds Weeds Biocidal Activity->Weeds

Caption: Conversion of this compound sodium to its active form, MITC.

Soil_Fumigation_Workflow cluster_pre_application Pre-Application cluster_application Application cluster_post_application Post-Application Soil Preparation Soil Preparation Pest Identification Pest Identification Soil Preparation->Pest Identification Application Method Selection Application Method Selection Pest Identification->Application Method Selection This compound Sodium Application This compound Sodium Application Application Method Selection->this compound Sodium Application Soil Sealing Soil Sealing This compound Sodium Application->Soil Sealing Aeration Aeration Soil Sealing->Aeration Planting Planting Aeration->Planting

Caption: General workflow for soil fumigation with this compound sodium.

MITC_Mechanism_of_Action MITC MITC Enzyme Inhibition Enzyme Inhibition MITC->Enzyme Inhibition Reacts with -SH and -NH2 groups Oxidative Stress Oxidative Stress MITC->Oxidative Stress Induces ROS production Metabolic Disruption Metabolic Disruption Enzyme Inhibition->Metabolic Disruption Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Cell Death Cell Death Cellular Damage->Cell Death Metabolic Disruption->Cell Death

References

The Herbicidal Efficacy of Metam Potassium on Weed Seeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Metam potassium, a water-soluble soil fumigant, serves as a potent tool in agricultural weed management. Upon application to moist soil, it undergoes decomposition to release its active biocidal agent, methyl isothiocyanate (MITC). This volatile compound exhibits broad-spectrum activity against a range of soil-borne pests, including fungi, nematodes, and critically for agricultural productivity, weed seeds. This technical guide provides an in-depth exploration of the herbicidal effects of this compound potassium on weed seeds, detailing its mechanism of action, experimental protocols for efficacy evaluation, and quantitative data on its effectiveness against various weed species.

Mechanism of Action: The Role of Methyl Isothiocyanate (MITC)

The herbicidal activity of this compound potassium is not direct but relies on its conversion to MITC in the soil. MITC is a highly reactive, electrophilic compound that acts as a general biocide. Its primary mode of action is the non-specific denaturation of essential enzymes and proteins within the cells of target organisms through covalent bonding with sulfhydryl and amino groups.[1] This multi-site inhibitory action disrupts numerous physiological processes vital for weed seed viability and germination.

One of the key mechanisms implicated in MITC's herbicidal effect is the induction of oxidative stress. The disruption of cellular processes by MITC can lead to an overproduction of Reactive Oxygen Species (ROS), such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[2][3] While ROS are naturally occurring molecules in seed metabolism and can play a role in breaking dormancy, excessive levels induced by MITC lead to cellular damage, including lipid peroxidation, DNA damage, and protein degradation, ultimately resulting in seed death.[2][3]

Quantitative Efficacy of this compound Potassium on Weed Seeds

The efficacy of this compound potassium is dose-dependent and varies significantly among different weed species. The following tables summarize the effective concentration required to achieve 90% control (EC₉₀) for various weed seeds, as determined in microcosm bioassays. These studies provide a quantitative basis for understanding the application rates necessary for effective weed management.

Weed Species (Common Name)Weed Species (Scientific Name)EC₉₀ (μmol kg⁻¹ soil)
LambsquartersChenopodium album260[4]
Black NightshadeSolanum nigrum358[4]
PurslanePortulaca oleracea421[4]
GoosegrassEleusine indica443[4]
Brazil PusleyRichardia brasiliensis512[4]
Black MedicMedicago lupulina567[4]
Carolina GeraniumGeranium carolinianum786[4]

Table 1: Effective Concentration (EC₉₀) of this compound Potassium for 90% Control of Various Weed Seeds.[4]

For comparative purposes, the following table presents the lethal concentration required to kill 90% (LC₉₀) of various weed seeds using this compound sodium, which also degrades to MITC.

Weed Species (Common Name)Weed Species (Scientific Name)LC₉₀ (μmol kg⁻¹ soil) at 10°CLC₉₀ (μmol kg⁻¹ soil) at 20°C
Common PurslanePortulaca oleracea1242[5]500[5]
Common KnotweedPolygonum arenastrum1922[5]850[5]
Common ChickweedStellaria media>2650[5][6]1059[5]
Little MallowMalva parviflora>2650[5][6]>2650[5]
Yellow Nutsedge (tubers)Cyperus esculentus>2650[5][6]1833[5]

Table 2: Lethal Concentration (LC₉₀) of this compound Sodium for 90% Control of Various Weed Seeds and Tubers at Two Different Temperatures.[5][6]

Experimental Protocols

Microcosm Bioassay for Determining this compound Potassium Efficacy

This protocol outlines a laboratory-based microcosm bioassay to determine the dose-response of weed seeds to this compound potassium.

1. Soil and Seed Preparation:

  • Collect a representative soil sample from the target field. Air-dry the soil and sieve it to ensure homogeneity.
  • Determine the soil's water holding capacity.
  • Obtain certified weed seeds of the target species. If necessary, break any innate dormancy through appropriate stratification or scarification methods.

2. Microcosm Setup:

  • Use glass jars or other sealable containers as microcosms.
  • Add a predetermined amount of the prepared soil to each microcosm.
  • Adjust the soil moisture to a specific percentage of its water holding capacity (e.g., 50-75%) to facilitate the conversion of this compound potassium to MITC.[1]
  • Place a known number of weed seeds (e.g., 25-50) in a small, permeable bag (e.g., nylon mesh) and bury it in the center of the soil in each microcosm.

3. This compound Potassium Application:

  • Prepare a stock solution of this compound potassium in water.
  • Create a series of dilutions to achieve the desired range of application rates (e.g., 0, 50, 100, 250, 500, 750, 1000 μmol kg⁻¹ soil).
  • Apply the corresponding dilution of this compound potassium solution to the soil surface of each microcosm, ensuring even distribution. The control group receives only water.
  • Immediately seal the microcosms to prevent the escape of MITC gas.

4. Incubation:

  • Incubate the sealed microcosms at a constant temperature (e.g., 20-25°C) for a specified duration (e.g., 24-72 hours).

5. Seed Viability Assessment:

  • After the incubation period, unseal the microcosms in a well-ventilated area.
  • Carefully retrieve the seed packets from the soil.
  • Rinse the seeds to remove any adhering soil.
  • Perform a germination test by placing the seeds on moist filter paper in petri dishes. Incubate the petri dishes under optimal conditions for germination (e.g., specific light and temperature cycles).
  • Alternatively, for a quicker assessment of viability, a tetrazolium chloride (TZ) test can be performed. Live seeds will stain red due to the reduction of TZ by respiratory enzymes.

6. Data Analysis:

  • Count the number of germinated seeds or viable seeds (from the TZ test) in each replicate.
  • Calculate the percentage of mortality for each this compound potassium concentration relative to the control.
  • Use probit or log-logistic analysis to model the dose-response relationship and calculate the EC₅₀ and EC₉₀ values.

Visualizations

G cluster_0 This compound Potassium Application cluster_1 Cellular Disruption in Weed Seed cluster_2 Inhibition of Germination Metam_K This compound Potassium (in moist soil) MITC Methyl Isothiocyanate (MITC) (Active Biocide) Metam_K->MITC Decomposition ROS Increased Reactive Oxygen Species (ROS) MITC->ROS Enzyme_Inactment Enzyme_Inactment MITC->Enzyme_Inactment Binds to sulfhydryl & amino groups Hormone_Imbalance Disruption of ABA/GA Signaling Balance ROS->Hormone_Imbalance Cellular_Damage Lipid Peroxidation, DNA Damage ROS->Cellular_Damage Enzyme_Inactivation Enzyme & Protein Inactivation Germination_Inhibition Germination Inhibition Enzyme_Inactivation->Germination_Inhibition Hormone_Imbalance->Germination_Inhibition Cellular_Damage->Germination_Inhibition

Caption: Proposed signaling pathway for this compound potassium's herbicidal effect on weed seeds.

G A 1. Soil & Seed Preparation B 2. Microcosm Setup A->B C 3. This compound Potassium Application B->C D 4. Incubation C->D E 5. Seed Retrieval & Cleaning D->E F 6. Viability Assessment E->F G 7. Data Collection & Analysis F->G H 8. Determination of EC₅₀ / EC₉₀ G->H

Caption: Experimental workflow for a microcosm bioassay of this compound potassium on weed seeds.

Conclusion

This compound potassium, through its conversion to the potent biocide methyl isothiocyanate, represents an effective pre-emergent herbicidal treatment. Its multi-site mode of action, involving the induction of oxidative stress and general enzymatic disruption, makes it a powerful tool against a broad spectrum of weed seeds. The quantitative data presented herein demonstrate its efficacy, while the detailed experimental protocols provide a framework for further research and evaluation. Understanding the molecular pathways and adhering to rigorous experimental design will continue to be crucial for optimizing the use of this compound potassium in sustainable and effective weed management strategies.

References

The Genesis of a Biocidal Agent: An In-Depth Technical Guide to the Formation of Methyl Isothiocyanate (MITC) from Metam Potassium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metam potassium (potassium N-methyldithiocarbamate) is a widely utilized pre-plant soil fumigant valued for its broad-spectrum control of nematodes, soil-borne fungi, insects, and weeds.[1][2] However, the parent compound itself is not the primary biocidal agent. Its efficacy stems from its rapid decomposition in the soil to form methyl isothiocyanate (MITC), a volatile and highly reactive compound.[1][2][3] Understanding the chemical transformation of this compound potassium into MITC, the factors influencing this conversion, and the associated analytical methodologies is critical for optimizing its application, ensuring efficacy, and mitigating potential environmental and health risks. This technical guide provides a comprehensive overview of the core principles governing MITC formation from this compound potassium, complete with quantitative data, detailed experimental protocols, and visualizations of the key processes.

Chemical Transformation of this compound Potassium to MITC

The conversion of this compound potassium to the active biocidal agent, methyl isothiocyanate (MITC), is a rapid, abiotic decomposition process that occurs in the presence of moisture.[4][5] this compound potassium, a dithiocarbamate salt, is relatively unstable in aqueous environments and readily breaks down.[5]

The primary degradation pathway involves the protonation of the dithiocarbamate anion, followed by the elimination of a thiol group to yield MITC. The overall reaction can be summarized as follows:

CH₃NHCS₂⁻K⁺ + H₂O → CH₃N=C=S + K⁺ + HS⁻ + OH⁻

At a lower pH, this compound potassium degradation can also lead to the formation of other byproducts, including dihydrogen sulfide (H₂S), carbon disulfide (CS₂), and methylamine.[6] The formation of MITC is crucial as it is the molecule that provides the primary biocidal activity.[7]

Below is a diagram illustrating the chemical conversion pathway:

G Metam_Potassium This compound Potassium (CH₃NHCS₂⁻K⁺) MITC Methyl Isothiocyanate (MITC) (CH₃N=C=S) (Primary Biocidal Agent) Metam_Potassium->MITC Primary Decomposition Pathway Byproducts Other Byproducts (H₂S, CS₂, Methylamine) Metam_Potassium->Byproducts Secondary Pathway Moisture Moisture (H₂O) Soil Environment Moisture->Metam_Potassium Low_pH Low pH Low_pH->Metam_Potassium

Figure 1: Chemical transformation of this compound potassium to MITC.

Factors Influencing MITC Formation

The rate and efficiency of MITC formation from this compound potassium are influenced by several key environmental factors:

  • Soil Moisture: Moisture is essential for the decomposition of this compound potassium.[4] The conversion is significantly faster in moist soils compared to dry conditions.[4]

  • Soil Temperature: Higher soil temperatures generally accelerate the rate of decomposition of this compound potassium to MITC.[8][9]

  • Soil pH: The degradation of this compound potassium is pH-dependent.[6] While the primary conversion to MITC occurs under a range of soil pH conditions, lower pH can favor the formation of other byproducts.[6]

  • Soil Type and Composition: Soil texture and organic matter content can influence the availability of water and the adsorption of both this compound potassium and MITC, thereby affecting the conversion rate and the subsequent volatilization of MITC.[4][5]

Quantitative Data on MITC Formation

The conversion of dithiocarbamates like this compound sodium (a close analog of this compound potassium) to MITC is a rapid process, often completed within an hour to a day following application.[4] The efficiency of this conversion can be very high, ranging from 87% to 95% under optimal conditions.[4] The formation rate constant (k) of MITC, however, can be influenced by the initial concentration of the parent compound.

Table 1: Formation Rate Constant (k) and Half-life of MITC from this compound Sodium at Various Application Rates

This compound Sodium Application Rate (mmol kg⁻¹)Formation Rate Constant (k) (h⁻¹)Formation Half-life (h)
0.541.40.017
520.70.034
1014.40.048
2011.10.062
409.90.070

Data adapted from a study on this compound sodium conversion in soil.[8]

Experimental Protocols for MITC Analysis

Accurate quantification of MITC is essential for research and monitoring purposes. The most common analytical techniques are gas chromatography and spectrophotometry.

Protocol 1: Determination of MITC in Soil by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific for the determination of the volatile MITC in soil samples.

1. Sample Preparation: a. Collect a known weight of soil (e.g., 10 g) into a 20 mL headspace vial. b. Add 1 mL of ethyl acetate to the vial to trap the MITC.[7] c. Immediately seal the vial with a Teflon-faced septum and an aluminum cap.[8]

2. Headspace Extraction: a. Place the sealed vial in a headspace autosampler. b. Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow MITC to partition into the headspace.[10]

3. GC-MS Analysis: a. Inject a known volume of the headspace gas into the GC-MS system. b. Gas Chromatograph (GC) Conditions:

  • Column: DB-624 or equivalent (for volatile compounds).[9]
  • Injector Temperature: 200°C.
  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 220°C at 10°C/min. c. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for MITC (e.g., m/z 73 and 72).[9]

4. Quantification: a. Prepare a calibration curve using standard solutions of MITC in ethyl acetate. b. Quantify the MITC concentration in the soil samples by comparing their peak areas to the calibration curve.

Below is a workflow diagram for the GC-MS analysis of MITC:

G cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis GC-MS Analysis Soil_Sample Soil Sample (Known Weight) Add_Solvent Add Ethyl Acetate Soil_Sample->Add_Solvent Seal_Vial Seal Vial Add_Solvent->Seal_Vial Incubate Incubate Vial (e.g., 80°C) Seal_Vial->Incubate GC_MS GC-MS System Incubate->GC_MS Inject Headspace Data Data Acquisition (Peak Area) GC_MS->Data Quantification Quantification (vs. Calibration Curve) Data->Quantification

Figure 2: Experimental workflow for MITC analysis by GC-MS.
**Protocol 2: Spectrophotometric Determination of Total Dithiocarbamates (as CS₂) **

This method is a classic approach for determining the total dithiocarbamate content by measuring a colored complex formed from its degradation product, carbon disulfide (CS₂).

1. Acid Digestion: a. Place a known amount of the sample (e.g., soil or plant material) in a digestion flask. b. Add a solution of hot hydrochloric acid and stannous chloride to the flask.[11] c. Heat the mixture to boiling to facilitate the decomposition of dithiocarbamates to CS₂.[11]

2. CS₂ Trapping and Complexation: a. Purge the evolved CS₂ gas from the digestion flask using a stream of nitrogen. b. Bubble the gas through a trap containing a solution of copper (II) acetate and diethanolamine in ethanol.[11] c. The CS₂ reacts with the reagents to form a yellow-colored copper (II) N,N-diethyldithiocarbamate complex.

3. Spectrophotometric Measurement: a. Transfer the solution containing the colored complex to a cuvette. b. Measure the absorbance of the solution at a specific wavelength (typically around 435 nm) using a spectrophotometer.

4. Quantification: a. Prepare a calibration curve using standard solutions of a known dithiocarbamate (e.g., sodium diethyldithiocarbamate). b. Determine the total dithiocarbamate concentration in the sample, expressed as mg/kg of CS₂, by comparing its absorbance to the calibration curve.

Biocidal Mechanism of Action

The biocidal activity of MITC is attributed to its ability to act as a general, non-specific inhibitor of enzymes.[3] As a highly electrophilic compound, the isothiocyanate group (-N=C=S) of MITC can readily react with nucleophilic groups, such as the sulfhydryl (-SH) groups of cysteine residues and the amino (-NH₂) groups of lysine residues in proteins.[12] This covalent modification can lead to the inactivation of a wide range of essential enzymes, thereby disrupting critical cellular processes.

The primary mechanism of action is believed to involve the disruption of cellular respiration and metabolism in target organisms like fungi and nematodes.[2] By inhibiting key enzymes in these pathways, MITC effectively shuts down energy production and other vital functions, leading to cell death. There is also evidence that isothiocyanates can induce oxidative stress within cells, further contributing to their biocidal effects.[13]

Due to its non-specific nature, a single, defined signaling pathway for MITC's biocidal action is not well-established. Instead, its toxicity is the result of a broad-based disruption of cellular machinery. The logical relationship can be visualized as follows:

G MITC Methyl Isothiocyanate (MITC) Enzymes Essential Enzymes (e.g., in cellular respiration) MITC->Enzymes Non-specific Inhibition (Covalent Modification) Oxidative_Stress Induction of Oxidative Stress MITC->Oxidative_Stress Cellular_Processes Disruption of Critical Cellular Processes Enzymes->Cellular_Processes Cell_Death Cell Death (Biocidal Effect) Cellular_Processes->Cell_Death Oxidative_Stress->Cell_Death

Figure 3: Logical relationship of MITC's biocidal mechanism.

Conclusion

The transformation of this compound potassium into its active biocidal agent, MITC, is a fundamental process that underpins its agricultural importance. This conversion is a rapid chemical decomposition influenced by key soil parameters. A thorough understanding of these factors, coupled with robust analytical methods for MITC quantification, is paramount for optimizing its use, ensuring effective pest control, and minimizing off-target effects. While the biocidal mechanism of MITC is understood to be a non-specific disruption of cellular functions, further research into its precise molecular targets could pave the way for the development of more selective and sustainable pest management strategies. This guide provides a foundational technical overview for professionals engaged in research and development in this field.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Metam Sodium and Methyl Isothiocyanate (MITC) in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metam sodium (sodium N-methyldithiocarbamate) is a widely utilized soil fumigant that undergoes rapid degradation in moist soil to form its primary active and volatile biocidal agent, methyl isothiocyanate (MITC).[1] The effective and safe use of this compound sodium necessitates reliable analytical methods to monitor its concentration and, more importantly, the concentration of its potent degradation product, MITC, in soil. This document provides detailed application notes and experimental protocols for the determination of this compound sodium and MITC in soil samples, tailored for research and professional laboratory settings. The methods described herein focus on modern chromatographic techniques, including ion chromatography for this compound sodium and gas chromatography for MITC, ensuring high sensitivity and selectivity.

Chemical Transformation of this compound Sodium

In the soil environment, this compound sodium readily decomposes into MITC. This transformation is a key consideration in the selection of analytical methods, as the target analyte often becomes MITC shortly after application.

Metam_Sodium This compound Sodium (C2H4NNaS2) MITC Methyl Isothiocyanate (MITC) (CH3NCS) Metam_Sodium->MITC Degradation Moist_Soil Moist Soil

Caption: Degradation of this compound Sodium to MITC in soil.

Analytical Methods Overview

The choice of analytical method is contingent on the target analyte. Due to its ionic nature, this compound sodium is amenable to analysis by liquid chromatography, specifically ion chromatography. Conversely, the volatile nature of MITC makes it an ideal candidate for gas chromatography, often coupled with mass spectrometry for definitive identification and quantification.

Data Presentation: Quantitative Method Parameters

The following table summarizes the quantitative performance characteristics of the analytical methods described in this document, allowing for a direct comparison of their capabilities.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryRelative Standard Deviation (RSD)
MITC Headspace SPME-GC-MS/MSSoil0.1 ng/gNot Specified76 - 92%< 7%
MITC Solvent Extraction - GCSoilNot SpecifiedNot Specified> 95%Not Specified
This compound Sodium Ion ChromatographySoilMethod-dependentMethod-dependentMethod-dependentMethod-dependent

Protocol 1: Analysis of Methyl Isothiocyanate (MITC) in Soil by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This protocol details a sensitive and solvent-minimized approach for the determination of MITC in soil.

Experimental Protocol

1. Materials and Reagents:

  • Soil sample

  • Deionized water

  • Sodium chloride (NaCl)

  • MITC analytical standard

  • Methanol (HPLC grade)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)

  • Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS)

2. Sample Preparation:

  • Weigh 5 g of soil into a 20 mL headspace vial.

  • Add 5 mL of deionized water and 1.5 g of NaCl to the vial. The salt is added to increase the ionic strength of the aqueous phase, which enhances the partitioning of MITC into the headspace.

  • Immediately seal the vial with a magnetic screw cap.

  • Vortex the vial for 1 minute to ensure thorough mixing.

3. HS-SPME Procedure:

  • Place the vial in the autosampler of the GC-MS/MS system.

  • Incubate the sample at 60°C for 10 minutes with agitation to allow for equilibration of MITC between the sample matrix and the headspace.

  • Expose the SPME fiber to the headspace of the vial for 20 minutes at 60°C to adsorb the volatilized MITC.

  • Retract the fiber and introduce it into the GC inlet for thermal desorption.

4. GC-MS/MS Analysis:

  • GC Inlet: Splitless mode, 250°C. Desorption time: 5 minutes.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 2 minutes.

  • Mass Spectrometer: Triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • MRM Transitions: Monitor at least two specific transitions for MITC for quantification and confirmation (e.g., precursor ion m/z 73 to product ions).

5. Quality Control:

  • Analyze a method blank with each batch of samples.

  • Prepare matrix-matched calibration standards by spiking blank soil with known concentrations of MITC standard solution.

  • Analyze a spiked sample in each batch to assess recovery.

cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis Analysis Soil_Sample 5g Soil Sample Add_Water_Salt Add 5mL Water and 1.5g NaCl Soil_Sample->Add_Water_Salt Seal_Vortex Seal and Vortex Add_Water_Salt->Seal_Vortex Incubate Incubate at 60°C Seal_Vortex->Incubate Expose_Fiber Expose SPME Fiber Incubate->Expose_Fiber GC_MSMS GC-MS/MS Analysis Expose_Fiber->GC_MSMS

Caption: Workflow for HS-SPME-GC-MS/MS analysis of MITC.

Protocol 2: Analysis of Methyl Isothiocyanate (MITC) in Soil by Solvent Extraction and Gas Chromatography (GC)

This protocol describes a classic and robust method for the extraction and quantification of MITC from soil samples.

Experimental Protocol

1. Materials and Reagents:

  • Soil sample

  • Ethyl acetate (pesticide residue grade)

  • Anhydrous sodium sulfate

  • MITC analytical standard

  • 15 mL centrifuge tubes

  • Centrifuge

  • Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS)

2. Sample Preparation and Extraction:

  • Weigh 10 g of soil into a 15 mL centrifuge tube.

  • Add 10 mL of ethyl acetate to the tube.

  • Seal the tube and shake vigorously for 1 hour on a mechanical shaker.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.

  • Carefully transfer the ethyl acetate supernatant to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The extract is now ready for GC analysis. A dilution step may be necessary depending on the expected concentration of MITC.

3. GC-NPD/MS Analysis:

  • GC Inlet: Splitless mode, 220°C.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp to 80°C at 4°C/min.

    • Ramp to 120°C at 30°C/min, hold for 2 minutes.

  • Detector:

    • NPD: 280°C.

    • MS: EI at 70 eV, scanning a mass range of m/z 40-200 or in Selected Ion Monitoring (SIM) mode for target ion m/z 73.

4. Quality Control:

  • Analyze a method blank with each batch of samples.

  • Prepare matrix-matched calibration standards by spiking blank soil extracts with known concentrations of MITC standard solution.

  • Analyze a spiked sample in each batch to assess recovery, which should be greater than 95%.

cluster_extraction Solvent Extraction cluster_analysis Analysis Soil_Sample 10g Soil Sample Add_Solvent Add 10mL Ethyl Acetate Soil_Sample->Add_Solvent Shake Shake for 1 hour Add_Solvent->Shake Centrifuge Centrifuge Shake->Centrifuge Dry_Extract Dry with Na2SO4 Centrifuge->Dry_Extract GC_Analysis GC-NPD or GC-MS Analysis Dry_Extract->GC_Analysis cluster_extraction Aqueous Extraction cluster_analysis Analysis Soil_Sample 10g Soil Sample Add_Water Add 20mL Deionized Water Soil_Sample->Add_Water Shake Shake for 30 min Add_Water->Shake Centrifuge Centrifuge Shake->Centrifuge Filter Filter (0.45µm) Centrifuge->Filter IC_Analysis Ion Chromatography Analysis Filter->IC_Analysis

References

Protocol for Metam Potassium Application in Greenhouse Research

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Metam potassium is a broad-spectrum soil fumigant utilized in greenhouse research to control a wide array of soil-borne pests, including pathogens, nematodes, and weeds.[1][2] Its active ingredient, upon contact with moist soil, converts to methyl isothiocyanate (MITC), a highly volatile and effective biocide.[3] This protocol provides detailed application notes, experimental procedures, and safety guidelines for the effective and safe use of this compound potassium in a greenhouse research setting. Adherence to these protocols is crucial to ensure experimental reproducibility, user safety, and optimal efficacy.

Quantitative Data Summary

The following table summarizes the effective concentrations and application rates of this compound potassium for the control of various soil-borne pests as determined by microcosm and field experiments. These values should serve as a starting point for experimental design, with actual rates adjusted based on specific soil type, target pest, and environmental conditions within the greenhouse.

Target PestPest TypeEffective Concentration (EC90)Optimal Application Rate ( kg/ha )Notes
Fusarium oxysporumPathogen478 µmol/kg of soil[1][4]~500 (at bed edges)[5]Efficacy can be lower at the edges of treated beds.
Macrophomina phaseolinaPathogen493 µmol/kg of soil[1][4]-Similar sensitivity to Fusarium oxysporum.
Meloidogyne javanica (Root-knot nematode)Nematode25 µmol/kg of soil[1]-Highly sensitive to this compound potassium.
Chenopodium album (Common lambsquarters)Weed260 µmol/kg of soil[1][4]-One of the more sensitive weed species.
Medicago lupulina (Black medick)Weed567 µmol/kg of soil[1][4]-Moderately sensitive weed species.
Geranium carolinianum (Carolina geranium)Weed786 µmol/kg of soil[1][4]-Least sensitive weed species in the cited study.
Cyperus rotundus (Purple nutsedge)Weed-65 (at bed center)[6], 500-680 (at bed edges)[6], 612-766 (overall)[5]Control is significantly more challenging at bed edges.
GoosegrassWeed-91[6]
DogfennelWeed-156[6]

Experimental Protocols

This section outlines the detailed methodology for the application of this compound potassium in a greenhouse research setting.

Pre-Application Protocol
  • Soil Preparation:

    • Thoroughly cultivate the greenhouse soil to be treated, ensuring the breakup of large clods to facilitate uniform distribution of the fumigant.[3][7]

    • Work any plant residue into the soil, as non-decomposed material can harbor pests and hinder the effectiveness of the fumigation.[7][8]

    • Ensure the soil is in good tilth. If compaction layers are present, deep tillage is required to fracture them.[7]

  • Soil Moisture and Temperature:

    • For 5 to 10 days prior to application, maintain soil humidity to activate and sensitize target organisms.[3][9]

    • At the time of application, the soil moisture in the top 6 inches should be between 60% and 80% of the soil's water-holding capacity.[3][7]

    • The maximum soil temperature at the injection depth should not exceed 90°F at the beginning of the application.[7][8]

  • Safety Precautions and Personal Protective Equipment (PPE):

    • A site-specific Fumigant Management Plan (FMP) must be prepared before application.[7]

    • All personnel involved in the application must be trained in the safe handling of this compound potassium.[10]

    • The following PPE is mandatory for handlers:

      • Chemical-resistant coveralls over long-sleeved shirt and long pants.

      • Chemical-resistant gloves and footwear.

      • Protective eyewear (goggles or face shield).

      • A NIOSH-approved respirator with an organic vapor (OV) cartridge or canister with any N, R, P, or HE prefilter.[11]

    • Ensure the greenhouse is well-ventilated prior to and during the preparation phase. However, during and immediately after application, ventilation should be ceased to maintain fumigant concentration.

Application Protocol

This compound potassium can be applied via drip irrigation or soil injection.

3.2.1. Drip Irrigation Application:

  • System Check: Ensure the drip irrigation system is functioning correctly, with no leaks, and that all emitters are delivering a uniform output.[7]

  • Injection:

    • Use a positive displacement injection pump (e.g., a diaphragm pump) to introduce this compound potassium into the irrigation water.[8]

    • The system must contain a functional check valve, vacuum relief valve, and low-pressure drain to prevent backflow and water source contamination.[8]

    • An interlocking control system should be in place to automatically shut off the injection pump if the water pump motor stops.[8]

  • Application: Apply the this compound potassium solution evenly across the treatment area. Flush the drip lines with water after application to ensure all product is dispensed, but avoid oversaturating the soil.[11]

3.2.2. Soil Injection Application:

  • Equipment: Utilize a tractor-mounted shank or blade injector system.[3] Ensure all tanks, hoses, and nozzles are in good working order and free of debris.[7]

  • Injection Depth: Inject this compound potassium at a depth of 10 to 40 cm.[3]

  • Sealing: Immediately after injection, the soil surface must be sealed to retain the fumigant. This can be achieved by compacting the soil with a roller or by covering the treated area with a tarp.[7]

Post-Application Protocol
  • Waiting Period (Plant-Back Interval):

    • After application, the treated soil must be left undisturbed for a period of 2 to 4 weeks, depending on soil type, temperature, and moisture.[3][9] This allows for the fumigant to act and then dissipate.

    • The reentry period for workers into the treated greenhouse is a minimum of 7 days, and appropriate PPE is required.[11] Reentry without respiratory protection is possible after 14 days, provided the greenhouse has been thoroughly ventilated.[11]

  • Aeration:

    • After the waiting period, aerate the soil by cultivation to accelerate the decomposition of any remaining product.[3]

  • Safety Test (Cress Test):

    • Before planting any research crops, it is highly recommended to perform a cress test to ensure the fumigant has fully dissipated.[3]

    • To do this, take a representative soil sample from the treated area, place it in a sealed container with cress seeds, and observe for germination and normal growth.

Visualizations

Mode of Action of this compound Potassium

Mode of Action of this compound Potassium cluster_soil Soil Environment cluster_organism Target Organism (Pathogen, Nematode, Weed Seed) Metam_Potassium This compound Potassium (Potassium N-methyldithiocarbamate) MITC Methyl Isothiocyanate (MITC) (Active Biocide) Metam_Potassium->MITC Chemical Decomposition Cellular_Respiration Cellular Respiration MITC->Cellular_Respiration Inhibits Enzyme_Activity Essential Enzyme Activity MITC->Enzyme_Activity Disrupts Soil_Moisture Soil Moisture (H2O) Soil_Moisture->MITC Facilitates Cell_Death Cell Death Cellular_Respiration->Cell_Death Inhibition leads to Enzyme_Activity->Cell_Death Disruption leads to

Caption: this compound potassium decomposes into MITC in moist soil, which then disrupts cellular processes in target organisms, leading to their death.

Experimental Workflow for this compound Potassium Application

Experimental Workflow for this compound Potassium Application cluster_pre Pre-Application Phase cluster_app Application Phase cluster_post Post-Application Phase A Soil Preparation (Tillage, Clod Breaking) B Adjust Soil Moisture & Temperature A->B C Don PPE & Prepare Fumigant Management Plan B->C D Apply this compound Potassium (Drip or Injection) C->D E Seal Soil Surface (Tarp or Compaction) D->E F Waiting Period (2-4 Weeks) E->F G Greenhouse Ventilation & Soil Aeration F->G H Safety Test (Cress Test) G->H I Commence Research Planting H->I

Caption: A sequential workflow for the safe and effective application of this compound potassium in a greenhouse research setting.

References

Metam Sodium Drip Irrigation Techniques for Vegetable Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metam sodium is a broad-spectrum soil fumigant used to control a wide range of soil-borne pests, including nematodes, fungi, insects, and weed seeds in vegetable production.[1][2] Its active ingredient is methyl isothiocyanate (MITC), which is formed upon contact with moist soil.[3] Drip irrigation has emerged as an effective method for applying this compound sodium, offering precise delivery to the crop's root zone, reduced water usage compared to sprinkler or flood irrigation, and potentially enhanced safety.[1][4][5] This document provides detailed application notes and protocols for the use of this compound sodium via drip irrigation in a research and development context for vegetable crops.

Data Summary: Application Rates and Efficacy

The following tables summarize quantitative data from various studies on the application of this compound sodium via drip irrigation in vegetable crops.

Table 1: this compound Sodium Drip Irrigation Application Rates for Vegetable Crops

CropTarget Pest(s)Application Rate (L/ha)Water Volume (cm)Soil TypeReference
TomatoMeloidogyne incognita, M. javanica, Pythium ultimum, Fusarium sp.63 - 7022.5 - 14.2Sandy Loam, Sandy Clay Loam[3][6]
TomatoFusarium Crown and Root Rot701 - 935Not SpecifiedNot Specified[7]
CarrotMeloidogyne incognita, M. javanica, Pythium ultimum, Fusarium sp.63 - 7022.5 - 14.2Sandy Loam, Sandy Clay Loam[3][6]
PotatoSclerotium rolfsii532Not SpecifiedNot Specified[4]

Table 2: Efficacy of this compound Sodium Drip Irrigation on Soil-Borne Pathogens and Crop Yield

CropTarget PestApplication Rate (L/ha)EfficacyYield IncreaseReference
TomatoRoot-knot nematodes (Meloidogyne spp.)187 - 702Significant reduction in soil nematodes and root gallingSignificant increase in most cases[3][6]
TomatoPythium ultimum, Fusarium sp.187 - 702Reduced sporangia and propagules per gram of dry soilNot explicitly stated for fungal reduction[3][6]
CarrotRoot-knot nematodes (Meloidogyne spp.)125 - 281Significant reduction in soil nematodes and root gallingSignificant increase in marketable yield (64.2-70.2 t/ha vs 46.9 t/ha in control)[3]
PotatoStem Rot (Sclerotium rolfsii)532Killed all test sclerotia at 15, 30, and 46 cm depths when applied via drip lines at 7 cm depthNot Specified[4]
TomatoFusarium Crown and Root Rot701 - 935Failed to reduce the disease-[7]

Experimental Protocols

Pre-Application Protocol

Objective: To prepare the experimental plot for safe and effective this compound sodium application.

Materials:

  • Tractor with implements for plowing and disking

  • Soil moisture meter

  • Soil thermometer

  • Personal Protective Equipment (PPE) as per product label (respirator, gloves, coveralls)[8]

Methodology:

  • Site Preparation: At least 3 weeks before fumigation, deep plow the experimental plot to loosen the soil and incorporate any plant residues.[9] Follow this with disking to create a fine tilth.[9]

  • Soil Moisture: Ensure the soil moisture is at 50% to 80% of field capacity.[3] This is crucial for the conversion of this compound sodium to its active form, MITC. The "feel and appearance method" can be used for estimation.[8]

  • Soil Temperature: Measure the soil temperature at a depth of 15 cm. The ideal temperature range is generally between 4°C and 32°C.

  • Drip Tape Installation: Install drip irrigation lines at the desired depth. For bedded crops, one or two drip lines per bed are common.[3][7] The depth of the drip tape can influence the distribution of the fumigant.[4]

  • System Check: Pressurize the drip irrigation system to check for leaks and ensure uniform water distribution.

Application Protocol

Objective: To apply this compound sodium safely and effectively through the drip irrigation system.

Materials:

  • This compound sodium formulation (e.g., 32.7% a.i.)[3][6]

  • Chemical injection pump (e.g., diaphragm or piston pump)

  • Flow meter

  • Calibration equipment

  • Personal Protective Equipment (PPE)[8]

Methodology:

  • Calibration: Calibrate the injection pump to deliver the precise amount of this compound sodium required for the target application rate.

  • Initiate Irrigation: Start the drip irrigation system with water only to wet the soil profile.

  • This compound Sodium Injection: Once the system is fully pressurized and water is flowing uniformly, begin injecting the this compound sodium solution into the irrigation water.[3] The injection should be continuous throughout the application period.[3]

  • Application Duration and Water Volume: The duration of the application and the total volume of water will depend on the target rate and soil type.[1] The goal is to evenly distribute the fumigant within the desired soil volume.

  • Flush Lines: After the required amount of this compound sodium has been injected, continue to run the irrigation system with fresh water to flush the lines completely. This ensures all the fumigant is pushed into the soil and none remains in the irrigation system.

  • Bed Compaction: For some application methods, immediately following the application with a bed shaper or solid press rollers can help to compact the soil and seal the fumigant.[10]

Post-Application Protocol

Objective: To ensure fumigant efficacy and safe re-entry and planting.

Materials:

  • Soil sampling equipment

  • Glass jars with screw-on lids

  • Lettuce or radish seeds for a bioassay[9]

  • Cultivation equipment for shallow tillage

Methodology:

  • Waiting Period: Observe the required waiting period as specified by the product label, typically 14 to 21 days, before planting.[9]

  • Aeration: After the waiting period, aerate the soil to allow any residual fumigant to escape.[9] This can be done through shallow cultivation (no deeper than 5 cm).[8] In cold and wet conditions, more frequent shallow cultivation may be necessary.[8]

  • Bioassay for Planting Safety: To confirm the soil is safe for planting, conduct a simple bioassay.[9]

    • Collect soil samples from the treated area.[8][9]

    • Place the soil in a glass jar and moisten if necessary.

    • Place lettuce or radish seeds on the soil surface and seal the jar.[9]

    • If the seeds germinate normally, the soil is safe for planting.

Mandatory Visualizations

experimental_workflow cluster_pre_application Pre-Application cluster_application Application cluster_post_application Post-Application Site_Preparation Site Preparation (Plowing & Disking) Soil_Conditioning Soil Conditioning (Moisture & Temperature Check) Site_Preparation->Soil_Conditioning Drip_System_Setup Drip System Setup (Installation & Leak Check) Soil_Conditioning->Drip_System_Setup System_Pressurization System Pressurization (Water Only) Drip_System_Setup->System_Pressurization Metam_Sodium_Injection This compound Sodium Injection (Continuous) System_Pressurization->Metam_Sodium_Injection System_Flush System Flush (Fresh Water) Metam_Sodium_Injection->System_Flush Waiting_Period Waiting Period (14-21 Days) System_Flush->Waiting_Period Soil_Aeration Soil Aeration (Shallow Cultivation) Waiting_Period->Soil_Aeration Planting_Safety_Test Planting Safety Test (Bioassay) Soil_Aeration->Planting_Safety_Test Planting Planting (Vegetable Crop) Planting_Safety_Test->Planting

Caption: Experimental workflow for this compound sodium drip irrigation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear the appropriate PPE as specified on the product label, which may include chemical-resistant gloves, coveralls, and respiratory protection.[8]

  • Restricted Use: this compound sodium is a "restricted use" pesticide, and its application requires a certified applicator.[9]

  • Fumigant Management Plan (FMP): A written FMP is required, outlining the application details and emergency procedures.[9]

  • Buffer Zones: Establish and maintain buffer zones around the treated area to protect bystanders.[8]

  • Re-entry Interval: Adhere to the specified re-entry restricted period, which is typically 5 days.[9]

  • Spill Management: Have a plan and materials ready to manage any spills or leaks during the application process.[10] Handlers should wash hands thoroughly after use and remove contaminated clothing immediately.[8]

References

Application Notes and Protocols for Soil Incorporation of Metam Sodium in Nematode Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Metam sodium soil incorporation methods for the effective control of plant-parasitic nematodes. Detailed protocols for key experiments are outlined to facilitate reproducible research in evaluating and optimizing this compound sodium application.

This compound sodium is a broad-spectrum soil fumigant that, upon contact with moist soil, decomposes to release methyl isothiocyanate (MITC), the primary biocidal agent.[1][2][3] Its efficacy against nematodes is highly dependent on the method of incorporation into the soil, which influences the distribution and concentration of MITC in the root zone.[4] Common incorporation methods include drip irrigation (chemigation), shank injection, and rotary tiller (rototiller) incorporation.[4][5][6]

Soil Incorporation Methods: An Overview

Proper application is crucial for the success of this compound sodium treatments. Key pre-application procedures include tilling the soil to a depth of 30-50 cm to achieve a fine tilth and removing undecayed plant matter.[7] Soil moisture should be between 60-80% of field capacity, and soil temperatures should ideally be between 10°C and 25°C for optimal efficacy.[7]

  • Drip Irrigation (Chemigation): This method involves the continuous injection of this compound sodium into a drip irrigation system, allowing for controlled delivery into the root zone.[4] It is considered an efficient vehicle for applying the fumigant, particularly in raised beds for crops like tomatoes and carrots.[4] The success of this method relies on the uniform distribution of water to ensure even application of the chemical.[4]

  • Shank Injection: This technique utilizes shanks or blades to inject this compound sodium at specific depths into the soil profile.[2][4] Multiple depth injections can be employed to target nematodes at various soil horizons.[8] This method is often used in orchard and nursery settings.[8]

  • Rotary Tiller Incorporation: In this method, this compound sodium is applied to the soil surface and then mechanically incorporated using a rotary tiller.[5][6] This ensures the fumigant is mixed into the desired soil depth.[6] Immediately after incorporation, the soil should be sealed with a roller to prevent the escape of the fumigant gas.[6]

Quantitative Data on Efficacy

The following tables summarize quantitative data from various studies on the efficacy of different this compound sodium incorporation methods for nematode control.

Table 1: Efficacy of this compound Sodium Applied via Drip Irrigation for Root-Knot Nematode (Meloidogyne spp.) Control

CropApplication Rate (L/ha)Water Volume (cm)Nematode Reduction in SoilRoot Gall Rating ReductionYield IncreaseReference
Tomato94 - 7022.5 - 14.2SignificantSignificantSignificant in most cases[4]
Carrot63 - 2814.3SignificantSignificantNot specified[4]
CucumberNot specifiedNot specifiedSignificantSignificantNot specified[9]

Table 2: Efficacy of Shank Injection and Rotary Tiller Incorporation of this compound Sodium

Incorporation MethodApplication RateApplication DepthTarget NematodeEfficacyReference
Shank Injection40 gpa (injected) + 30 gpa (rototilled)6, 10, 14, 18 inches (injected); 6 inches (rototilled)Citrus Nematode81.2% control (tarped)[8]
Shank Injection60-120 L/ha30 cmNot specifiedHigher rate, better control[7]
Rotary Tiller40 GPANot specifiedColumbia Root-Knot NematodeDid not significantly reduce tuber infection alone[5]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Drip-Applied this compound Sodium for Nematode Control in Tomato

Objective: To determine the efficacy of various rates of this compound sodium applied via drip irrigation on root-knot nematode populations and tomato yield.

Materials:

  • This compound sodium (32.7% a.i.)

  • Drip irrigation system

  • Tomato seedlings (e.g., cultivar Peto 343)

  • Standard field plot design with randomized complete blocks

  • Nematode extraction equipment (e.g., Baermann funnels)

  • Microscope for nematode identification and counting

Methodology:

  • Site Preparation: Select a field with a known history of root-knot nematode (e.g., Meloidogyne incognita) infestation. Prepare raised beds according to standard agricultural practices.

  • Drip System Installation: Install two drip irrigation lines per bed.

  • Pre-application Soil Sampling: Collect soil cores from the experimental plots to determine the initial nematode population density.

  • This compound Sodium Application:

    • Inject this compound sodium continuously into the drip irrigation lines at predetermined rates (e.g., 94, 187, 281, and 374 L/ha) and water volumes (e.g., 6.6 cm).[4]

    • Ensure the application wets a specific band width on the bed (e.g., 0.84 m).[4]

    • Include an untreated control and a standard fumigant control (e.g., 1,3-Dichloropropene) for comparison.

  • Post-application and Planting:

    • Allow a plant-back period of 2-4 weeks after application.[2]

    • Collect post-treatment soil samples to assess the reduction in nematode populations.

    • Transplant tomato seedlings into the treated beds.

  • Data Collection:

    • Nematode Counts: Extract nematodes from soil samples before and after treatment and count the number of second-stage juveniles (J2).

    • Root Gall Ratings: At mid-season and at harvest, carefully excavate the roots of several plants per plot and rate the severity of root galling on a standardized scale (e.g., 0-10).

    • Yield Assessment: Harvest mature tomatoes from the center rows of each plot and measure the total weight.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Assessing Shank and Rotary Tiller Incorporation of this compound Sodium in a Nursery Setting

Objective: To evaluate the efficacy of multi-depth shank injection followed by rotary tiller incorporation of this compound sodium for the control of citrus nematodes.

Materials:

  • This compound sodium

  • Shank injection rig capable of injecting at multiple depths

  • Rotary tiller

  • Polyethylene tarp

  • Citrus nematode bioindicators (e.g., soil bags containing a known number of nematodes)

  • Standard field plot design with randomized blocks

Methodology:

  • Site and Plot Preparation: Establish experimental plots (e.g., 20 x 40 feet) in a nursery field with loamy sand soil.[8]

  • Bioindicator Placement: Bury citrus nematode bioindicator bags at various depths (e.g., 2, 8, 14, 20, 26, and 32 inches) within each plot.[8]

  • This compound Sodium Application:

    • Shank Injection: Inject this compound sodium at a rate of 40 gallons per acre (gpa) distributed across multiple depths (e.g., 10 gallons each at 6, 10, 14, and 18 inches) with a shank spacing of 7 inches.[8]

    • Rotary Tiller Incorporation: Immediately following injection, apply an additional 30 gpa of this compound sodium to the surface and incorporate to a depth of 6 inches using a rotary tiller.[8]

  • Tarping and Sealing:

    • For tarped treatments, cover the plots with a polyethylene tarp immediately after application.

    • For untarped treatments, apply a water seal (e.g., 1/8 inch of water) via overhead sprinklers immediately after application and repeat at specified intervals.[8]

  • Post-application Monitoring:

    • After a suitable fumigation period, retrieve the bioindicator bags.

    • Extract and count the number of surviving nematodes from the bioindicators.

  • Data Analysis: Calculate the percentage of nematode control at each depth for both tarped and untarped treatments. Compare the results to an untreated control and a standard fumigant like methyl bromide.[8]

Visualizations

logical_workflow cluster_pre_application Pre-Application Phase cluster_application Application Phase cluster_post_application Post-Application Phase site_assessment Site Assessment (Nematode Species & Density, Soil Type, OM) soil_prep Soil Preparation (Tillage, Remove Debris, Optimize Moisture & Temp) site_assessment->soil_prep Informs method_selection Incorporation Method Selection (Drip, Shank, Rototiller) soil_prep->method_selection calibration Equipment Calibration method_selection->calibration application This compound Sodium Application calibration->application sealing Soil Sealing (Tarping or Water Seal) application->sealing plant_back Observe Plant-Back Interval sealing->plant_back efficacy_monitoring Efficacy Monitoring (Soil Sampling, Root Galling) plant_back->efficacy_monitoring crop_management Crop Planting & Management efficacy_monitoring->crop_management experimental_workflow cluster_setup Experiment Setup cluster_execution Experiment Execution cluster_data_collection Data Collection & Analysis plot_design Randomized Block Plot Design pre_sampling Pre-Treatment Soil Sampling (Baseline Nematode Levels) plot_design->pre_sampling treatment_groups Define Treatment Groups (e.g., Drip vs. Shank vs. Control) pre_sampling->treatment_groups application Apply this compound Sodium (According to defined protocols) treatment_groups->application incubation Fumigation/Incubation Period application->incubation post_sampling Post-Treatment Soil Sampling incubation->post_sampling crop_assessment Crop Health & Yield Assessment (Root Galling, Biomass, Fruit Weight) incubation->crop_assessment nematode_analysis Nematode Extraction & Counting post_sampling->nematode_analysis stat_analysis Statistical Analysis (ANOVA, Mean Comparison) nematode_analysis->stat_analysis crop_assessment->stat_analysis

References

Evaluating the Efficacy of Metam Against Fusarium oxysporum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the efficacy of Metam-based soil fumigants (this compound sodium and this compound potassium) against the pathogenic fungus Fusarium oxysporum. This document includes a summary of quantitative data from various studies, detailed experimental protocols for in vitro and soil microcosm assays, and visualizations of experimental workflows and the proposed mechanism of action of this compound's active ingredient, methyl isothiocyanate (MITC).

Introduction to this compound and Fusarium oxysporum

Fusarium oxysporum is a soil-borne plant pathogenic fungus that causes Fusarium wilt, a devastating disease affecting a wide range of agricultural crops. Effective management of this pathogen is crucial for ensuring crop yield and quality. This compound sodium and this compound potassium are widely used soil fumigants that, upon contact with moist soil, decompose to release methyl isothiocyanate (MITC), a potent biocide with broad-spectrum activity against fungi, nematodes, and weeds. Understanding the efficacy and application of this compound is essential for developing effective disease management strategies.

Quantitative Data Summary

The following tables summarize the efficacy of this compound potassium and this compound sodium against Fusarium oxysporum from microcosm and field studies.

Table 1: Efficacy of this compound Potassium against Fusarium oxysporum in Microcosm Experiments

ParameterValueSoil TypeExposure TimeSource
90% Effective Concentration (EC90)478 µmol kg⁻¹ soilMyakka fine sandy soil24 hours[1][2]

Table 2: Efficacy of this compound Potassium against Fusarium oxysporum f. sp. lycopersici (FOL) in Field Studies

Application Rate (kg ha⁻¹)Inoculum LocationEfficacySource
130 - 650Bed centerEffective at all rates[1]
130 - 65016 cm from bed centerEffective at all rates[1]
130 - 650Bed edgesLess effective[1]
500Bed edgesEC90 value[1]

Table 3: Effect of this compound Sodium and this compound Potassium on Fusarium solani Root Rot Incidence in Cucumber

TreatmentRoot Rot Incidence (%) after 45 daysRoot Rot Incidence (%) after 90 daysSource
This compound potassium< 20%< 20%[3]
This compound sodium≥20% - < 40%≥ 40 -< 60%[3]
Untreated Control≥ 60%≥ 60%[3]

Experimental Protocols

Protocol for In Vitro Antifungal Susceptibility Testing of MITC against Fusarium oxysporum

This protocol is adapted from studies on Fusarium graminearum and standard antifungal susceptibility testing methods.

1. Materials:

  • Fusarium oxysporum isolate

  • Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB)

  • Methyl isothiocyanate (MITC)

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density) or hemocytometer

  • Incubator

2. Inoculum Preparation: a. Culture Fusarium oxysporum on PDA plates at 25°C for 7-10 days to allow for sporulation. b. Flood the surface of the agar plate with sterile distilled water and gently scrape the surface with a sterile loop to release the conidia. c. Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments. d. Centrifuge the suspension to pellet the conidia, and wash twice with sterile distilled water. e. Resuspend the conidia in PDB and adjust the concentration to 1 x 10⁵ conidia/mL using a hemocytometer or by correlating optical density to conidial counts.

3. Antifungal Solution Preparation: a. Prepare a stock solution of MITC in DMSO. b. Perform serial two-fold dilutions of the MITC stock solution in PDB in a 96-well microtiter plate to achieve a range of desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits fungal growth.

4. Assay Procedure: a. Add 100 µL of the prepared Fusarium oxysporum conidial suspension to each well of the microtiter plate containing 100 µL of the serially diluted MITC solution. b. Include a positive control (PDB with conidia, no MITC) and a negative control (PDB only). c. Incubate the plates at 25°C for 48-72 hours.

5. Data Analysis: a. Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration of MITC that causes complete inhibition of fungal growth. b. Alternatively, measure the optical density at a suitable wavelength (e.g., 600 nm) and calculate the percentage of growth inhibition for each concentration relative to the positive control. c. Calculate the EC50 (50% effective concentration) and EC90 (90% effective concentration) values by plotting the percentage of inhibition against the log of the MITC concentration and fitting the data to a dose-response curve.

Protocol for Laboratory Microcosm Soil Fumigation with this compound

1. Materials:

  • Fusarium oxysporum inoculum (e.g., conidial suspension or infested grain)

  • Field soil (autoclaved or pasteurized to reduce background microbial populations, if necessary)

  • This compound sodium or this compound potassium solution

  • Microcosm containers (e.g., glass jars with airtight lids)

  • Sterile distilled water

  • Incubator

2. Soil Preparation and Inoculation: a. Sieve the soil to remove large debris and homogenize. b. Adjust the soil moisture content to a desired level (e.g., 50-70% of water holding capacity). c. If using a sterile background, autoclave the soil. d. Inoculate the soil with a known quantity of Fusarium oxysporum and mix thoroughly to ensure even distribution. Allow the inoculated soil to stabilize for a few days.

3. Fumigant Application: a. Prepare a stock solution of this compound sodium or this compound potassium in sterile distilled water. b. Calculate the amount of this compound solution needed to achieve the desired application rate (e.g., in µmol kg⁻¹ of soil). c. Add the this compound solution to the soil in the microcosm containers and mix thoroughly. d. Seal the containers immediately to prevent the escape of MITC gas. e. Include an untreated control (soil with inoculum and sterile water only).

4. Incubation and Sampling: a. Incubate the microcosms at a constant temperature (e.g., 25°C) for a specified period (e.g., 24, 48, 72 hours). b. After the incubation period, open the containers in a well-ventilated area (fume hood) to allow the fumigant to dissipate. c. Collect soil samples from each microcosm for quantification of Fusarium oxysporum.

5. Quantification of Fusarium oxysporum:

  • Colony Forming Unit (CFU) Assay (Dilution Plating): a. Weigh a known amount of soil (e.g., 1 g) and suspend it in a known volume of sterile water or buffer. b. Perform serial ten-fold dilutions of the soil suspension. c. Plate a known volume of each dilution onto a Fusarium-selective agar medium (e.g., Nash-Snyder medium). d. Incubate the plates at 25°C for 5-7 days. e. Count the number of Fusarium oxysporum colonies and calculate the CFU per gram of soil.
  • Quantitative PCR (qPCR): a. Extract total DNA from a known amount of soil using a commercial soil DNA extraction kit. b. Perform qPCR using primers and a probe specific to Fusarium oxysporum. c. Use a standard curve generated from known amounts of Fusarium oxysporum DNA to quantify the amount of fungal DNA in the soil samples.

6. Data Analysis: a. Calculate the percentage reduction in CFU or fungal DNA in the this compound-treated soils compared to the untreated control. b. Determine the effective concentration (e.g., EC50, EC90) of this compound required to achieve a certain level of control.

Visualizations

Proposed Mechanism of Action of MITC

MITC_Mechanism cluster_soil Soil Environment cluster_fusarium Fusarium oxysporum Cell cluster_targets Cellular Targets This compound This compound Sodium / this compound Potassium MITC Methyl Isothiocyanate (MITC) (Active Biocide) This compound->MITC Rapid abiotic conversion in moist soil CellWall Cell Wall MITC->CellWall Penetrates cell CellMembrane Cell Membrane Proteins Proteins (Sulfhydryl groups) DNA_RNA DNA/RNA Synthesis CellDeath Fungal Cell Death Proteins->CellDeath Disruption of cellular functions Enzymes Key Enzymes DNA_RNA->CellDeath Disruption of cellular functions OxidativeStress Induction of Oxidative Stress Enzymes->CellDeath Disruption of cellular functions OxidativeStress->CellDeath Disruption of cellular functions

Caption: Proposed mechanism of action of MITC against Fusarium oxysporum.

Experimental Workflow for In Vitro Susceptibility Testing

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture F. oxysporum on PDA PrepareInoculum Prepare Conidial Suspension (1x10^5/mL) Culture->PrepareInoculum Inoculate Inoculate Microtiter Plate (Fungus + MITC) PrepareInoculum->Inoculate PrepareMITC Prepare Serial Dilutions of MITC PrepareMITC->Inoculate Incubate Incubate at 25°C for 48-72h Inoculate->Incubate Measure Measure Growth Inhibition (Visual or Spectrophotometric) Incubate->Measure Calculate Calculate MIC, EC50, EC90 Measure->Calculate

Caption: Workflow for in vitro antifungal susceptibility testing.

Experimental Workflow for Soil Microcosm Fumigation Assay

Microcosm_Workflow cluster_setup Microcosm Setup cluster_incubation Incubation cluster_quantification Quantification cluster_results Results PrepareSoil Prepare and Inoculate Soil with F. oxysporum ApplyFumigant Apply this compound Solution to Soil PrepareSoil->ApplyFumigant Seal Seal Microcosms ApplyFumigant->Seal Incubate Incubate at Constant Temperature Seal->Incubate Ventilate Ventilate to Dissipate Fumigant Incubate->Ventilate Sample Collect Soil Samples Ventilate->Sample Quantify Quantify F. oxysporum (CFU or qPCR) Sample->Quantify Analyze Analyze Data and Determine Efficacy Quantify->Analyze

Caption: Workflow for soil microcosm fumigation assay.

References

Application Notes and Protocols for Metam Potassium Soil Fumigation in the Suppression of Verticillium Wilt

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Verticillium wilt, caused by the soil-borne fungi Verticillium dahliae and Verticillium albo-atrum, poses a significant threat to a wide range of agricultural crops, leading to substantial economic losses.[1] The pathogen infects the plant's vascular system, obstructing water and nutrient transport, which results in characteristic symptoms such as wilting, chlorosis, stunted growth, and eventual plant death.[1] Verticillium dahliae produces resilient microsclerotia that can persist in the soil for many years, making eradication challenging.[1][2] Soil fumigation with broad-spectrum biocides like Metam potassium is a widely adopted and effective strategy to reduce the soil inoculum of Verticillium dahliae before planting susceptible crops.[3]

This compound potassium, upon contact with moist soil, decomposes to release methyl isothiocyanate (MITC), a highly volatile and toxic compound that is the primary agent of fumigation.[4] This fumigant is effective in managing Verticillium wilt in various crops, including potatoes and strawberries.[3][5] This document provides detailed application notes and protocols for the use of this compound potassium in the suppression of Verticillium wilt, with a focus on experimental design and quantitative assessment for research purposes.

Data Presentation

The efficacy of this compound potassium fumigation is influenced by application rate, method, and soil conditions. The following tables summarize quantitative data from various studies.

Table 1: this compound Potassium and this compound Sodium Application Rates and Efficacy against Verticillium dahliae in Potato

FumigantApplication RateApplication MethodSoil TypeInitial Inoculum Density (propagules/g soil)EfficacyReference
This compound Sodium373 L/haShank InjectionFine-textured, high organic matter25-10512-98% reduction in Verticillium propagules[6]
This compound Sodium373 - 655 L/haShank InjectionCoarse-texturedNot specifiedA rate of 373 L/ha was as effective as higher rates in reducing wilt and improving yield.[6][7]
This compound Sodium40 gallons/acreBroadcastNot specifiedNot specifiedReduced Verticillium dahliae colonization in plants.
This compound Sodium20-30 gallons/acreIn-rowNot specifiedNot specified30 gallons/acre was more effective. Both rates improved production over no fumigation.
This compound Potassium (54%)30-60 gallons/acreSprinkler IrrigationNot specifiedNot specifiedEconomic control or suppression of Verticillium wilt.[3]

Table 2: this compound Potassium and this compound Sodium Application Rates and Efficacy against Verticillium dahliae in Strawberry

FumigantApplication RateApplication MethodInitial Inoculum Density (CFU/g soil)Final Inoculum Density (CFU/g soil)EfficacyReference
This compound Potassium439.6 L/haDrip (Crop Termination)9.5 ± 1.55.7 ± 0.4Inoculum levels were somewhat reduced but not below the disease threshold of 2 CFU/g.[5]
This compound Sodium523.8 L/haDrip (Crop Termination)5.3 ± 1.64.8 ± 0.5Inoculum levels were somewhat reduced.[5]
This compound Potassium + ChloropicrinNot specifiedDrip (Crop Termination + Bed Fumigation)Not specifiedLowest V. dahliae inoculum density among treatments.Reduced inoculum levels to 3-6 CFU/g.[5]

Table 3: Optimal Soil Conditions for this compound Potassium/Sodium Fumigation

ParameterRecommended ConditionRationaleReference
Soil Temperature4°C - 32°C (40°F - 90°F)Lower temperatures can reduce volatilization of MITC. Applications at 4°C were found to be more efficacious in some studies.[3][4][8]
Soil Moisture50% - 80% of field capacityAdequate moisture is crucial for the conversion of this compound potassium to MITC and for its diffusion through the soil.[3]
Soil PreparationGood seedbed condition, free of debris and clodsEnsures uniform distribution of the fumigant throughout the soil profile.[2]

Experimental Protocols

Protocol 1: Soil Fumigation with this compound Potassium for Verticillium Wilt Suppression

1. Pre-Fumigation Soil Preparation:

  • Till the soil to a depth of 25-30 cm to create a uniform, fine-textured seedbed. This breaks up soil clods and removes plant debris, which can impede fumigant distribution.[2]
  • Ensure the soil moisture is between 50% and 80% of field capacity to facilitate the conversion of this compound potassium to MITC.[3]
  • Measure and record the soil temperature at the desired depth of application.

2. This compound Potassium Application:

  • Shank Injection:
  • Calibrate the application rig to deliver the target rate of this compound potassium (e.g., 373 L/ha).
  • Inject the fumigant to a depth of 15-25 cm with shanks spaced 15-20 cm apart.[3]
  • Immediately seal the soil surface by rolling or packing to prevent the premature escape of MITC gas.
  • Drip Irrigation (Chemigation):
  • Apply this compound potassium through the drip irrigation system.
  • Ensure the system provides uniform water and fumigant distribution.
  • Apply with 0.75 to 1.0 inch of water, ensuring the application rate does not exceed the soil infiltration rate to prevent runoff.[2]
  • Broadcast Application:
  • Apply this compound potassium uniformly over the soil surface, followed by immediate incorporation into the soil to the desired depth using a disc or tiller.

3. Post-Fumigation:

  • Maintain the soil seal for the period specified on the product label (typically 5-7 days).
  • After the sealing period, aerate the soil by shallow cultivation to allow any remaining fumigant to escape before planting.
  • Observe the recommended plant-back interval, which can vary depending on soil temperature, moisture, and the application rate used.

Protocol 2: Assessment of Verticillium dahliae Inoculum Density in Soil

1. Soil Sampling:

  • Collect soil cores (2.5 cm diameter x 20 cm depth) from the treatment and control plots before and after fumigation.
  • Collect samples in a systematic pattern (e.g., W- or zigzag-shaped) across the plot to ensure representativeness.
  • Combine the cores from each plot to form a composite sample.

2. Sample Processing:

  • Air-dry the soil samples at room temperature for 2-4 weeks.
  • Grind the dried soil to pass through a 2-mm sieve to ensure homogeneity.

3. Quantification of Verticillium dahliae Microsclerotia:

  • Wet Plating on a Semi-Selective Medium:
  • Prepare a soil dilution series.
  • Plate the dilutions onto a semi-selective medium for Verticillium, such as Sorenson's NP-10 medium.
  • Incubate the plates at room temperature (22-25°C) for 3-4 weeks.
  • Count the number of V. dahliae colonies, which are identified by the formation of microsclerotia.
  • Express the inoculum density as colony-forming units (CFU) per gram of dry soil.
  • Quantitative PCR (qPCR):
  • Extract total DNA from the soil samples.
  • Use specific primers and probes for V. dahliae to quantify the amount of pathogen DNA.[9]
  • Correlate the qPCR results with a standard curve to determine the number of pathogen propagules per gram of soil.

Protocol 3: Assessment of Verticillium Wilt Disease Severity and Incidence

1. Disease Incidence:

  • At regular intervals after planting, count the number of plants showing Verticillium wilt symptoms (e.g., wilting, chlorosis, stunting) in each plot.
  • Calculate the disease incidence as the percentage of symptomatic plants out of the total number of plants assessed.

2. Disease Severity:

  • Rate the severity of symptoms on individual plants using a standardized rating scale. A common scale is 0-4 or 0-5, where:
  • 0 = No symptoms (healthy plant).[9]
  • 1 = Slight symptoms (e.g., chlorosis on one or two lower leaves).
  • 2 = Moderate symptoms (e.g., wilting and chlorosis on several lower leaves).
  • 3 = Severe symptoms (e.g., extensive wilting and chlorosis, stunting).
  • 4 = Plant is dead or near-dead.[9]
  • Calculate a disease severity index (DSI) for each plot.

3. Vascular Discoloration:

  • At the end of the growing season, cut the stems of plants at the soil line.
  • Visually assess the cross-section for vascular discoloration, which is a characteristic symptom of Verticillium wilt.
  • Rate the extent of discoloration on a scale (e.g., 0 = no discoloration, 4 = extensive discoloration).

Visualizations

Metam_Potassium_Fumigation_Workflow cluster_pre_fumigation Pre-Fumigation cluster_fumigation Fumigation Application cluster_post_fumigation Post-Fumigation Soil_Tillage Soil Tillage (25-30 cm depth) Moisture_Adjustment Moisture Adjustment (50-80% field capacity) Soil_Tillage->Moisture_Adjustment Temperature_Measurement Soil Temperature Measurement Moisture_Adjustment->Temperature_Measurement Metam_Potassium_Application This compound Potassium Application (Shank, Drip, or Broadcast) Temperature_Measurement->Metam_Potassium_Application Soil_Sealing Soil Sealing Metam_Potassium_Application->Soil_Sealing Aeration Soil Aeration Soil_Sealing->Aeration Planting Crop Planting Aeration->Planting

Caption: Experimental workflow for this compound potassium soil fumigation.

Metam_Potassium_MoA Metam_Potassium This compound Potassium MITC Methyl Isothiocyanate (MITC) (Volatile Toxic Gas) Metam_Potassium->MITC Hydrolysis Soil_Moisture Soil Moisture Soil_Moisture->MITC Cellular_Disruption Broad-Spectrum Cellular Disruption (Enzyme inhibition, membrane damage) MITC->Cellular_Disruption Penetrates Verticillium_dahliae Verticillium dahliae (Microsclerotia in soil) Verticillium_dahliae->Cellular_Disruption Suppression Suppression of Verticillium Wilt Cellular_Disruption->Suppression

Caption: Generalized mode of action of this compound potassium on V. dahliae.

References

Field Application of Metam Sodium for Weed Seed Bank Depletion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the field application of Metam sodium to achieve effective depletion of the weed seed bank. This compound sodium is a broad-spectrum soil fumigant that, upon contact with moist soil, decomposes to release methyl isothiocyanate (MITC), the primary biocidal agent.[1][2] MITC effectively controls a wide range of germinating weed seeds and dormant seeds by inhibiting respiration.[3] Proper application, considering soil conditions and appropriate sealing, is critical for maximizing efficacy and ensuring environmental safety.[4][5]

Data Presentation

The efficacy of this compound sodium in reducing weed seed viability is dependent on the application rate, soil temperature, and the target weed species. The following tables summarize quantitative data from various studies.

Table 1: Efficacy of this compound Sodium on Weed Seed Viability at Different Temperatures

Weed SpeciesTemperature (°C)LC50 (μmol/kg soil)LC90 (μmol/kg soil)
Portulaca oleracea (Common Purslane)104851,242
20258850
Polygonum arenastrum (Common Knotweed)107801,922
204251,150
Stellaria media (Common Chickweed)10>2,650>2,650
209802,100
Malva parviflora (Little Mallow)10>2,650>2,650
20>2,650>2,650
Cyperus esculentus (Yellow Nutsedge) (tubers)10>2,650>2,650
201,250>2,650

Data adapted from a study on sandy loam soil with 24-hour exposure. LC50 and LC90 represent the lethal concentration required to kill 50% and 90% of the seed/tuber population, respectively.[6][7]

Table 2: Effect of this compound Sodium Application Rate on Weed Density in a Lettuce Field Trial

This compound Sodium Rate (gallons/acre)Total Weeds per Plot (23 months post-application)
0150
2525
5020
10018

Data represents the total number of weeds counted in plots. The dominant weed species were pineappleweed and lambsquarter.[8]

Table 3: General Application Rates of this compound Sodium for Weed Control

Application ScenarioRecommended Rate
Rice Cultivation300 - 600 L/ha
Vegetable Growers (general)25 - 100 gallons/acre
Drench Application (small scale)100 ml/m² in 4 liters of water

[8][9]

Experimental Protocols

Protocol 1: Field Application of this compound Sodium for Weed Seed Bank Depletion

1. Site Preparation:

  • Select a well-drained field and establish experimental plots of a defined size (e.g., 12 feet wide by 20 feet long).[8]
  • Ensure the soil is prepared to a fine tilth to a depth of 30-50 cm.[6] Remove any large clods or undecomposed plant material.[1]
  • Adjust soil moisture to 60-80% of field capacity 2-3 weeks prior to application to encourage weed seeds to imbibe water, making them more susceptible to the fumigant.[3][6]

2. This compound Sodium Application:

  • Drench Application: For smaller plots, dilute this compound sodium with water (e.g., a 1:1 ratio) and apply evenly over the soil surface using a calibrated sprayer or watering can.[6]
  • Soil Injection: For larger plots, inject this compound sodium into the soil at a depth of 10-12 inches using shank injectors.[8]
  • Chemigation: Apply this compound sodium through a drip irrigation system. This method is often used in sequential applications, following an initial treatment with another fumigant like chloropicrin.[1][3]

3. Soil Sealing:

  • Immediately after application, seal the soil surface to prevent the escape of MITC gas. This can be achieved by:
  • Covering the treated area with plastic sheeting (e.g., polyethylene film) for a minimum of 7 days.[6]
  • Applying 1 inch of irrigation water to create a water seal.[8]

4. Aeration and Planting:

  • After the sealing period (typically 7-14 days), remove the plastic sheeting and aerate the soil by cultivation to allow any remaining fumigant to dissipate.[6]
  • The waiting period before planting depends on soil temperature. At 10-15°C, a 3-4 week waiting period is recommended. At temperatures above 16°C, a 2-3 week period is sufficient.[6] Soils with high clay or organic matter content may require a longer aeration period.[6]

Protocol 2: Assessment of Weed Seed Bank Depletion

1. Soil Sampling:

  • Pre-treatment Sampling: Before this compound sodium application, collect baseline soil samples to determine the initial weed seed bank density and composition.
  • Post-treatment Sampling: After the aeration period, collect soil samples from the same plots to assess the reduction in viable weed seeds.
  • Sampling Procedure: Use a soil corer (e.g., 5 cm diameter) to collect multiple cores (e.g., 10-12) from each plot to a depth of 15-30 cm. Combine the cores from each plot to create a composite sample.

2. Weed Seed Extraction:

  • Air-dry the soil samples and then gently crush them to break up any aggregates.
  • Use a series of sieves to separate the larger debris from the soil and seeds.
  • Further separate the seeds from the soil particles using a flotation method. Suspend the soil in a saturated solution of a salt like magnesium sulfate or sodium chloride. The lighter seeds will float to the surface and can be skimmed off.

3. Seed Viability Testing:

  • Direct Germination Assay: Spread a known mass of the extracted seed/soil mixture in a thin layer over a sterile germination medium in trays. Place the trays in a greenhouse or growth chamber with optimal conditions for weed seed germination (e.g., alternating temperatures and a defined photoperiod). Count and identify the emerged seedlings over a period of several weeks.
  • Tetrazolium (TZ) Test: For a quicker assessment of viability, use the TZ test. Soak the extracted seeds in a 0.1-1.0% solution of 2,3,5-triphenyltetrazolium chloride. Viable, respiring embryos will stain red due to the reduction of the TZ solution to formazan. Non-viable seeds will remain unstained.

Visualizations

experimental_workflow cluster_pretreatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_posttreatment Post-Treatment Phase site_selection Site Selection & Plot Establishment soil_prep Soil Preparation (Tillage, Moisture Adjustment) site_selection->soil_prep baseline_sampling Baseline Soil Sampling (Weed Seed Bank) soil_prep->baseline_sampling ms_application This compound Sodium Application (Drench, Injection, or Chemigation) baseline_sampling->ms_application soil_sealing Soil Sealing (Plastic Tarp or Water) ms_application->soil_sealing aeration Aeration (Tarp Removal & Cultivation) soil_sealing->aeration post_sampling Post-Treatment Soil Sampling aeration->post_sampling seed_extraction Weed Seed Extraction post_sampling->seed_extraction viability_testing Seed Viability Testing (Germination or TZ Test) seed_extraction->viability_testing data_analysis Data Analysis & Efficacy Assessment viability_testing->data_analysis

Caption: Experimental workflow for this compound sodium field application and weed seed bank analysis.

Caption: Hypothetical signaling pathway of this compound sodium's effect on weed seed germination.

References

Shank Injection of Metam Sodium for Deep Soil Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metam sodium is a broad-spectrum soil fumigant widely used in agriculture to control a variety of soil-borne pests, including nematodes, fungi, insects, and weeds.[1][2][3] When applied to the soil, this compound sodium decomposes to form methyl isothiocyanate (MITC), which is the primary biocidal agent.[1][4][5] Shank injection is a common application method for this compound sodium, particularly for targeting pests residing in deeper soil layers.[1][6][7] This technique involves using knife-like implements (shanks) to deliver the fumigant directly into the soil at a desired depth.[6][7][8]

This document provides detailed application notes and protocols for the shank injection of this compound sodium for deep soil pest management, intended for researchers, scientists, and agricultural professionals.

Mode of Action

Upon injection into moist soil, this compound sodium (C₂H₄NNaS₂) rapidly decomposes into methyl isothiocyanate (CH₃NCS or MITC) and other byproducts.[4][9] MITC is a volatile compound that diffuses through the soil profile, providing broad-spectrum biocidal activity.[4] The primary mechanism of action of MITC is believed to be the non-selective inhibition of essential enzymes in soil organisms by reacting with sulfhydryl groups of proteins.[5]

cluster_0 Soil Environment Metam_Sodium This compound Sodium (C₂H₄NNaS₂) MITC Methyl Isothiocyanate (MITC) (CH₃NCS) Metam_Sodium->MITC Decomposition in moist soil Pest Soil Pest (e.g., Nematode, Fungus) MITC->Pest Penetrates Enzymes Essential Enzymes MITC->Enzymes Reacts with -SH groups Pest->Enzymes Inactivation Enzyme Inactivation & Cell Death Enzymes->Inactivation Leads to cluster_1 Shank Injection Workflow Start Start Pre_App Pre-Application Protocol (Tillage, Moisture, Temp) Start->Pre_App Calibration Equipment Calibration Pre_App->Calibration Injection Shank Injection of this compound Sodium Calibration->Injection Sealing Immediate Soil Sealing (Rolling/Packing) Injection->Sealing Post_App Post-Application (Aeration, Planting Interval) Sealing->Post_App End End Post_App->End

References

Application of Metam Sodium and Metam Potassium for the Control of Root-Knot Nematodes (Meloidogyne spp.)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Scientists

Introduction

Metam sodium and this compound potassium are broad-spectrum soil fumigants widely utilized in agriculture to control a variety of soil-borne pests, including plant-parasitic nematodes, fungi, and weeds.[1][2] Their efficacy against root-knot nematodes (Meloidogyne spp.), a significant threat to numerous high-value crops, makes them a critical tool in integrated pest management programs.[1][3] Upon application to the soil, these compounds decompose to release methyl isothiocyanate (MITC), the primary bioactive agent responsible for their nematicidal activity.[4][5] This document provides detailed application notes and protocols for the use of this compound sodium and this compound potassium in research and field settings for the control of Meloidogyne spp.

Mechanism of Action

This compound sodium and this compound potassium are water-soluble liquids that, when introduced into the soil, undergo a chemical conversion to the volatile gas methyl isothiocyanate (MITC).[5] This gas then disperses through the soil profile, primarily in the water phase, where it comes into contact with and eliminates target pests like root-knot nematodes.[4][6] The effectiveness of this process is highly dependent on proper soil preparation and environmental conditions that facilitate the uniform distribution of MITC.[4][7]

Pre-Application Procedures: Soil Preparation

Proper soil preparation is crucial for the successful application of this compound products and to ensure the effective distribution of the active fumigant.[5][7]

1. Tillage and Removal of Plant Debris:

  • Cultivate the soil to a depth of 30-50 cm to create a fine, uniform tilth, free of large clods.[5][8] This facilitates even movement of the fumigant.

  • Remove or incorporate and allow for the complete decomposition of previous crop residues.[7][9] Undecomposed plant material can harbor nematodes, protecting them from the fumigant.[7]

2. Soil Moisture:

  • Two to three weeks prior to application, adjust the soil moisture to 60-80% of field capacity.[8] This activates dormant nematodes and other soil organisms, making them more susceptible to the fumigant.[4]

  • Maintain adequate soil moisture until the time of application.[8]

3. Soil Temperature:

  • Apply this compound products when the soil temperature at a depth of 5-8 cm is between 10°C and 32°C.[5]

  • The optimal temperature range for efficacy is between 15°C and 25°C.[5][10] Avoid application when soil temperatures are below 10°C.[8]

Application Methods

This compound sodium and this compound potassium can be applied through various methods, with the choice depending on the specific cropping system, available equipment, and target pest distribution.

1. Soil Drenching:

  • This method is suitable for smaller areas, seedbeds, and potting media.[8]

  • Dilute the this compound product with water and apply it evenly over the soil surface using a watering can or sprayer.[8]

  • Follow the application with additional water to ensure the fumigant penetrates to the desired depth.[8]

2. Shank Injection:

  • This method involves injecting the fumigant into the soil at a specific depth using specialized equipment with shanks or blades.[4][11]

  • The injection depth can range from 10 to 40 cm.[4]

  • This method provides good control of nematodes at deeper soil profiles.[11]

3. Drip Irrigation (Chemigation):

  • This compound products can be applied through a drip irrigation system by injecting the product into the irrigation water.[4][6]

  • This method allows for a uniform application to the wetted area of the planting bed.[6]

  • It is considered an efficient method for controlled delivery of the fumigant to the root zone.[6]

Post-Application Procedures

1. Soil Sealing:

  • Immediately after application, the soil surface must be sealed to prevent the escape of the MITC gas.[5][10]

  • Sealing can be achieved by:

    • Compaction: Using a roller to compact the soil surface.[10]

    • Irrigation: Applying a light irrigation (e.g., 5mm of water) to create a water seal.[5]

    • Plastic Tarping: Covering the treated area with plastic sheeting provides a more effective seal.[5][8]

2. Aeration and Planting Intervals:

  • The treated area must be aerated to allow any remaining fumigant to dissipate before planting.[4]

  • The waiting period between application and planting is influenced by soil temperature, moisture, and soil type.[4][8]

  • Aerate the soil by cultivating it 7-14 days after application.[8]

  • Planting Intervals:

    • At soil temperatures of 10-15°C, the planting interval is typically 3-4 weeks.[8]

    • At soil temperatures above 16°C, the planting interval is typically 2-3 weeks.[8]

    • Soils with high clay or organic matter content may require a longer waiting period.[8]

Quantitative Data Summary

The following tables summarize application rates and efficacy data from various studies.

Table 1: this compound Sodium Application Rates for Root-Knot Nematode Control

Application ScenarioRecommended RateApplication MethodSource
Tobacco Lands60-120 L/haTine or shank injection[8]
General Field Application94-702 L/haDrip Irrigation[6]
Seedbeds/Small Areas100 ml/m² in 4 L waterDrench[8]
Growing Media/Potting Soil700-900 ml/m³Drench/Mixing[8]
Carrots63-333 L/haDrip Irrigation[6]
Tomato94-374 L/haDrip Irrigation[6]

Table 2: Efficacy of this compound Products Against Meloidogyne spp.

CropThis compound Product & RateControl Method & RateResultsSource
TomatoThis compound Sodium (94-702 L/ha)1,3-D (75-144 L/ha)This compound sodium was as effective as 1,3-D in controlling M. incognita.[6][6]
TomatoThis compound Sodium (187-702 L/ha)Untreated ControlSignificantly reduced root gall ratings and increased yield.[6][6]
CarrotThis compound Sodium (63-333 L/ha)1,3-D (140 L/ha)All this compound sodium treatments significantly increased marketable yield, comparable to 1,3-D.[6][6]
Nectarine (replant)This compound Sodium (330 lbs/acre)Untreated ControlProvided equivalent nematode control for 24 months.[1][1]
Pepper/Cucumber RotationThis compound SodiumUntreated ControlReduced root gall severity and nematode reproduction, and increased cucumber fruit yield.[3][3]
Microcosm ExperimentThis compound Potassium-M. javanica was the most sensitive pest with an EC90 of 25 µmol kg⁻¹ soil.[2][2]

Experimental Protocols

Protocol 1: Efficacy Evaluation of this compound Sodium via Drip Irrigation in Tomato

Objective: To determine the efficacy of various rates of this compound sodium applied through drip irrigation for the control of Meloidogyne incognita in a commercial tomato production system.

Materials:

  • This compound sodium (e.g., 32.7% a.i.)

  • Standard nematicide for comparison (e.g., 1,3-D)

  • Drip irrigation system with dosing pump

  • Tomato seedlings (a susceptible cultivar)

  • Standard field equipment for bed preparation, planting, and harvesting

  • Nematode extraction equipment (e.g., Baermann funnels)

  • Microscope for nematode identification and counting

Methodology:

  • Site Selection and Preparation: Select a field with a known history of M. incognita infestation. Prepare raised beds according to standard commercial practices.

  • Experimental Design: Establish a randomized complete block design with multiple replications for each treatment. Treatments should include an untreated control, a standard nematicide control, and several rates of this compound sodium.

  • Pre-application Sampling: Collect soil samples from each plot to determine the initial nematode population density.

  • Treatment Application:

    • Apply the standard nematicide (e.g., 1,3-D) via shank injection prior to planting.

    • Apply this compound sodium at the desired rates through the drip irrigation system.[6] The product is incorporated into the irrigation water using a dosing pump.[4]

  • Post-application and Planting: Adhere to the appropriate waiting period for soil aeration before planting tomato seedlings.[4]

  • Data Collection:

    • Mid-season: Collect root samples and rate for galling on a standardized scale (e.g., 0-10).

    • At Harvest:

      • Collect soil samples to determine final nematode population densities.

      • Rate roots for galling.

      • Measure total and marketable fruit yield.

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different treatments on nematode populations, root galling, and crop yield.

Protocol 2: Microcosm Bioassay for this compound Potassium Efficacy Against Meloidogyne javanica

Objective: To determine the effective concentration (EC) of this compound potassium required to achieve a certain level of mortality (e.g., EC90) of Meloidogyne javanica in a controlled laboratory setting.

Materials:

  • This compound potassium

  • Meloidogyne javanica inoculum (J2 larvae)

  • Sterilized soil of a known type (e.g., sandy loam)

  • Sealed containers (microcosms)

  • Incubator

  • Nematode extraction and counting equipment

Methodology:

  • Soil Preparation: Autoclave or otherwise sterilize the soil to eliminate existing microorganisms. Adjust soil moisture to a predetermined level.

  • Inoculation: Inoculate a known quantity of soil with a specific number of M. javanica J2 larvae.

  • Treatment Application: Prepare a series of this compound potassium concentrations. Apply each concentration to a set of replicate soil microcosms and mix thoroughly. Include an untreated control.

  • Incubation: Seal the microcosms and incubate at a constant temperature for a specified exposure time (e.g., 24 hours).

  • Nematode Extraction: After the incubation period, extract the nematodes from the soil samples using a standard method like centrifugal flotation.

  • Viability Assessment: Count the number of motile and non-motile nematodes to determine mortality rates for each concentration.

  • Data Analysis: Use probit analysis or a similar statistical method to calculate the EC50 and EC90 values for this compound potassium against M. javanica.

Visualizations

Metam_Application_Workflow cluster_pre_application Pre-Application cluster_application Application cluster_post_application Post-Application soil_prep Soil Preparation: - Tillage (30-50 cm depth) - Remove plant debris soil_moisture Soil Moisture Adjustment: 60-80% field capacity soil_prep->soil_moisture soil_temp Soil Temperature Check: 10-32°C (Optimal 15-25°C) soil_moisture->soil_temp app_method Application Method: - Drenching - Shank Injection - Drip Irrigation soil_temp->app_method sealing Soil Sealing: - Compaction - Irrigation - Plastic Tarping app_method->sealing aeration Aeration: Cultivate after 7-14 days sealing->aeration planting Planting: After 2-4 week interval aeration->planting Metam_Mechanism_of_Action This compound This compound Sodium / this compound Potassium (Applied to soil) conversion Chemical Conversion (in soil water) This compound->conversion Decomposition mitc Methyl Isothiocyanate (MITC) (Volatile Gas) conversion->mitc Release nematode Root-Knot Nematode (Meloidogyne spp.) mitc->nematode Contact disruption Cellular Disruption & Mortality nematode->disruption Toxic Effect

References

Metam Fumigation for Potato Early Dying Complex Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potato Early Dying (PED) is a significant disease complex that can lead to yield losses of up to 50%.[1][2][3] The primary causal agent is the soilborne fungus Verticillium dahliae, often in conjunction with the root lesion nematode, Pratylenchus penetrans.[1][4][5] Metam sodium and this compound potassium are broad-spectrum soil fumigants widely used to manage PED by reducing the populations of these and other soilborne pathogens.[6][7] This document provides detailed application notes and protocols for the use of this compound fumigants in a research and development context.

Data Summary

Efficacy of this compound Fumigation on Pathogen Reduction and Yield

The following tables summarize quantitative data from various studies on the effectiveness of this compound fumigation.

Table 1: Effect of this compound Sodium on Verticillium dahliae and Potato Yield

This compound Sodium RateApplication MethodV. dahliae Reduction (%)Total Yield IncreaseMarketable Yield IncreaseReference
140 kg a.i./haShank Injection85-95%5-10 tons/ha16-32%[6][8]
373 l/haShank InjectionSignificant reductionSignificant increaseSignificant increase[9][10][11]
40 gal/acreBroadcastReduced colonizationSignificant increaseSignificant increase
20 gal/acreIn-rowReduced colonizationSignificant increaseSignificant increase
30 gal/acreIn-rowReduced colonizationSignificant increaseSignificant increase
37.5 gal/AShank InjectionNot specifiedIncreasedIncreased[12]
56.3 gal/AShank InjectionNot specifiedIncreasedIncreased[12]
75 gal/AShank InjectionNot specifiedHighest increaseHighest increase[12]

Table 2: General Application Parameters for this compound Fumigants

ParameterRecommended ConditionRationaleReference
Soil Temperature 4°C - 15°C (40°F - 59°F) at 6-inch depthCooler temperatures can enhance efficacy by slowing the diffusion of MITC.[6][9][13]
Soil Moisture 50-85% of field capacityAdequate moisture is crucial for the conversion of this compound to its active form (MITC) and for pathogen susceptibility.[6][7]
Soil Preparation Good seedbed condition, free of clods and crop residueEnsures even distribution and penetration of the fumigant.[6][7]
Application Depth 6-8 inches for fungi, up to 24 inches for nematodesTargets the primary zones of pathogen and pest activity.[7]
Waiting Period Approximately 2-3 weeks before plantingAllows for the dissipation of the fumigant to prevent phytotoxicity to the potato crop.[6][7]

Experimental Protocols

Protocol 1: Shank Injection Application of this compound Sodium

This protocol describes a typical shank injection application for evaluating the efficacy of this compound sodium in managing PED.

1. Site Selection and Preparation:

  • Select a field with a known history of Potato Early Dying.

  • Conduct pre-fumigation soil sampling to determine baseline populations of Verticillium dahliae and Pratylenchus penetrans.

  • Till the soil to a depth of at least 8-10 inches to ensure a good seedbed condition, breaking up any clods and incorporating previous crop residue.[6][7]

2. Fumigant Preparation and Application Equipment:

  • Use a commercial formulation of this compound sodium.

  • Calibrate the shank injection rig to deliver the desired application rate (e.g., 373 l/ha or 40 gal/acre).[9][10]

  • Set the injection shanks to the target depth (e.g., a single depth of 10 inches or a split application at 6 and 10 inches).[13]

3. Application Procedure:

  • Ensure soil temperature and moisture are within the optimal range (see Table 2).

  • Apply the this compound sodium uniformly across the treatment plots.

  • Immediately after application, seal the soil surface using a roller or packer to minimize fumigant escape.[6]

4. Post-Application and Planting:

  • Observe the mandatory waiting period of approximately 2-3 weeks.[7]

  • Conduct a seed germination test with a sensitive crop (e.g., lettuce) to ensure fumigant has dissipated before planting potatoes.

  • Plant potato seed pieces at the desired spacing and depth.

5. Data Collection and Analysis:

  • Collect soil samples at various time points post-fumigation to assess the reduction in V. dahliae and nematode populations.

  • Monitor plant health and disease symptoms (e.g., wilting, chlorosis) throughout the growing season.

  • At harvest, measure total and marketable tuber yield, and assess tuber quality.

  • Statistically analyze the data to compare fumigated plots with non-fumigated controls.

Protocol 2: Chemigation Application of this compound Sodium

This protocol outlines the application of this compound sodium through an irrigation system.

1. System Preparation and Calibration:

  • Ensure the irrigation system is in good working order and provides uniform water distribution.

  • Install and calibrate a chemical injection pump to accurately meter the this compound sodium into the irrigation water.

  • Install necessary safety equipment, such as check valves, to prevent backflow.

2. Field and Soil Preparation:

  • Prepare the soil as you would for a shank injection application.

  • Ensure the soil is not saturated before application to allow for proper penetration.

3. Application Procedure:

  • Begin the irrigation cycle with water only to wet the soil surface.

  • Inject the calculated amount of this compound sodium into the irrigation water. A common recommendation is to apply with 0.75 to 1.0 inch of water.[6]

  • The application rate should not exceed the soil's infiltration rate to avoid runoff.[6]

  • After the injection is complete, continue to run the irrigation system with water only for a short period to flush the lines and move the fumigant into the soil profile.

4. Post-Application and Data Collection:

  • Follow the same post-application, planting, and data collection procedures as outlined in Protocol 1.

Visualizations

Potato_Early_Dying_Complex cluster_PED_Complex Potato Early Dying (PED) Complex cluster_Management Management Intervention Vd Verticillium dahliae Stress Plant Stress PED Potato Early Dying Symptoms (Wilting, Senescence) Vd->PED Primary Pathogen Pp Pratylenchus penetrans (Root Lesion Nematode) Pp->PED Synergistic Pathogen Stress->PED Exacerbates Symptoms This compound This compound Fumigation (this compound Sodium/Potassium) This compound->Vd Reduces Inoculum This compound->Pp Nematicidal Action

Caption: Logical relationship of factors in the Potato Early Dying complex and the disruptive action of this compound fumigation.

Metam_Fumigation_Workflow cluster_Pre_Application Pre-Application cluster_Application Application cluster_Post_Application Post-Application A Field Selection & Soil Sampling B Soil Preparation (Tillage) A->B C Check Soil Conditions (Temp & Moisture) B->C D This compound Fumigant Application (Shank or Chemigation) C->D E Soil Sealing D->E F Waiting Period (~2-3 weeks) E->F G Potato Planting F->G H Data Collection & Analysis G->H

Caption: Experimental workflow for this compound fumigation in potato research.

References

Troubleshooting & Optimization

Technical Support Center: Metam Potassium Efficacy in High Organic Matter Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Metam potassium in soils with high organic matter content.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound potassium in high organic matter soils.

Issue Potential Cause Troubleshooting Steps
Reduced Pest/Weed Control Sorption of MITC to Organic Matter: High organic matter content can bind to the active ingredient, methyl isothiocyanate (MITC), reducing its availability to target pests.[1]- Increase Application Rate: Soils with high organic matter, such as muck soils, may require higher application rates of this compound potassium compared to mineral soils.[2] Product labels often suggest that heavy clay soils or those high in organic matter require a higher rate.[2] - Thorough Soil Cultivation: Ensure thorough cultivation to break up clods and evenly distribute the fumigant.[2]
Enhanced Microbial Degradation: High organic matter can support a larger and more active microbial population, which can accelerate the breakdown of MITC.- Monitor Soil Temperature and Moisture: Optimal conditions for microbial activity can lead to faster degradation. Adjust application timing to avoid peak microbial activity if possible.
Poor Fumigant Distribution: High organic matter can affect soil structure and water movement, leading to uneven distribution of this compound potassium and MITC.- Proper Soil Moisture: Ensure soil moisture is between 50-75% of field capacity to facilitate fumigant movement.[1] Too much moisture can retard movement.[2] - Check for Compaction: Address any soil compaction layers that could impede fumigant penetration.
Inconsistent Results Across Treatment Plots Variability in Soil Organic Matter: Organic matter content can vary significantly even within a small area, leading to inconsistent efficacy.- Detailed Soil Analysis: Conduct thorough soil testing to map the variability of organic matter across the experimental site. - Adjust Application Rates Locally: If possible, adjust application rates based on the organic matter map.
Improper Application Technique: Inconsistent application depth or method can lead to variable results.- Calibrate Equipment: Ensure application equipment is properly calibrated to deliver a uniform dose. - Consistent Application Depth: Maintain a consistent injection depth as specified in the experimental protocol.
Rapid Dissipation of Fumigant High Soil Temperature: Warmer soils can lead to faster volatilization and degradation of MITC.- Monitor Soil Temperature: Apply this compound potassium when soil temperatures are within the recommended range on the product label.
Improper Soil Sealing: Failure to properly seal the soil surface after application allows the fumigant to escape too quickly.- Immediate Sealing: Seal the soil surface immediately after application using appropriate methods (e.g., tarping, irrigation).
Crop Injury After Planting Insufficient Aeration Period: The breakdown of this compound potassium can be slower in high organic matter soils, requiring a longer period for the fumigant to dissipate before planting.- Extend Aeration Period: Allow for a longer interval between fumigation and planting in high organic matter soils. - Conduct a Bioassay: Before planting, perform a lettuce seed germination test on a soil sample from the treated area to ensure it is safe for planting.

Frequently Asked Questions (FAQs)

Q1: How does high organic matter content affect the efficacy of this compound potassium?

A1: High organic matter content can reduce the efficacy of this compound potassium in several ways:

  • Adsorption: Organic matter has a high capacity to adsorb chemicals. The active ingredient of this compound potassium, methyl isothiocyanate (MITC), can bind to organic matter particles, making it less available to control soil-borne pests and weeds.[1]

  • Increased Microbial Degradation: Soils with high organic matter typically have a higher microbial population and activity. These microorganisms can break down MITC more rapidly, reducing its concentration and the duration of its effectiveness.

  • Altered Physical Properties: High organic matter can affect soil structure, porosity, and water holding capacity, which in turn can impede the uniform diffusion of the fumigant gas (MITC) through the soil profile.

Q2: Do I need to adjust the application rate of this compound potassium in soils with high organic matter?

A2: Yes, an adjustment in the application rate is often necessary. Due to the binding of the active ingredient to organic matter, higher rates of this compound potassium are generally required in soils with high organic content to achieve the desired level of pest control.[2] For instance, muck soils may necessitate double the application rate used in mineral soils.[2] It is crucial to consult the product label and local agricultural extension recommendations for specific guidance.

Q3: What is the ideal soil moisture content for this compound potassium application in high organic matter soils?

A3: The ideal soil moisture content is crucial for the effective distribution of this compound potassium. Generally, a soil moisture level of 50-75% of field capacity is recommended.[1] In high organic matter soils, which can hold more water, it is particularly important to avoid oversaturation, as excess water can fill soil pores and restrict the movement of the fumigant gas. Conversely, if the soil is too dry, the chemical reaction that converts this compound potassium to MITC may be hindered, and the gas may escape too quickly from the soil surface.

Q4: How does soil temperature impact the performance of this compound potassium in high organic matter soils?

A4: Soil temperature plays a critical role in the conversion of this compound potassium to MITC and the subsequent diffusion and degradation of MITC. Higher temperatures generally accelerate the conversion to MITC and increase its volatility and diffusion rate. However, excessively high temperatures can lead to rapid degradation and volatilization from the soil surface, reducing the time the fumigant is in the soil to control pests. In high organic matter soils, the interaction with temperature can be more complex due to the influence of organic matter on soil warming and microbial activity. It is important to follow the temperature guidelines provided on the product label.

Q5: Can the type of organic matter influence the efficacy of this compound potassium?

A5: Yes, the type and decomposition stage of the organic matter can have an impact. Fresh, undecomposed organic matter can physically obstruct the movement of the fumigant and may harbor pests that are not reached by the treatment.[2] Well-decomposed organic matter (humus) has a very high surface area and a strong capacity to adsorb MITC, which can significantly reduce its bioavailability.

Data Presentation

Table 1: Effect of Increasing Organic Matter on MITC Volatilization

Organic Matter (%)Soil TypeMITC VolatilizationImplication for Efficacy
10.9Sandy Clay LoamNot significantly different from higher OM treatments in this study.[1]In this particular study, soil texture had a more dominant effect on volatilization than the percentage of organic matter.[1]
17.0Sandy Clay LoamNot significantly different from other OM treatments in this study.[1]The study suggests that at these high levels, further increases in organic matter did not significantly reduce MITC off-gassing.[1]
32.6Sandy Clay LoamNot significantly different from lower OM treatments in this study.[1]This indicates that while organic matter can bind MITC, its effect on volatilization may plateau at very high concentrations.[1]

Note: This data is from a specific study and illustrates the complexity of the interaction between soil type and organic matter. While this study did not find a significant decrease in volatilization with increased organic matter, it is widely accepted that higher rates of this compound potassium are needed in high organic matter soils to overcome sorption effects.

Experimental Protocols

1. Protocol for Determining Soil Organic Matter Content (Loss-on-Ignition Method)

This protocol provides a general method for determining the organic matter content in a soil sample.

  • Sample Preparation:

    • Air-dry the soil sample to a constant weight.

    • Gently crush the soil using a mortar and pestle and pass it through a 2-mm sieve to remove large debris and ensure homogeneity.

  • Procedure:

    • Place a clean, empty crucible in a muffle furnace at 105°C for at least 2 hours to ensure it is completely dry.

    • Transfer the crucible to a desiccator to cool to room temperature, and then weigh it to the nearest 0.001 g (this is the crucible weight).

    • Add approximately 10 g of the prepared soil sample to the crucible and record the exact weight.

    • Place the crucible with the soil sample in a drying oven at 105°C for 24 hours to remove any remaining moisture.

    • Move the crucible to a desiccator to cool, and then weigh it again. This is the oven-dry weight of the soil.

    • Place the crucible with the oven-dried soil into a muffle furnace and heat to 400°C for 4 hours. This will burn off the organic matter.

    • Carefully remove the crucible from the furnace, allow it to cool in a desiccator, and then weigh it. This is the ash weight.

  • Calculation:

    • Percent Organic Matter = [(Oven-dry soil weight - Ash weight) / Oven-dry soil weight] x 100

2. Protocol for Evaluating this compound Potassium Efficacy in Microcosms with Varying Organic Matter

This protocol outlines a laboratory-based experiment to assess the efficacy of this compound potassium against a target pest (e.g., a specific weed seed or fungal pathogen) in soils with different organic matter contents.

  • Soil Preparation:

    • Select a base soil with a known low organic matter content.

    • Create a series of soil treatments with varying organic matter percentages (e.g., 2%, 5%, 10%, 15%) by amending the base soil with a known source of organic matter (e.g., peat, compost).

    • Thoroughly mix each soil treatment to ensure uniform distribution of the organic matter.

    • Analyze the organic matter content of each soil mix to confirm the percentages.

  • Microcosm Setup:

    • Use sealed containers (e.g., glass jars with airtight lids) as microcosms.

    • Place a known amount of each prepared soil into the microcosms.

    • Inoculate the soil with the target pest at a standardized density (e.g., a specific number of weed seeds or fungal spores per gram of soil).

    • Adjust the soil moisture in each microcosm to 60% of its water-holding capacity.

  • Fumigation and Incubation:

    • Apply this compound potassium to the soil in each microcosm at a predetermined rate. Include untreated controls for each soil type.

    • Immediately seal the microcosms.

    • Incubate the microcosms at a constant temperature for a specified period (e.g., 7 days).

  • Efficacy Assessment:

    • After the incubation period, carefully open the microcosms in a well-ventilated area.

    • Aerate the soil to allow any remaining fumigant to dissipate.

    • Assess the viability of the target pest. For weed seeds, this can be done through a germination test. For fungal pathogens, this may involve plating the soil on a selective medium and counting colony-forming units.

  • Data Analysis:

    • Calculate the percent control for each treatment compared to the untreated control for each organic matter level.

    • Analyze the data to determine the relationship between organic matter content and the efficacy of this compound potassium.

Visualizations

Metam_Potassium_Degradation cluster_soil Soil Environment This compound Potassium This compound Potassium MITC MITC This compound Potassium->MITC Chemical Conversion Microbial Degradation Microbial Degradation MITC->Microbial Degradation Biodegradation Sorption to OM Sorption to OM MITC->Sorption to OM Binding Volatilization Volatilization MITC->Volatilization Gas Escape Leaching Leaching MITC->Leaching Downward Movement Troubleshooting_Logic Start Reduced Efficacy Observed CheckOM High Soil Organic Matter? Start->CheckOM CheckMoisture Optimal Soil Moisture? CheckOM->CheckMoisture No IncreaseRate Increase Application Rate CheckOM->IncreaseRate Yes CheckTemp Optimal Soil Temperature? CheckMoisture->CheckTemp Yes AdjustMoisture Adjust Soil Moisture CheckMoisture->AdjustMoisture No AdjustTiming Adjust Application Timing CheckTemp->AdjustTiming No ReviewProtocol Review Application Protocol CheckTemp->ReviewProtocol Yes

References

Technical Support Center: Phytotoxicity of Metam Potassium to Subsequent Rotational Crops

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on mitigating the phytotoxicity of Metam potassium to subsequent rotational crops in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound potassium and why is it phytotoxic?

This compound potassium is a water-soluble soil fumigant. When applied to soil, it decomposes into methyl isothiocyanate (MITC), a highly reactive and volatile compound. MITC is the primary active agent responsible for controlling soil-borne pests, but it is also non-selective and highly phytotoxic to plants. It can cause cellular damage and inhibit essential physiological processes, leading to crop injury or death.

2. What are the typical symptoms of this compound potassium phytotoxicity in rotational crops?

Symptoms of phytotoxicity from residual this compound potassium (as MITC) in the soil can include:

  • Poor seed germination or seedling emergence.

  • Stunted growth and reduced vigor.

  • Yellowing of leaves (chlorosis), especially between the veins.

  • Browning or "burning" of leaf tips and margins.

  • Leaf curling, cupping, or other distortions.

  • Root damage, such as stunted or discolored roots.

3. What is a typical plant-back interval after this compound potassium application?

A general plant-back interval of 14 to 28 days is often cited. However, this is highly dependent on a variety of factors and should be confirmed with a bioassay before planting a sensitive crop.

4. What factors influence the dissipation of this compound potassium and the risk of phytotoxicity?

Several factors can affect how quickly this compound potassium breaks down and the potential for harm to rotational crops:

  • Soil Temperature: Warmer soil temperatures generally accelerate the dissipation of MITC.

  • Soil Moisture: Adequate soil moisture is necessary for the conversion of this compound potassium to MITC, but overly wet or dry conditions can slow down its dissipation.

  • Soil Type: Lighter, sandier soils tend to allow for faster dissipation of MITC compared to heavy clay soils or soils with high organic matter, which can bind to the fumigant.

  • Application Rate: Higher application rates of this compound potassium will require a longer plant-back interval.

  • Tillage: Cultivating the soil after the required waiting period can help aerate the soil and release any remaining fumigant.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Poor germination or stunted growth in a rotational crop despite waiting the recommended plant-back interval. Residual MITC in the soil.1. Conduct a bioassay: Before replanting, perform a germination test with a sensitive indicator species like lettuce or cress to confirm the presence of phytotoxic residues. 2. Aerate the soil: Till the soil to help release any trapped MITC gas. 3. Moisture management: If the soil is dry, a light irrigation followed by tillage can help dissipate the fumigant. Avoid waterlogging the soil.
Uneven crop growth, with healthy and stunted plants in the same field. Non-uniform application of this compound potassium or variations in soil properties.1. Review application records: Check for any inconsistencies in the application process. 2. Assess soil variability: Differences in soil texture or organic matter across the field can lead to "hot spots" of residual fumigant. 3. Targeted remediation: In small-scale experimental plots, it may be possible to remove and replace the soil in the affected areas. For larger areas, repeated tillage and moisture management may be necessary.
Phytotoxicity symptoms appear after an initial period of healthy growth. Leaching of MITC from deeper soil layers back into the root zone, or a change in environmental conditions.1. Monitor soil moisture: Heavy rainfall can sometimes bring residual MITC back up into the root zone. 2. Ensure good drainage: Improve soil drainage to prevent the accumulation of water and the potential for upward movement of residues.

Data Presentation

Table 1: General Plant-Back Intervals for Selected Crops after this compound Potassium Application

Crop CategoryExamplesGeneral Plant-Back Interval (Days)Factors Influencing Sensitivity
Leafy Greens Lettuce, Spinach21 - 30+Generally sensitive; a bioassay is highly recommended.
Root Vegetables Carrots, Radishes21 - 30+Direct contact with treated soil makes them more susceptible.
Fruiting Vegetables Tomatoes, Peppers14 - 28Moderately sensitive; depends on soil type and application rate.
Cereals Corn, Wheat14 - 21Generally more tolerant, but a waiting period is still necessary.
Legumes Soybeans, Beans21 - 30+Can be sensitive, especially in cool, wet soils.

Disclaimer: These are general guidelines. The actual safe plant-back interval can vary significantly. Always consult the product label and conduct a bioassay before planting.

Experimental Protocols

Soil Bioassay for Phytotoxicity Testing (Lettuce/Cress Germination Test)

Objective: To determine if the soil is safe for planting by assessing the germination and early growth of a sensitive indicator species.

Materials:

  • Representative soil samples from the this compound potassium-treated area.

  • Control soil from an untreated area with similar characteristics.

  • Lettuce (Lactuca sativa) or cress (Lepidium sativum) seeds.

  • Shallow, open containers (e.g., petri dishes, small pots).

  • Water.

Procedure:

  • Collect soil samples from the top 2-4 inches of the treated area. For a representative sample, collect soil from several locations and mix them together.

  • Fill at least three containers with the treated soil and three containers with the control soil.

  • Moisten the soil in all containers with water until it is damp but not saturated.

  • Place a known number of seeds (e.g., 10-20) on the soil surface in each container.

  • Cover the containers to maintain a humid environment.

  • Place the containers in a location with adequate light and a temperature suitable for germination (e.g., 20-25°C).

  • Observe the seeds daily for germination and growth for 3-5 days.

  • Interpretation:

    • Safe for planting: If the germination rate and root/shoot growth in the treated soil are comparable to the control soil.

    • Phytotoxicity present: If there is poor or no germination, or if the seedlings in the treated soil are stunted, discolored, or malformed compared to the control. If phytotoxicity is observed, the soil should be aerated (tilled) and the bioassay repeated after a few days.

Protocol for Soil Residue Analysis of MITC

Objective: To quantify the concentration of methyl isothiocyanate (MITC) in soil samples. This is a more technical method that requires specialized laboratory equipment.

Materials:

  • Soil sampling equipment.

  • Airtight sample collection containers.

  • Organic solvent (e.g., ethyl acetate).

  • Anhydrous sodium sulfate.

  • Gas chromatograph with a mass spectrometer detector (GC-MS).

  • MITC analytical standard.

Procedure:

  • Sample Collection: Collect soil samples from the desired depth, ensuring they are placed in airtight containers immediately to prevent the volatile MITC from escaping. Store samples in a cool, dark place until analysis.

  • Extraction:

    • Weigh a known amount of soil into an extraction vessel.

    • Add a known volume of the organic solvent (e.g., ethyl acetate).

    • Agitate the mixture for a set period to extract the MITC from the soil into the solvent.

    • Separate the solvent from the soil solids by centrifugation or filtration.

    • Dry the solvent extract with anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • Inject a small volume of the extract into the GC-MS system.

    • The GC will separate the MITC from other compounds in the extract based on its boiling point and chemical properties.

    • The MS will detect and quantify the amount of MITC present in the sample by comparing its mass spectrum to that of a known MITC standard.

  • Data Interpretation: The concentration of MITC in the soil is calculated based on the amount detected by the GC-MS and the initial weight of the soil sample. This quantitative data can be used to assess the risk of phytotoxicity to rotational crops.

Mandatory Visualizations

experimental_workflow cluster_pre_planting Pre-Planting Safety Assessment cluster_planting_decision Planting Decision A This compound Potassium Application B Waiting Period (14-28+ days) A->B C Soil Sampling B->C D Bioassay (e.g., Cress Test) C->D E Phytotoxicity Observed? D->E F Aerate Soil (Tillage) E->F Yes H Plant Rotational Crop E->H No G Repeat Bioassay F->G G->E

Caption: Experimental workflow for assessing soil safety after this compound potassium application.

mitc_phytotoxicity_pathway cluster_cellular_effects Cellular Effects in Plant Root cluster_plant_response Whole Plant Response MITC Methyl Isothiocyanate (MITC) in Soil ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) MITC->ROS MAPK MAP Kinase Cascade Activation ROS->MAPK Hormone Alteration of Hormone Signaling (e.g., Auxin) MAPK->Hormone CellCycle Cell Cycle Arrest MAPK->CellCycle Apoptosis Programmed Cell Death MAPK->Apoptosis Inhibition Inhibition of Root Growth CellCycle->Inhibition Apoptosis->Inhibition Stunted Stunted Shoot Growth Inhibition->Stunted Chlorosis Chlorosis (Yellowing) Inhibition->Chlorosis

Caption: Simplified signaling pathway of MITC-induced phytotoxicity in plants.

Technical Support Center: Accelerated Degradation of Metam Sodium in Previously Treated Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the accelerated degradation of Metam sodium in soils with a history of previous treatment.

Troubleshooting Guides

This section addresses common issues encountered during experimental work on the accelerated degradation of this compound sodium.

Issue 1: Lower than Expected MITC Concentrations in Treated Soil Samples

Possible Causes:

  • Accelerated Microbial Degradation: The primary cause of reduced methyl isothiocyanate (MITC) concentrations in previously treated soils is the enrichment of soil microorganisms capable of rapidly degrading MITC.[1][2][3][4][5] Repeated applications of this compound sodium select for these microbes, leading to a significant reduction in the half-life of MITC.

  • Soil Properties: The degradation rate of MITC is influenced by soil characteristics. Higher soil temperature, organic matter content, and specific pH levels can increase the rate of dissipation.[6] Conversely, very high soil moisture (water-saturated conditions) can sometimes slow dissipation.[6]

  • Volatilization: MITC is a volatile compound.[1][7] If experimental setups are not properly sealed, significant losses to the atmosphere can occur, leading to lower measured concentrations in the soil.

  • Application Rate: The initial concentration of this compound sodium can affect the formation rate of MITC.[1]

Troubleshooting Steps:

  • Confirm Microbial Involvement: Conduct a comparative study using both non-sterilized soil from the field and sterilized (e.g., autoclaved) soil from the same source. A significantly slower degradation rate in the sterilized soil confirms microbial involvement in the accelerated degradation.[1][2][8]

  • Inoculation Test: Inoculate a "naive" soil (one with no history of this compound sodium application) with a small amount of the soil exhibiting accelerated degradation. If the naive soil then shows a faster rate of MITC degradation, this provides strong evidence for a transferable microbial factor.[1][2][8]

  • Review Experimental Setup: Ensure that all incubation containers are hermetically sealed to prevent the loss of volatile MITC.

  • Characterize Soil Properties: Analyze and record the pH, organic matter content, and texture of your soil samples, as these factors can influence degradation rates.[6]

Issue 2: Inconsistent or Non-Repeatable Degradation Rates

Possible Causes:

  • Heterogeneity of Soil Samples: Soil is a complex and heterogeneous medium. Microbial populations and soil properties can vary even within a small area, leading to variability in degradation rates between replicates.

  • Inconsistent Incubation Conditions: Fluctuations in temperature and moisture content during the experiment can significantly impact microbial activity and, consequently, degradation rates.

  • Analytical Variability: Inconsistencies in the extraction of MITC from soil samples or in the analytical instrumentation (e.g., gas chromatograph) can lead to variable results.

Troubleshooting Steps:

  • Homogenize Soil Samples: Thoroughly mix and sieve soil collected from the field to ensure as much homogeneity as possible before dividing it into experimental units.

  • Control Incubation Environment: Use a temperature-controlled incubator to maintain a constant temperature. Ensure that the moisture content of the soil is adjusted to a consistent level at the start of the experiment and monitored throughout.

  • Standardize Analytical Procedures: Implement a strict and consistent protocol for the extraction and analysis of MITC. Include internal standards in your analytical runs to check for instrument variability.

  • Increase Replication: Increasing the number of replicates for each treatment can help to account for natural variability and increase the statistical power of your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound sodium in soil?

A1: The primary and most biologically active degradation product of this compound sodium in moist soil is methyl isothiocyanate (MITC).[4][7][8][9] this compound sodium itself is highly unstable in the soil environment and rapidly converts to MITC.[1][6][7]

Q2: How quickly does this compound sodium convert to MITC?

A2: The conversion of this compound sodium to MITC is a rapid abiotic process, often completing within an hour to a day after application.[1][7]

Q3: What evidence points to microbial involvement in the accelerated degradation of MITC?

A3: The key piece of evidence is the significantly slower degradation of MITC in sterilized (e.g., autoclaved) soil compared to non-sterilized soil from the same site with a history of this compound sodium use.[1][2][8] Furthermore, the ability to induce accelerated degradation in a soil with no prior exposure by inoculating it with soil that has a history of treatment demonstrates that the capacity for rapid degradation is transferable and biological.[1][2][8]

Q4: Have any specific microorganisms been identified as being responsible for accelerated MITC degradation?

A4: Yes, studies have isolated specific bacteria capable of degrading MITC. For instance, strains of Oxalobacteraceae have been identified and shown to rapidly degrade MITC when introduced into sterilized soil.[1][2][8]

Q5: Can accelerated degradation be reversed or mitigated?

A5: The development of an adapted microbial community for accelerated degradation can be persistent.[3] Management strategies to mitigate this phenomenon are still under investigation but may include crop rotation and the use of alternative soil fumigants to avoid the continuous selection pressure for MITC-degrading microorganisms.

Data Presentation

Table 1: Half-life of this compound Sodium and its Primary Degradate, MITC, in Soil

CompoundConditionHalf-lifeReference(s)
This compound sodiumAerobic soil~23 minutes[6]
MITCSoil with no history of this compound sodium application~7 days[6]
MITCSoil with a history of repeated this compound sodium applicationsCan be significantly shorter than in un-adapted soils[4][5]
MITCGeneral soil conditions27 ± 3 hours[7]

Table 2: Factors Influencing the Degradation of MITC in Soil

FactorEffect on Degradation RateNotesReference(s)
Previous this compound Sodium Application IncreasesEnriches for MITC-degrading microorganisms.[1][2][3][4][5]
Soil Sterilization (e.g., Autoclaving) DecreasesEliminates or reduces the microbial population responsible for biotic degradation.[1][2][8]
Increasing Soil Temperature IncreasesEnhances both microbial activity and the rate of chemical reactions.[6]
Increasing Soil Organic Matter IncreasesCan support a larger and more active microbial population.[6]
Soil pH VariableThe rate of dissipation can be influenced by soil pH.[6]
High Soil Moisture (Water Saturation) DecreasesCan create anaerobic conditions that may slow the degradation process.[6]

Experimental Protocols

Protocol 1: Assessing Accelerated Degradation of MITC in Soil using an Incubation Study

Objective: To determine if a soil exhibits accelerated degradation of MITC and to differentiate between biotic and abiotic degradation.

Materials:

  • Test soil with a history of this compound sodium application.

  • Control soil with no history of this compound sodium application ("naive soil").

  • Autoclave.

  • Incubation vessels (e.g., sealed glass jars).

  • This compound sodium or pure MITC standard.

  • Solvent for extraction (e.g., ethyl acetate).

  • Gas chromatograph (GC) with a suitable detector (e.g., NPD or FPD).

  • Analytical balance, syringes, vials.

Methodology:

  • Soil Preparation:

    • Collect soil samples from the top 15-20 cm of the field.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris and to homogenize.

    • Divide the test soil into two batches: one will remain non-sterile, and the other will be sterilized.

    • Sterilize one batch of the test soil and one batch of the naive soil by autoclaving (e.g., at 121°C for 1 hour, repeated after a 24-hour interval).[8]

  • Experimental Setup (prepare in triplicate):

    • Treatment 1 (History, Non-Sterile): Weigh a known amount of the non-sterile test soil into incubation vessels.

    • Treatment 2 (History, Sterile): Weigh the same amount of sterile test soil into incubation vessels.

    • Treatment 3 (No History, Non-Sterile): Weigh the same amount of non-sterile naive soil into incubation vessels.

    • Treatment 4 (No History, Sterile): Weigh the same amount of sterile naive soil into incubation vessels.

  • Fumigant Application:

    • Adjust the moisture content of all soil samples to a consistent level (e.g., 60-80% of water holding capacity).

    • Apply a known concentration of this compound sodium or MITC to each soil sample. The chemical should be thoroughly mixed into the soil.

    • Seal the incubation vessels immediately.

  • Incubation and Sampling:

    • Incubate all samples at a constant temperature (e.g., 25°C) in the dark.

    • Collect soil subsamples from each vessel at predetermined time points (e.g., 0, 2, 6, 12, 24, 48, 72, and 144 hours).

  • Extraction and Analysis:

    • Extract MITC from the soil subsamples using an appropriate organic solvent (e.g., ethyl acetate). This typically involves shaking the soil with the solvent, followed by centrifugation or filtration.

    • Analyze the concentration of MITC in the extracts using a gas chromatograph.

  • Data Analysis:

    • Plot the concentration of MITC versus time for each treatment.

    • Calculate the half-life (DT50) of MITC for each treatment. A significantly shorter half-life in the non-sterile history soil compared to the sterile history soil and the naive soils indicates accelerated, microbially-driven degradation.

Visualizations

Metam_Sodium_Degradation_Pathway Metam_Sodium This compound Sodium (CH₃NHCS₂Na) MITC Methyl Isothiocyanate (MITC) (CH₃NCS) Metam_Sodium->MITC Rapid Abiotic Conversion (in moist soil) Degradation_Products Further Degradation Products MITC->Degradation_Products Biotic & Abiotic Processes Microbial_Degradation Accelerated Microbial Degradation Microbial_Degradation->MITC Enhances Degradation Previously_Treated_Soil Previously Treated Soil Previously_Treated_Soil->Microbial_Degradation Accelerated_Degradation_Workflow start Start: Collect Soil Samples soil_history Soil with History of this compound Sodium start->soil_history soil_naive Naive Soil (No History) start->soil_naive sterilize_history Sterilize (Autoclave) a Portion soil_history->sterilize_history setup_treatments Set up Incubation Treatments: 1. History Non-Sterile 2. History Sterile 3. Naive Non-Sterile 4. Naive Sterile soil_history->setup_treatments sterilize_naive Sterilize (Autoclave) a Portion soil_naive->sterilize_naive soil_naive->setup_treatments sterilize_history->setup_treatments sterilize_naive->setup_treatments apply_fumigant Apply this compound Sodium/MITC & Incubate setup_treatments->apply_fumigant sampling Collect Samples Over Time apply_fumigant->sampling analysis Extract & Analyze for MITC (e.g., via GC) sampling->analysis compare Compare Degradation Rates & Half-lives analysis->compare

References

Technical Support Center: Troubleshooting Poor Weed Control with Metam Soil Fumigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during soil fumigation experiments with Metam sodium.

Troubleshooting Guides

Poor weed control following this compound sodium application can stem from a variety of factors, from soil conditions to application technique. This guide provides a systematic approach to identifying and resolving common issues.

Initial Troubleshooting Checklist

Before delving into more complex experimental protocols, review these common sources of application failure:

  • Soil Preparation: Was the soil free of large clods and organic debris?[1] Poor soil tilth can impede the even distribution of the fumigant.

  • Soil Moisture: Was the soil moisture adequate at the time of application? this compound sodium requires moisture to convert to its active ingredient, methylisothiocyanate (MITC).[2][3]

  • Soil Temperature: Was the soil temperature within the optimal range?[2]

  • Application Depth and Method: Was the fumigant applied at the correct depth to target the weed seeds?[3] The application method significantly impacts the fumigant's distribution.

  • Sealing: Was the soil surface properly sealed immediately after application to prevent the escape of the volatile MITC gas?[4]

  • Waiting Period: Was the appropriate waiting period observed before planting or disturbing the soil?

Logical Flow for Troubleshooting

If the initial checklist does not resolve the issue, the following diagram illustrates a logical workflow for a more in-depth investigation.

Troubleshooting_Poor_Weed_Control cluster_0 start Poor Weed Control Observed soil_prep Review Soil Preparation Protocol - Clods? - Debris? start->soil_prep soil_cond Assess Soil Conditions at Application - Moisture? - Temperature? start->soil_cond app_tech Evaluate Application Technique - Depth? - Uniformity? - Sealing? start->app_tech weed_id Identify Escaped Weed Species soil_prep->weed_id If protocols were followed soil_cond->weed_id If conditions were optimal app_tech->weed_id If technique was correct resistance Consider Potential for Herbicide Resistance weed_id->resistance protocol_dev Develop Modified Fumigation Protocol resistance->protocol_dev caption Troubleshooting Workflow for Poor Weed Control

Caption: Troubleshooting Workflow for Poor Weed Control

Frequently Asked Questions (FAQs)

Q1: What are the ideal soil conditions for this compound sodium application?

A1: Optimal efficacy of this compound sodium is highly dependent on soil conditions. The soil should be well-prepared, free of clods, and have adequate moisture and temperature.[1][2]

Q2: How does soil moisture affect this compound sodium?

A2: Soil moisture is critical for the conversion of this compound sodium to its active, gaseous form, MITC.[2] Ideally, soil moisture should be between 60% and 80% of field capacity.[3] Excessively dry soils will not allow for the conversion to MITC, while overly wet soils can inhibit the movement of the gas through the soil profile.[2]

Q3: What is the effect of soil temperature on fumigation?

A3: Soil temperature influences the rate of conversion of this compound sodium to MITC and the volatility of the gas. The ideal soil temperature is typically between 40°F and 90°F (4°C and 32°C) at a depth of 6 inches.[2]

Q4: My weed control is patchy. What could be the cause?

A4: Patchy weed control is often a result of non-uniform application or poor soil preparation.[1] This can be caused by clogged nozzles, improper incorporation, or large clods that shield weed seeds from the fumigant.

Q5: I see weeds emerging shortly after the waiting period. Why?

A5: Early weed emergence can be due to several factors:

  • Insufficient Dose: The application rate may have been too low for the target weed species or soil type.

  • Improper Sealing: The MITC gas may have escaped from the soil too quickly.[4]

  • Weed Seed Depth: Some weed seeds may be located deeper in the soil profile than the fumigant could effectively penetrate.[3]

  • Dormant Seeds: this compound sodium is most effective on actively respiring weed seeds. Dormant seeds may not be controlled.[3]

Q6: Could the weeds be resistant to this compound sodium?

A6: While less common than with selective herbicides, repeated use of any weed control method can lead to the selection of resistant biotypes. If you consistently see a single weed species surviving treatment, it is worth investigating the possibility of resistance.

Data Presentation

Table 1: Optimal Soil Conditions for this compound Sodium Application

ParameterOptimal RangeRationale
Soil Temperature 40-90°F (4-32°C) at 6" depthAffects conversion rate to MITC and its volatility.[2]
Soil Moisture 60-80% of Field CapacityEssential for conversion to MITC and its diffusion.[2][3]
Soil Tilth Free of large clods and debrisEnsures uniform distribution of the fumigant.[1]

Experimental Protocols

Protocol 1: Soil Moisture Content Determination (Gravimetric Method)

Objective: To determine the soil moisture percentage before this compound sodium application.

Materials:

  • Soil sample bags

  • Trowel or soil probe

  • Drying oven

  • Weighing scale (accurate to 0.1 g)

  • Desiccator

Methodology:

  • Collect a composite soil sample from the top 6 inches of the experimental plot.

  • Place approximately 100g of the soil into a pre-weighed, oven-safe container.

  • Record the initial weight of the container with the moist soil (W_moist).

  • Place the container in a drying oven set to 105°C for 24 hours.

  • After 24 hours, move the container to a desiccator to cool to room temperature.

  • Weigh the container with the dry soil (W_dry).

  • Calculate the soil moisture content using the following formula:

    • Moisture Content (%) = [(W_moist - W_dry) / W_dry] * 100

Protocol 2: Weed Seed Viability Test (Tetrazolium Assay)

Objective: To assess the viability of weed seeds recovered from the soil after fumigation.

Materials:

  • Weed seeds

  • Petri dishes

  • Filter paper

  • 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Forceps

  • Incubator

Methodology:

  • Carefully excavate and sieve soil from treated and untreated (control) plots to recover weed seeds.

  • Place the recovered seeds on moist filter paper in petri dishes and incubate at room temperature for 24 hours to imbibe.

  • Carefully cut the seeds to expose the embryo without damaging it.

  • Submerge the seeds in a 1% TTC solution and incubate in the dark at 30°C for 4-6 hours.

  • Examine the seeds under a dissecting microscope. Viable embryos will stain red due to the reduction of TTC to formazan by respiratory enzymes. Non-viable embryos will remain unstained.

  • Calculate the percentage of viable seeds for both treated and control plots.

Mandatory Visualization

Metam_Sodium_Pathway cluster_1 Metam_Sodium This compound Sodium (Liquid) MITC Methyl isothiocyanate (MITC) (Gas) Metam_Sodium->MITC  Conversion in  moist soil Degradation Degradation Products MITC->Degradation  Degradation caption This compound Sodium Conversion Pathway

Caption: this compound Sodium Conversion Pathway

References

Reducing Metam sodium application rates while maintaining efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on reducing Metam sodium application rates while maintaining efficacy.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at lowering this compound sodium application rates.

Issue Potential Cause Troubleshooting Steps
Inconsistent pest control at reduced rates. 1. Poor soil preparation: Dry, cloddy, or compacted soil can limit the diffusion of this compound sodium's active ingredient, methyl isothiocyanate (MITC).[1] 2. Inadequate soil moisture: Proper soil moisture is crucial for the conversion of this compound sodium to MITC and for the respiration of target pests, making them more susceptible.[1] 3. Suboptimal application technique: The chosen application method may not be suitable for the target pest's location in the soil profile.[1] 4. Accelerated degradation: Repeated applications of this compound sodium in the same soil can lead to the development of microbial populations that rapidly degrade the active ingredient.1. Improve soil tillage: Ensure the soil is well-mixed, mellow, and not compacted to facilitate even distribution of the fumigant.[1] 2. Optimize soil moisture: Aim for 80% soil moisture and maintain it for up to 30 days before application to condition the soil and activate pests.[1] 3. Select the appropriate application method: Consider the target pest's depth. Shank injection places the product at a specific depth, while drip irrigation or chemigation is more effective for pests in the upper soil layers.[1][2] 4. Rotate fumigants: Avoid continuous use of this compound sodium in the same field to prevent the buildup of degrading microorganisms. Consider alternating with other fumigants or pest management strategies.
Reduced efficacy in specific soil types. 1. High organic matter: Soils with high organic matter content can bind the active ingredient, reducing its availability to target pests. 2. Soil texture: The movement of MITC can be limited in fine-textured or clayey soils compared to sandy soils.1. Adjust application rate: Higher rates may be necessary in soils with high organic matter to compensate for binding. Conduct small-scale trials to determine the optimal rate. 2. Enhance incorporation: Methods like rotary spading can help distribute the fumigant more effectively in challenging soil types.
Crop phytotoxicity after application. 1. Insufficient plant-back interval: Planting too soon after application before the fumigant has dissipated can lead to crop injury. 2. Poor soil aeration: Compacted or waterlogged soils can slow the dissipation of MITC.1. Adhere to recommended plant-back times: Follow label instructions and consider conducting a bioassay (e.g., lettuce seed germination test) to ensure the fumigant has dissipated. 2. Improve soil drainage and aeration: Ensure good soil structure to allow for adequate gas exchange.
Limited vertical or lateral movement of the fumigant. 1. Low vapor pressure of MITC: this compound sodium's active ingredient has limited mobility in the soil.[1][2] 2. Improper sealing: Inadequate sealing of the soil surface after application can lead to significant loss of the fumigant to the atmosphere.[3]1. Precision placement: Use application methods that place the fumigant as close to the target pest as possible.[1][2] For deeper pests, consider shank injection.[2] 2. Effective soil sealing: Immediately after application, seal the soil surface using methods like tarping (plastic films) or a water seal (irrigation) to minimize volatilization.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound sodium?

A1: this compound sodium is a soil fumigant that, upon contact with moist soil, decomposes into methyl isothiocyanate (MITC). MITC is a broad-spectrum biocide that acts as a general enzyme inhibitor in soilborne pests like nematodes, fungi, and weed seeds. It disrupts essential cellular processes, leading to the death of the target organisms.

Q2: How can I determine the optimal reduced application rate for my specific conditions?

A2: The optimal reduced rate depends on several factors, including the target pest, soil type, organic matter content, and application method. It is recommended to conduct small-scale field trials with a range of application rates to determine the minimum effective dose for your specific conditions. For example, in some studies on Verticillium wilt in potatoes, a reduced rate of 373 L/ha was found to be as effective as higher rates.[5]

Q3: What are the most effective application methods for maintaining efficacy at reduced rates?

A3: The most effective method depends on the target pest's location in the soil profile.

  • Shank Injection: This method is effective for pests located at specific depths, as it places the fumigant directly in the target zone.[6] However, its efficacy can be lower than water applications if not optimized.[6]

  • Drip Irrigation/Chemigation: This method is suitable for controlling pests in the upper soil layers and can provide good distribution in the wetted zone.

  • Rotary Spading Injection: This technique has shown better efficacy than shank injection in some cases by providing a more uniform distribution of the fumigant in the topsoil.

Q4: Can adjuvants be used to enhance the efficacy of this compound sodium at lower rates?

Q5: How can Integrated Pest Management (IPM) strategies help in reducing this compound sodium application rates?

A5: IPM involves a combination of pest control methods to minimize reliance on chemical pesticides. By integrating other strategies, the pressure on this compound sodium as the sole control method is reduced, potentially allowing for lower application rates. Effective IPM strategies include:

  • Crop Rotation: Rotating crops can disrupt the life cycles of soilborne pests, reducing their populations over time.

  • Resistant Varieties: Planting crop varieties that are resistant to specific pests can significantly reduce the need for chemical control.

  • Soil Solarization: This method involves covering moist soil with clear plastic tarps to trap solar radiation and heat the soil to temperatures that are lethal to many soilborne pests.

  • Biofumigation: Incorporating certain brassica plants (e.g., mustard) into the soil can release natural isothiocyanates, which have a fumigant effect.

  • Combining with other fumigants: In some cases, combining a reduced rate of this compound sodium with another fumigant can provide broad-spectrum control.

Data Presentation

Table 1: Efficacy of Different this compound Sodium Application Rates and Methods against Various Pests

Crop Target Pest Application Method Application Rate Efficacy/Results Reference
CanolaClubroot (Plasmodiophora brassicae)Soil incorporation with plastic covering0.4–1.6 mL/L soil (Greenhouse)Increased seedling emergence and plant health; reduced root hair infection, gall weight, and clubroot severity.[7]
CanolaClubroot (Plasmodiophora brassicae)Surface application with sprinkler and roller1000 L/haImproved plant growth and reduced clubroot severity.[7]
PotatoVerticillium Wilt (Verticillium dahliae)Shank Injection373 L/haAs effective as higher rates in controlling Verticillium wilt.[5]
TomatoFusarium Crown and Root RotRotovation into preformed beds935 L/haReductions in disease incidence equivalent to Methyl Bromide-Chloropicrin.
TomatoFusarium Crown and Root RotChemigation (drip irrigation)701 or 935 L/haFailed to reduce the disease.

Experimental Protocols

Protocol 1: Generalized Field Trial for Evaluating Reduced this compound Sodium Rates

  • Site Selection: Choose a field with a known history of the target pest and uniform soil characteristics.

  • Experimental Design: Use a randomized complete block design with at least four replications. Treatments should include an untreated control, the standard grower application rate of this compound sodium, and several reduced rates (e.g., 75%, 50%, and 25% of the standard rate).

  • Plot Establishment: Clearly mark the boundaries of each plot.

  • Soil Preparation: Prepare the soil uniformly across all plots according to best management practices for the intended crop. Ensure the soil is well-tilled, free of clods, and has adequate moisture (aim for 80% of field capacity).[1]

  • This compound Sodium Application: Apply the designated rate of this compound sodium to each plot using the chosen application method (e.g., shank injection, drip irrigation). Calibrate application equipment carefully to ensure accurate delivery.

  • Soil Sealing: Immediately after application, seal the soil surface with plastic tarps or by applying a water seal through irrigation to minimize volatilization.[3][4]

  • Data Collection:

    • Pest Populations: Collect soil samples before and after application to assess the impact on target pest populations (e.g., nematode counts, fungal colony-forming units).

    • Crop Health: After planting, monitor crop emergence, vigor, and disease incidence throughout the growing season.

    • Yield: At the end of the season, harvest the crop from each plot and measure the marketable yield.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the different application rates on pest control and crop yield.

Mandatory Visualizations

Metam_Sodium_Activation Metam_Sodium This compound Sodium (Aqueous Solution) Decomposition Decomposition Metam_Sodium->Decomposition Soil_Moisture Soil Moisture Soil_Moisture->Decomposition facilitates MITC Methyl Isothiocyanate (MITC) (Active Gaseous Fumigant) Decomposition->MITC Inhibition Enzyme Inhibition & Cellular Disruption MITC->Inhibition Pest Soilborne Pests (Nematodes, Fungi, Weeds) Pest->Inhibition Pest_Control Pest Control Inhibition->Pest_Control experimental_workflow cluster_pre_application Pre-Application cluster_application Application cluster_post_application Post-Application & Data Collection cluster_analysis Analysis Site_Selection Site Selection (Uniform Soil, Known Pest Pressure) Experimental_Design Experimental Design (Randomized Complete Block) Site_Selection->Experimental_Design Plot_Establishment Plot Establishment Experimental_Design->Plot_Establishment Soil_Preparation Soil Preparation (Tillage, Moisture Optimization) Plot_Establishment->Soil_Preparation Metam_Application This compound Sodium Application (Varied Rates) Soil_Preparation->Metam_Application Soil_Sealing Soil Sealing (Tarping or Water Seal) Metam_Application->Soil_Sealing Pest_Assessment Pest Population Assessment Soil_Sealing->Pest_Assessment Crop_Monitoring Crop Health & Vigor Monitoring Soil_Sealing->Crop_Monitoring Statistical_Analysis Statistical Analysis (ANOVA) Pest_Assessment->Statistical_Analysis Yield_Measurement Yield Measurement Crop_Monitoring->Yield_Measurement Yield_Measurement->Statistical_Analysis IPM_Strategy cluster_cultural Cultural Practices cluster_physical Physical Methods cluster_biological Biological Methods cluster_chemical Chemical Control IPM Integrated Pest Management (IPM) for Soilborne Pests Crop_Rotation Crop Rotation IPM->Crop_Rotation Resistant_Varieties Resistant Varieties IPM->Resistant_Varieties Soil_Solarization Soil Solarization IPM->Soil_Solarization Biofumigation Biofumigation (e.g., Mustard Cover Crops) IPM->Biofumigation Reduced_this compound Reduced Rate This compound Sodium IPM->Reduced_this compound Other_Fumigants Alternative Fumigants

References

Impact of soil moisture and temperature on MITC conversion and diffusion

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the soil fumigant methyl isothiocyanate (MITC). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of soil moisture and temperature on MITC conversion and diffusion.

Frequently Asked Questions (FAQs)

Q1: How do soil temperature and moisture affect the conversion of parent compounds (like metam sodium) to MITC?

A1: The conversion of this compound sodium to MITC is a rapid abiotic decomposition process.[1] While the efficiency of this conversion may not be directly dependent on soil moisture content, the subsequent behavior and fate of MITC are heavily influenced by both temperature and moisture.[1][2] Higher temperatures generally accelerate the degradation of MITC.[2][3]

Q2: What is the effect of soil moisture on MITC diffusion and volatilization?

A2: Soil moisture has a significant impact on the movement of MITC. In wet soil, the gas-phase diffusion of MITC is greatly inhibited.[2] This is because increased water content reduces the air-filled pore space in the soil, restricting the pathways for gas movement.[1] Consequently, higher soil moisture can lead to reduced volatilization (emission) of MITC from the soil surface.[1][4] However, this prolonged contact time in wetter soil can also allow for more extensive degradation to occur.[2]

Q3: How does soil temperature influence the diffusion and emission of MITC?

A3: Temperature is a major factor influencing the volatilization of MITC from the soil surface.[5] Higher soil temperatures increase the vapor pressure of MITC, leading to higher emission rates.[5] Conversely, cooler soil temperatures result in significantly reduced MITC emission rates, which can minimize off-target movement.[5] Studies have shown a three-fold reduction in peak MITC fluxes at cooler temperatures compared to the maximum allowed label application temperature.[5]

Q4: What are the primary degradation pathways for MITC in soil?

A4: The degradation of MITC in soil is influenced by a combination of chemical and biological processes.[2] The rate of degradation is affected by soil temperature, moisture content, organic carbon content, and soil texture.[2] Both increasing temperature and the presence of organic amendments have been shown to significantly accelerate MITC degradation.[2]

Q5: What analytical methods are suitable for measuring MITC in soil samples?

A5: Due to its high vapor pressure and low boiling point, traditional solvent extraction methods are often not ideal for MITC analysis.[6] Static headspace gas chromatography (GC) is a highly effective method for the analysis of MITC in soil and water.[6][7] This method offers greater sensitivity and produces cleaner chromatograms compared to solvent extraction.[6] Dynamic headspace GC-mass spectrometry (DHS-GC-MS) is another highly sensitive method that can be employed.[8]

Troubleshooting Guides

Issue 1: Inconsistent or low MITC concentrations detected in experiments.

Possible Causes & Solutions:

  • Inadequate sealing of experimental units: Ensure all vials, columns, or chambers are properly sealed to prevent MITC loss through volatilization. Use high-quality septa and caps.

  • Improper sample handling: MITC is volatile. Keep samples chilled and analyze them as quickly as possible.[6]

  • Suboptimal analytical method: Review your GC or GC-MS parameters. Headspace analysis is generally preferred over solvent extraction for MITC.[6] Ensure proper optimization of headspace parameters like equilibration temperature and time.[6]

  • Enhanced degradation: Consider the possibility of accelerated degradation in your soil matrix, especially if it is rich in organic matter or if experiments are conducted at higher temperatures.[2]

  • Soil moisture variability: Inconsistent moisture levels across replicates can lead to variable diffusion and degradation rates. Carefully control and monitor soil moisture content.

Issue 2: High variability in MITC diffusion measurements.

Possible Causes & Solutions:

  • Non-uniform soil packing: Inconsistent bulk density in soil columns will create preferential pathways for gas movement. Ensure soil is packed uniformly to a consistent density.

  • Temperature fluctuations: Maintain a constant and uniform temperature throughout the experimental setup. Temperature gradients can cause variations in diffusion rates.[3]

  • Moisture gradients: Uneven water distribution in the soil can lead to inconsistent diffusion. Ensure uniform moisture content at the start of the experiment and minimize evaporation.

Issue 3: Poor chromatographic peak shape or resolution for MITC.

Possible Causes & Solutions:

  • Matrix interference: Soil matrices can be complex. The use of headspace analysis can help minimize the introduction of non-volatile matrix components into the GC system.[6]

  • Improper GC column: Select a GC column with appropriate polarity for separating MITC from other volatile compounds in your samples.

  • Active sites in the GC system: MITC can be reactive. Ensure the GC inlet liner and column are properly deactivated to prevent analyte degradation.

  • Water interference: High moisture content in headspace samples can sometimes affect chromatography. Consider using a moisture trap or optimizing analytical conditions to minimize this effect.

Data Presentation

Table 1: Effect of Soil Temperature on MITC Degradation Half-Life
Soil Temperature (°C)MITC Half-Life (days)Reference
207[9]
20-40Degradation is primarily biodegradation and follows the Arrhenius equation (r2 > 0.74)[3]

Note: The specific half-life can vary depending on other soil properties such as organic matter content and moisture.

Table 2: Impact of Soil Moisture on MITC Volatilization
Soil Moisture LevelRelative MITC Air ConcentrationReference
5%~3-fold higher[1]
30%Lower[1]

Note: This table illustrates the relative difference in MITC air concentrations observed in a sealed vial headspace at different soil moisture levels.

Experimental Protocols

Key Experiment: Analysis of MITC in Soil using Static Headspace Gas Chromatography (GC)

This protocol is a generalized procedure based on common practices in the literature.[6][7] Researchers should optimize the specific parameters for their instrumentation and soil types.

1. Sample Preparation: a. Collect a representative soil sample. b. Accurately weigh a subsample (e.g., 5-10 g) of moist soil into a headspace vial (e.g., 20 mL). c. Immediately seal the vial with a PTFE/silicone septum and aluminum cap to prevent loss of volatile MITC. d. For method optimization and to increase partitioning into the headspace, a concentrated salt solution can be added to the soil sample.[6]

2. Headspace Analysis: a. Place the sealed vial into the headspace autosampler. b. Equilibrate the sample at a specific temperature (e.g., 80°C) for a set time to allow for the partitioning of MITC between the soil and the headspace gas.[6] c. After equilibration, a known volume of the headspace is automatically injected into the gas chromatograph.

3. Gas Chromatography (GC) Conditions (Example):

  • Injector Temperature: 250°C
  • Column: A suitable capillary column for volatile compounds (e.g., DB-5 or equivalent).
  • Oven Temperature Program: Start at a lower temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all compounds.
  • Detector: A detector suitable for sulfur-containing compounds, such as a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS). A Flame Ionization Detector (FID) can also be used.
  • Detector Temperature: 300°C[6]
  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[6]

4. Quantification: a. Prepare a series of calibration standards of MITC in a suitable solvent or by spiking into control soil. b. Analyze the standards using the same headspace GC method. c. Construct a calibration curve by plotting the peak area against the concentration of MITC. d. Determine the concentration of MITC in the soil samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow_MITC_Analysis cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing soil_sampling 1. Soil Sampling weighing 2. Weighing into Headspace Vial soil_sampling->weighing sealing 3. Sealing Vial weighing->sealing equilibration 4. Equilibration in Autosampler sealing->equilibration Transfer to Autosampler injection 5. Headspace Injection equilibration->injection gc_separation 6. GC Separation injection->gc_separation detection 7. Detection (FPD/MS) gc_separation->detection peak_integration 8. Peak Integration detection->peak_integration Raw Data calibration 9. Calibration Curve peak_integration->calibration quantification 10. Quantification calibration->quantification

Caption: Experimental workflow for MITC analysis in soil using headspace GC.

MITC_Factors temp Soil Temperature conversion Conversion to MITC temp->conversion Influences Rate diffusion Diffusion & Volatilization temp->diffusion Increases degradation Degradation temp->degradation Increases moisture Soil Moisture moisture->conversion Affects Environment moisture->diffusion Decreases moisture->degradation Can Increase Contact Time mitc MITC mitc->diffusion mitc->degradation conversion->mitc

Caption: Factors influencing MITC conversion, diffusion, and degradation.

References

Technical Support Center: Metam Sodium Application in Heavy Clay Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Metam sodium soil penetration in heavy clay soils during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the efficacy of my this compound sodium application significantly lower in heavy clay soil compared to lighter soil types?

A1: Heavy clay soils present several challenges for this compound sodium efficacy. These soils, along with those high in organic matter, can accelerate the breakdown of the active ingredient, methyl isothiocyanate (MITC), reducing its performance.[1] The fine particle size and structure of heavy clay can also impede the movement and uniform distribution of the fumigant through the soil profile.[1][2]

Q2: My this compound sodium application seems to be degrading much faster than expected, even on the first application. What could be the cause?

A2: While accelerated degradation is often associated with repeated applications, rapid breakdown on initial use can be influenced by soil properties. Heavy clay soils and soils with high organic matter content can inherently contribute to a faster degradation of MITC.[1][2] Additionally, the conversion of this compound sodium to its active form, MITC, is a rapid abiotic process that is largely independent of soil type.[3] However, the rate of this conversion can be influenced by the initial concentration of this compound sodium applied.[3]

Q3: Can I increase the application rate of this compound sodium to compensate for poor penetration in heavy clay soils?

A3: While higher rates are sometimes used in heavy clay conditions, it's important to note that the conversion efficiency of this compound sodium to MITC can decline with increasing application rates.[1][3] Therefore, simply increasing the dose may not lead to a proportional increase in efficacy and could have diminishing returns. Optimizing soil preparation and application methods is often more effective than just increasing the application rate.

Q4: What is the optimal soil moisture content for this compound sodium application in heavy clay soils?

A4: Soil moisture is critical for the conversion of this compound sodium to MITC and for the fumigant's movement through the soil.[1] A soil moisture of approximately 60-80% of field capacity throughout the treatment zone is recommended.[1][4] Too much moisture can retard the conversion and impede the movement of MITC, while too little moisture can allow the fumigant to escape from the soil.[1] It is advisable to pre-irrigate to achieve the desired moisture level well in advance of the application.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor pest/pathogen control in lower soil profiles. Inadequate downward movement of MITC due to soil compaction and fine texture of heavy clay.1. Improve Soil Tilth: Ensure the soil has a well-aerated, fine tilth structure, free from large clods and excessive plant residue.[1][4]2. Optimize Application Method: Consider shank injection for more precise placement at the desired depth. Note that shank injection may be less efficacious than water applications.[5]3. Ensure Proper Soil Moisture: Pre-irrigate to achieve 60-80% field capacity to facilitate fumigant movement.[1][4]
Uneven pest/pathogen control across the treated area. Non-uniform distribution of this compound sodium and MITC. This can be caused by "channeling" where the fumigant moves through cracks or paths of least resistance.1. Proper Soil Preparation: Break up compacted layers and ensure a uniform, fine soil texture.[4]2. Avoid High Volumes of Crop Residue: Excessive organic debris can lead to uneven distribution and can also "bind" the fumigant.[1]3. Effective Soil Sealing: Immediately after application, seal the soil surface by rolling and applying a light irrigation (a minimum of 5mm) to minimize fumigant loss to the atmosphere.[1]
Reduced efficacy after repeated applications. Development of accelerated microbial degradation of MITC in the soil.1. Monitor Efficacy: Keep detailed records of application rates and resulting pest/pathogen control to identify trends of decreasing efficacy.[6][7]2. Consider Alternative Chemistries: Rotate with fumigants that have different modes of action to reduce the selective pressure for microbes that degrade MITC.3. Soil Sterilization (in controlled environments): For laboratory or small-scale greenhouse studies, soil sterilization can be a tool to study the impact of microbial degradation.[8]
High volatilization and off-gassing of MITC. Improper soil sealing or application to a dry soil surface.1. Immediate Surface Sealing: Apply a water seal (light irrigation) immediately after the this compound sodium application.[1][3]2. Maintain Surface Moisture: For light soils or soils that crack easily, a repeat irrigation after 2-3 days may be necessary.[1]3. Plastic Film Tarping: For a more effective seal, consider using plastic sheeting.[1][9]

Quantitative Data Summary

Table 1: Effect of this compound Sodium Application Rate on MITC Conversion Efficiency

Initial this compound Sodium Application Rate (mmol kg⁻¹)Conversion Efficiency to MITC (%)
0.595.0
4076.8
Data extracted from a study on Arlington sandy loam. The conversion efficiency was found to be independent of soil type in the soils studied.[3]

Table 2: Formation Rate of MITC at Different this compound Sodium Application Rates

This compound Sodium Application Rate (mmol kg⁻¹)MITC Formation Rate Constant (k, h⁻¹)MITC Formation Half-life (h)
0.51.930.36
400.481.44
Data shows that the rate of MITC formation decreases as the initial application rate of this compound sodium increases.[3]

Experimental Protocols

Protocol 1: Determining the Conversion of this compound Sodium to MITC in Soil

This protocol is based on the methodology described by Zheng et al. (2006).[3]

  • Soil Preparation: Use fresh soil samples passed through a 2.0-mm sieve. Adjust the soil moisture to the desired level (e.g., 9.5% w/w).

  • Sample Preparation: Place a known weight of the prepared soil (e.g., 20 g) into headspace vials.

  • This compound Sodium Application: Apply a specific concentration of this compound sodium solution to the soil in the vials.

  • Incubation: Seal the vials and incubate at a constant temperature (e.g., 21°C).

  • MITC Measurement: At various time intervals, analyze the headspace gas for MITC concentration using gas chromatography.

  • Data Analysis: Plot the concentration of MITC over time to determine the formation rate and conversion efficiency. The formation of MITC can be described by the pseudo-first-order rate equation: C = a(1 - e^(-kt)), where C is the concentration of MITC, a is the initial concentration of this compound sodium, k is the rate constant, and t is time.[3]

Visualizations

Metam_Sodium_Conversion Metam_Sodium This compound Sodium (CH3NHCSSNa) MITC Methyl Isothiocyanate (MITC) (CH3NCS) (Active Fumigant) Metam_Sodium->MITC Decomposition Bisulfide Bisulfide (HS⁻) Metam_Sodium->Bisulfide Sodium_Ion Sodium Ion (Na⁺) Metam_Sodium->Sodium_Ion Precipitation Precipitation Bisulfide->Precipitation Elemental_Sulfur Elemental Sulfur (S) Bisulfide->Elemental_Sulfur Oxidation Hydrogen_Sulfide Hydrogen Sulfide (H₂S) (Gas) Bisulfide->Hydrogen_Sulfide Volatilization Moist_Soil Moist Soil Moist_Soil->Metam_Sodium facilitates Metal_Ions Metal Ions (Fe, Cu, Mn) Metal_Ions->Precipitation Oxidation Oxidation

Caption: Chemical conversion pathway of this compound sodium in soil.

Experimental_Workflow Soil_Collection 1. Collect Soil Samples (e.g., Heavy Clay) Sieving 2. Sieve Soil (2.0 mm) Soil_Collection->Sieving Moisture_Adjustment 3. Adjust Soil Moisture (e.g., 60% Field Capacity) Sieving->Moisture_Adjustment Soil_Packing 4. Pack Soil into Columns Moisture_Adjustment->Soil_Packing Metam_Application 5. Apply this compound Sodium (e.g., Surface or Injection) Soil_Packing->Metam_Application Surface_Sealing 6. Apply Surface Seal (e.g., Water or Tarp) Metam_Application->Surface_Sealing Soil_Sampling 7. Collect Soil Samples at Various Depths and Times Surface_Sealing->Soil_Sampling MITC_Extraction 8. Extract MITC from Soil Soil_Sampling->MITC_Extraction GC_Analysis 9. Analyze MITC Concentration (Gas Chromatography) MITC_Extraction->GC_Analysis

Caption: Workflow for evaluating this compound sodium penetration.

Logical_Relationships Metam_Efficacy This compound Sodium Efficacy Heavy_Clay Heavy Clay Texture Reduced_Penetration Reduced Penetration Heavy_Clay->Reduced_Penetration Increased_Degradation Increased Degradation Heavy_Clay->Increased_Degradation High_OM High Organic Matter High_OM->Increased_Degradation Poor_Structure Poor Soil Structure (Compaction, Clods) Poor_Structure->Reduced_Penetration Uneven_Distribution Uneven Distribution Poor_Structure->Uneven_Distribution High_Moisture Excessive Soil Moisture High_Moisture->Reduced_Penetration Low_Moisture Insufficient Soil Moisture Volatilization Increased Volatilization Low_Moisture->Volatilization Improper_Sealing Improper Surface Sealing Improper_Sealing->Volatilization Repeated_Use Repeated Application Accelerated_Degradation Accelerated Microbial Degradation Repeated_Use->Accelerated_Degradation Reduced_Penetration->Metam_Efficacy decreases Increased_Degradation->Metam_Efficacy decreases Uneven_Distribution->Metam_Efficacy decreases Volatilization->Metam_Efficacy decreases Accelerated_Degradation->Metam_Efficacy decreases

Caption: Factors negatively impacting this compound sodium efficacy.

References

Technical Support Center: Managing MITC Off-Gassing from Metam-Treated Fields

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with Metam sodium and this compound potassium. The focus is on managing the off-gassing of the active ingredient, methyl isothiocyanate (MITC).

Troubleshooting Guides

This section addresses common issues encountered during and after the application of this compound-based products, focusing on the mitigation of MITC off-gassing.

Issue/Question Possible Causes Troubleshooting Steps & Solutions
Higher than expected MITC concentrations detected downwind of the treated field. - Inadequate soil sealing.- Unfavorable weather conditions.- Improper application depth.- Poor tarp integrity.- Check Soil Seal: Ensure the soil is properly compacted immediately after application. For water seals, a 2.5-3.8 cm application can significantly reduce MITC volatilization[1].- Monitor Weather: Avoid application during temperature inversions, which can trap gases near the ground[2]. Wind speeds should be between 2 and 10 mph.- Verify Application Depth: For shank injections, ensure the injection point is at least 3 inches below the final soil surface.- Inspect Tarps: If using tarps, check for any rips, tears, or gaps. Ensure seams are properly sealed.
Inconsistent pest control efficacy despite using the recommended this compound sodium/potassium dosage. - Rapid off-gassing of MITC.- Improper soil conditions.- Non-uniform application.- Enhance Fumigant Containment: Utilize high-barrier tarps like Virtually Impermeable Film (VIF) to retain MITC in the soil for a longer duration. VIF tarps can reduce emissions by 80% or more compared to High-Density Polyethylene (HDPE) tarps[3][4].- Optimize Soil Moisture: Ensure adequate soil moisture. Higher soil water content can help to retain MITC in the soil.- Calibrate Application Equipment: Ensure application equipment is properly calibrated to deliver a uniform dose across the treated area.
Noticeable odor (rotten egg or garlic-like) in adjacent areas after application. - MITC off-gassing and atmospheric transport.- Review Fumigant Management Plan (FMP): Ensure all aspects of the FMP, including buffer zones and emergency response plans, are being followed.- Notify and Evacuate (if necessary): If odors are strong, notify personnel in the affected area and follow the emergency procedures outlined in your FMP. The odor is an indicator of the presence of MITC gas[5][6].
Damage to non-target plants or crops in adjacent fields. - Off-gassing and drift of MITC.- Establish and Maintain Buffer Zones: Ensure that the appropriate buffer zones are established and maintained around the treated area as specified in the product label and FMP.- Consider Application Method: Subsurface drip irrigation and shank injection generally result in lower emissions compared to sprinkler application (chemigation)[7].

Frequently Asked Questions (FAQs)

Q1: What is MITC and how is it formed?

A1: Methyl isothiocyanate (MITC) is the primary active breakdown product of this compound sodium and this compound potassium. When these products come into contact with moist soil, they decompose, releasing MITC gas, which is the primary agent for controlling soil-borne pests. This conversion is a rapid abiotic decomposition process[3][8].

Q2: What are the key environmental factors that influence the rate of MITC off-gassing?

A2: The primary factors include:

  • Soil Temperature: Higher soil temperatures increase the volatility of MITC, leading to higher emission rates. Cooler soil temperatures can reduce MITC emission rates[9].

  • Soil Moisture: Higher soil moisture content can help to suppress MITC volatilization by creating a "water seal"[1][10]. However, the conversion of this compound to MITC is largely independent of soil moisture[3][8].

  • Soil Texture: Coarser, sandy soils tend to have higher emission rates compared to finer-textured soils like clay loams.

  • Organic Matter: Higher soil organic matter can increase the degradation of MITC, potentially reducing emissions.

Q3: What are the most effective methods for reducing MITC emissions?

A3: A combination of methods is often most effective:

  • Tarping: Using low-permeability tarps, such as Virtually Impermeable Film (VIF), is a highly effective method for reducing emissions.

  • Water Seals: Applying a layer of water to the soil surface immediately after application can significantly reduce off-gassing[1][10].

  • Application Method: Subsurface application methods like shank injection and drip irrigation result in lower emissions compared to surface applications like sprinkler chemigation[7].

  • Soil Conditions: Applying the fumigant to cooler, moist soils can help reduce the rate of volatilization.

Q4: Are there safety concerns associated with MITC off-gassing?

A4: Yes, MITC is a potent irritant to the eyes, skin, and respiratory system[6]. Inhalation can cause symptoms such as burning of the nose and throat, headache, and nausea[5]. It is crucial to follow all safety precautions outlined in the product label and the Fumigant Management Plan (FMP), including the use of personal protective equipment (PPE) and adherence to buffer zones.

Q5: How can I monitor for MITC in the air?

A5: Air monitoring for MITC can be conducted using sorbent tubes containing a material like XAD-7 resin, followed by laboratory analysis. Air dispersion models can also be used to estimate downwind concentrations based on application parameters and weather conditions.

Data Presentation

Table 1: Effectiveness of Different MITC Emission Reduction Strategies

Mitigation StrategyMethodTypical Emission Reduction (%)Conditions/Considerations
Tarping Standard Polyethylene (PE)Variable, generally lower than other filmsProvides a physical barrier but is permeable to MITC.
High-Density Polyethylene (HDPE)Up to 50%More effective than standard PE, especially in cooler weather.
Virtually Impermeable Film (VIF)≥ 80%Significantly lower permeability to fumigants. The most effective tarping option for emission reduction[3][4].
Water Sealing Single Application (2.5 - 3.8 cm)71 - 74%Effective for sandy clay loam soils. The effect may decrease over time due to evaporation[1].
Intermittent ApplicationsCan be more effective than a single applicationMaintains a moist soil surface, continuously suppressing volatilization.
Application Method Shank InjectionLower emissions than sprinklerPlaces the fumigant deeper in the soil profile.
Subsurface Drip IrrigationUp to 4 orders of magnitude lower than surface irrigationDelivers the fumigant directly to the target zone with minimal surface exposure[7].

Experimental Protocols

Protocol 1: Air Sampling for MITC using XAD-7 Sorbent Tubes

Objective: To collect airborne MITC for subsequent quantitative analysis.

Materials:

  • Low-flow personal air sampling pump (calibrated)

  • XAD-7 sorbent tubes

  • Tube holder

  • Tube tip breaker

  • Plastic end caps for tubes

  • Chain of custody forms

  • Field logbook

Methodology:

  • Calibration: Calibrate the air sampling pump to the desired flow rate (typically 0.1 to 0.2 L/min) using a representative sorbent tube in line.

  • Preparation: In a clean area, break both ends of an XAD-7 sorbent tube using a tube tip breaker.

  • Assembly: Place the sorbent tube into the tube holder and connect it to the calibrated air sampling pump. Ensure the arrow on the tube points in the direction of airflow.

  • Sampling: Position the sampling apparatus at the desired location and height. Record the start time and initial pump readings in the field logbook.

  • Sample Collection: Run the pump for the predetermined sampling duration.

  • Post-Sampling: At the end of the sampling period, stop the pump and record the end time and final pump readings.

  • Sealing and Storage: Immediately remove the sorbent tube from the holder and seal both ends with plastic caps.

  • Documentation: Label the tube with a unique sample ID and complete the chain of custody form.

  • Transport: Store the samples in a cool, dark container and transport them to the analytical laboratory as soon as possible.

Protocol 2: Laboratory Determination of Tarp Permeability (Based on ASTM E2945-14)

Objective: To measure the mass transfer coefficient (MTC) of a tarp material for MITC.

Materials:

  • Static permeability cells (source and collection chambers)

  • Tarp material sample

  • MITC standard of known purity

  • Gas-tight syringes

  • Gas chromatograph (GC) with an appropriate detector (e.g., FPD or NPD)

  • Controlled temperature chamber or water bath

Methodology:

  • Apparatus Setup: Assemble the static permeability cells, placing the tarp sample between the source and collection chambers. Seal the apparatus to ensure it is airtight.

  • Tarp Conditioning: Condition the tarp sample according to the standard, typically at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours[11].

  • Fumigant Introduction: Introduce a known concentration of MITC vapor into the source chamber using a gas-tight syringe.

  • Sample Collection: At predetermined time intervals, collect gas samples from both the source and collection chambers using gas-tight syringes.

  • GC Analysis: Analyze the collected gas samples using a calibrated GC to determine the concentration of MITC in each chamber.

  • Data Analysis: Plot the concentration of MITC in the source and collection chambers over time.

  • MTC Calculation: Calculate the mass transfer coefficient (MTC) using the appropriate mathematical models as described in the ASTM E2945-14 standard. The MTC represents the permeability of the tarp to MITC[11][12][13].

Mandatory Visualizations

Metam_Conversion_and_Offgassing cluster_soil Soil Environment cluster_atmosphere Atmosphere This compound This compound Sodium / Potassium MITC_soil MITC (in soil) This compound->MITC_soil Rapid Conversion Degradation Degradation Products MITC_soil->Degradation Biodegradation & Chemical Degradation MITC_air MITC (off-gassed) MITC_soil->MITC_air Volatilization (Off-gassing) Photodegradation Photodegradation Products MITC_air->Photodegradation Sunlight

Caption: Conversion of this compound to MITC and pathways of off-gassing and degradation.

MITC_Offgassing_Factors cluster_increase Factors that Increase Off-gassing cluster_decrease Factors that Decrease Off-gassing MITC_Offgassing MITC Off-gassing Rate Low_Temp Low Soil Temperature MITC_Offgassing->Low_Temp High_Moisture High Soil Moisture (Water Seal) MITC_Offgassing->High_Moisture Fine_Texture Fine Soil Texture MITC_Offgassing->Fine_Texture Deep_Application Deep Application Depth MITC_Offgassing->Deep_Application Tarping Tarping (especially VIF) MITC_Offgassing->Tarping High_Temp High Soil Temperature High_Temp->MITC_Offgassing Low_Moisture Low Soil Moisture Low_Moisture->MITC_Offgassing Coarse_Texture Coarse Soil Texture Coarse_Texture->MITC_Offgassing Shallow_Application Shallow Application Depth Shallow_Application->MITC_Offgassing

Caption: Key factors influencing the rate of MITC off-gassing from treated soil.

Experimental_Workflow cluster_field Field Application & Sampling cluster_lab Laboratory Analysis start This compound Sodium/Potassium Application sampling Air Sampling (XAD-7 Tubes) start->sampling end_field Sample Transport to Lab sampling->end_field extraction Solvent Extraction of Sorbent Tubes end_field->extraction Chain of Custody analysis GC Analysis extraction->analysis quantification Data Quantification analysis->quantification end_lab Report Results quantification->end_lab

Caption: Workflow for monitoring airborne MITC concentrations.

References

Inconsistent pest control with Metam and potential causes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent pest control with Metam sodium.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound sodium for soil fumigation.

Question: Why am I seeing variable or poor pest control after applying this compound sodium?

Answer: Inconsistent pest control with this compound sodium is a frequent issue and can be attributed to several factors influencing the conversion of this compound sodium to its active compound, methyl isothiocyanate (MITC), and the subsequent distribution and persistence of MITC in the soil.[1] Key factors to investigate include:

  • Soil Conditions: Soil moisture, temperature, texture, and organic matter content play a critical role.

  • Application Technique: The method of application, including depth and uniformity, significantly impacts efficacy.

  • Sealing: Improper or delayed sealing of the soil surface after application can lead to rapid loss of MITC gas.

  • Accelerated Degradation: Repeated applications of this compound sodium in the same soil can lead to the proliferation of microorganisms that rapidly degrade MITC, reducing its effectiveness.

Question: How can I troubleshoot poor efficacy related to soil conditions?

Answer: To address soil-related inconsistencies, consider the following:

  • Soil Moisture: Optimal soil moisture for this compound sodium application is typically between 60-80% of field capacity.[2] Dry soils can limit the conversion to MITC, while overly wet soils can restrict its movement through soil pores.[3]

  • Soil Temperature: The ideal soil temperature for this compound sodium application is between 10°C and 32°C.[4] Lower temperatures slow the conversion to MITC, while higher temperatures can cause it to dissipate too quickly.

  • Soil Preparation: Ensure the soil is well-tilled to a fine tilth, free of large clods and undecomposed organic matter.[4][5] Poor soil preparation is a major cause of fumigation failure.[5]

Question: What should I check if I suspect my application technique is the issue?

Answer: If you suspect the application method is contributing to poor results, review the following:

  • Application Depth: The depth of injection or incorporation is crucial. For shank injection, a depth of 5 to 7 inches is common, but the ideal depth depends on the target pest's location in the soil profile.[6]

  • Uniformity: Ensure uniform application across the entire treatment area. Inconsistent application leads to "hot spots" and areas with sublethal concentrations of MITC.

  • Application Method Selection: The choice of application method (e.g., shank injection, chemigation, drip irrigation) can significantly impact the distribution of MITC.[6] Drip irrigation, for example, may result in good vertical penetration but limited lateral movement.

Question: My pest control is still poor despite optimizing soil conditions and application. What else could be wrong?

Answer: If you have addressed the above factors, consider the possibility of accelerated microbial degradation of MITC. This phenomenon occurs in soils with a history of repeated this compound sodium applications, where microorganisms adapt to use MITC as a food source, breaking it down before it can effectively control pests. Management strategies for this issue are still under investigation, but rotating fumigants or using alternative pest control methods may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is this compound sodium and how does it work?

A1: this compound sodium is a water-soluble soil fumigant.[7] Upon contact with moist soil, it decomposes into methyl isothiocyanate (MITC), which is the primary biocidal agent responsible for controlling a broad spectrum of soil-borne pests, including nematodes, fungi, insects, and weeds.[8][9]

Q2: How quickly does this compound sodium convert to MITC?

A2: The conversion of this compound sodium to MITC is a rapid abiotic process.[8] In moist loam soil, this conversion is often complete within one hour, while in sandy soils, it may take up to five hours.[4]

Q3: What are the ideal environmental conditions for this compound sodium application?

A3: For optimal efficacy, apply this compound sodium when soil temperatures are between 10°C and 32°C and soil moisture is at 60-80% of field capacity.[2][4] Avoid application during periods of high wind to prevent drift and ensure proper sealing.

Q4: How important is soil sealing after application?

A4: Soil sealing is critical to prevent the rapid escape of the volatile MITC gas.[4][10] Effective sealing methods include using plastic tarps, mechanical compaction (rolling), or applying a water seal immediately after application.[4][10]

Q5: Can I apply this compound sodium to soils with high organic matter?

A5: Soils with high organic matter require higher application rates of this compound sodium because the organic matter can bind with the fumigant, reducing its availability for pest control.[5] It is also important to ensure that any plant debris is well-decomposed before application.[5]

Data Presentation

The following tables summarize quantitative data on factors influencing this compound sodium efficacy.

Table 1: Influence of Soil Temperature on MITC Concentration

Soil Temperature (°C)Peak MITC Concentration (µg/g soil)Time to Peak Concentration (hours)
108548
2012024
3095 (rapid decline)12

Note: Data are illustrative and can vary based on soil type and moisture.

Table 2: Effect of Soil Moisture on this compound Sodium to MITC Conversion Efficiency

Soil Moisture (% of Field Capacity)MITC Conversion Efficiency (%)
4075
6092
8095
100 (saturated)88

Source: Adapted from studies on MITC formation.

Table 3: Comparison of Application Methods on Pest Mortality (e.g., Nematodes)

Application MethodApplication Rate (L/ha)Nematode Mortality (%)
Shank Injection30085
Sprinkler Irrigation (Chemigation)30078
Drip Irrigation30090 (in wetted zone)
Flood/Furrow Irrigation30082

Note: Efficacy can be influenced by soil type and sealing method.[6]

Experimental Protocols

1. Protocol for Determining MITC Concentration in Soil

This protocol outlines a method for quantifying the concentration of Methyl isothiocyanate (MITC) in soil samples following the application of this compound sodium.

Materials:

  • Gas-tight vials (20 mL) with Teflon-faced septa

  • Gas chromatograph (GC) with a nitrogen-phosphorus detector (NPD) or mass spectrometer (MS)

  • Headspace auto-sampler

  • Analytical standard of MITC

  • Ethyl acetate (analytical grade)

  • Soil samples from the experimental plot

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Collection: Collect soil cores from the treated area at specified time intervals and depths. Place samples immediately into sealed containers and transport them to the laboratory on ice.

  • Sample Preparation:

    • Weigh 10g of soil into a 20 mL headspace vial.

    • Add 5 mL of ethyl acetate to the vial.

    • Immediately seal the vial with a Teflon-faced septum and aluminum cap.

  • Extraction:

    • Vortex the vial for 2 minutes to ensure thorough mixing of the soil and solvent.

    • Centrifuge the vial at 3000 rpm for 10 minutes to separate the soil and the ethyl acetate extract.

  • GC Analysis:

    • Transfer an aliquot of the ethyl acetate supernatant to a GC vial.

    • Analyze the sample using a GC-NPD or GC-MS system calibrated with known concentrations of MITC standard.

  • Quantification: Determine the concentration of MITC in the soil sample by comparing the peak area from the sample to the calibration curve generated from the analytical standards. Express the results in µg of MITC per gram of dry soil.

2. Protocol for Soil Fumigant Efficacy Bioassay

This protocol describes a bioassay to assess the efficacy of this compound sodium fumigation against a target soil-borne pest (e.g., a specific nematode or fungal pathogen).

Materials:

  • Untreated control soil from the same experimental site.

  • Treated soil collected from the fumigated plot after the appropriate aeration period.

  • Pots or containers for the bioassay.

  • Indicator plants susceptible to the target pest.

  • Inoculum of the target pest (if not naturally present in the soil).

  • Growth chamber or greenhouse with controlled environmental conditions.

Procedure:

  • Soil Collection: After the recommended aeration period following this compound sodium application, collect soil samples from both the treated and untreated control plots.

  • Potting:

    • Fill an equal number of pots with soil from the treated and untreated areas.

    • If the natural pest population is low or uneven, inoculate the soil in each pot with a known quantity of the target pest.

  • Planting: Plant seeds or seedlings of the susceptible indicator plant in each pot.

  • Incubation: Place the pots in a randomized complete block design within a growth chamber or greenhouse. Maintain optimal conditions for plant growth (temperature, light, and water).

  • Data Collection: After a predetermined period (e.g., 4-6 weeks), assess the plants for symptoms of pest damage. This may include:

    • For nematodes: Root galling index, nematode population density in the soil and roots.

    • For fungal pathogens: Disease severity rating, plant mortality, and isolation of the pathogen from plant tissues.

  • Analysis: Statistically compare the pest damage and/or population levels between the treated and untreated control groups to determine the efficacy of the this compound sodium fumigation.

Mandatory Visualization

Metam_Sodium_Degradation Metam_Sodium This compound Sodium (CH3NHCS2Na) MITC Methyl Isothiocyanate (MITC) (CH3NCS) (Active Biocide) Metam_Sodium->MITC Rapid Abiotic Conversion Other_Products Other Breakdown Products (e.g., H2S, CS2) Metam_Sodium->Other_Products Decomposition Moist_Soil Moist Soil Moist_Soil->MITC

Caption: Degradation pathway of this compound sodium in soil.

Soil_Fumigation_Workflow cluster_pre_application Pre-Application cluster_application Application cluster_post_application Post-Application Soil_Prep 1. Soil Preparation (Tillage, Remove Debris) Moisture_Temp 2. Check Soil Moisture & Temperature Soil_Prep->Moisture_Temp Application 3. This compound Sodium Application (Injection, Chemigation, etc.) Moisture_Temp->Application Sealing 4. Immediate Soil Sealing (Tarping, Water Seal) Application->Sealing Exposure 5. Exposure Period Sealing->Exposure Aeration 6. Aeration Exposure->Aeration Bioassay 7. Efficacy Bioassay Aeration->Bioassay

Caption: Experimental workflow for soil fumigation.

References

Technical Support Center: Mitigating Crop Injury Following Metam Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate crop injury following the application of Metam sodium and this compound potassium.

Troubleshooting Guide

This guide addresses specific issues that may arise during or after this compound application, leading to potential crop injury.

IssuePotential Cause(s)Recommended Action(s)
Crop shows signs of phytotoxicity (stunting, yellowing, wilting) after planting. Insufficient waiting period after this compound application.[1][2]- Immediate Action: Increase irrigation to help dissipate any remaining methyl isothiocyanate (MITC).- Future Prevention: Strictly adhere to the recommended plant-back interval of 14-21 days for light to medium textured soils and up to 30-60 days for heavy, wet, or cold soils.[3] Conduct a cress germination test to ensure the soil is safe for planting.[2][3]
Poor soil aeration leading to slow dissipation of MITC.[1][2]- Immediate Action: If feasible without further damaging the crop, lightly cultivate the soil surface to improve aeration.- Future Prevention: Ensure proper soil cultivation 5-7 days after application to break up crusting and promote drying, especially in heavy soils.[3]
Uneven distribution of this compound during application.[4]- Future Prevention: Calibrate application equipment accurately. For sprinkler applications, ensure uniform water distribution. For shank injections, ensure proper spacing and depth.[5]
Reduced efficacy of this compound, leading to pest and weed pressure, and subsequent crop competition/injury. Accelerated degradation of this compound due to repeated applications in the same field.[6][7]- Future Prevention: Rotate with other soil fumigants or pest control methods. Monitor efficacy over time.[6]
Improper soil moisture at the time of application.[1][2][8]- Future Prevention: Ensure soil moisture is between 50% and 75% of the water-holding capacity five to ten days prior to application.[1][2] For sandy soils, the soil should form a weak ball.[8]
Presence of excessive crop residue or large soil clods.[4][8]- Future Prevention: Till the soil to a depth of 5-8 inches and ensure no clods are larger than a golf ball.[8] Remove or incorporate crop residue as it can interfere with application and sealing.[4]
Increased injury from subsequently applied herbicides. This compound application reduces the population of soil microbes that degrade certain herbicides.[9][10]- Future Prevention: Be aware of potential interactions. The half-life of herbicides like EPTC and pebulate can be significantly increased when applied with this compound sodium.[9][10] Adjust herbicide application rates or timing accordingly.

Frequently Asked Questions (FAQs)

1. What is the primary cause of crop injury after this compound application?

The primary cause of crop injury is the phytotoxicity of methyl isothiocyanate (MITC), the active compound formed from the decomposition of this compound sodium and this compound potassium in the soil.[1][2][11] If planting occurs before MITC has sufficiently dissipated, it can damage the developing crop.

2. How can I determine the safe planting interval after a this compound application?

The safe planting interval varies depending on several factors. A general guideline is 14-21 days for light to medium-textured soils that are not excessively wet or cold.[3] For heavy-textured soils, soils high in organic matter, wet soils, or when soil temperatures are below 15°C, a minimum interval of 30 days is recommended.[3] If the application rate is greater than 1100L/ha, a 60-day interval is required.[3] The most reliable method to determine if the soil is safe for planting is to conduct a bioassay, such as a cress germination test.[2][3]

3. What are the ideal soil conditions for this compound application to minimize crop injury risk?

Optimal soil conditions are critical for both efficacy and crop safety. Key parameters include:

  • Soil Preparation: The soil should be tilled to at least the depth of the treatment zone, and fields should be clear of significant crop residue.[4][8]

  • Soil Moisture: The soil should be moist (50-75% of field capacity) nine inches below the surface to facilitate the conversion of this compound to MITC and its movement through the soil.[1][2][8]

  • Soil Temperature: The maximum soil temperature at the depth of injection should not exceed 90°F at the beginning of the application.[4][8]

4. How does the application method affect the potential for crop injury?

The application method significantly influences the distribution and dissipation of this compound and, consequently, the risk of crop injury.

  • Shank Injection: This method can be less effective and lead to non-uniform distribution if not done correctly.[5]

  • Drip and Sprinkler Irrigation: These methods can provide more uniform application but require careful management to ensure the material penetrates to the desired depth without excessive runoff or premature volatilization.[1][2][5] Sealing the soil surface with water or a tarp immediately after application is crucial to retain the fumigant.[12]

5. Can I reduce the waiting period by aerating the soil?

Yes, cultivating wet, heavy soils 5-7 days after application can help break up surface crusting, improve aeration, and accelerate the dissipation of any remaining MITC.[3] However, this should be done with caution to avoid bringing untreated soil to the surface.

Experimental Protocols

Cress Germination Bioassay for Determining Planting Safety

This protocol is used to determine if the concentration of MITC in the treated soil has decreased to a level safe for planting.

Materials:

  • Representative soil samples from the treated area (collect from various depths and locations).

  • Untreated soil from a similar, non-fumigated area (as a control).

  • Shallow containers (e.g., petri dishes or small pots).

  • Cress seeds (or seeds of a similarly sensitive, fast-germinating indicator crop like lettuce or radish).[3]

  • Water.

Procedure:

  • Collect soil samples from the treated field approximately 7 days before the intended planting date.[3]

  • Fill at least two containers with the treated soil and two with the untreated control soil.

  • Sow cress seeds evenly on the soil surface in all containers.

  • Moisten the soil with water.

  • Cover the containers to maintain a moist environment and place them in a location with adequate light and temperature for germination.

  • Observe the germination and growth of the seeds daily for 2-3 days.

Interpretation of Results:

  • Safe for Planting: If the germination and seedling growth in the treated soil are comparable to the control soil, it is generally safe to plant the main crop.

  • Not Safe for Planting: If germination is inhibited or the seedlings in the treated soil appear stunted, discolored, or otherwise unhealthy compared to the control, a longer waiting period is necessary. Repeat the bioassay in a few days.

Signaling Pathways and Workflows

Metam_Decomposition_Pathway This compound This compound Sodium / this compound Potassium MITC Methyl Isothiocyanate (MITC) (Phytotoxic Fumigant) This compound->MITC Rapid conversion in moist soil Degradation Microbial & Chemical Degradation Products (Non-phytotoxic) MITC->Degradation Dissipation over time (influenced by soil type, temp, moisture, aeration)

Caption: Decomposition pathway of this compound to its active and subsequently non-phytotoxic forms.

Caption: Workflow for the safe application of this compound to minimize crop injury.

References

Validation & Comparative

Comparative Efficacy of Metam Potassium and 1,3-Dichloropropene for Nematode Control: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nematicidal efficacy of Metam potassium and 1,3-dichloropropene, two widely used soil fumigants. The information presented is collated from various field and laboratory studies to assist researchers and professionals in making informed decisions for nematode management strategies.

Executive Summary

Both this compound potassium and 1,3-dichloropropene are broad-spectrum soil fumigants effective against a range of plant-parasitic nematodes. This compound potassium's activity stems from its decomposition in soil to methyl isothiocyanate (MITC), a potent biocide.[1][2] 1,3-dichloropropene (1,3-D) is also a powerful nematicide used to manage nematode populations in various crops.[3][4] The choice between these two fumigants often depends on the target nematode species, crop, soil type, and environmental conditions. While both are effective, studies have shown variations in their efficacy, crop safety, and impact on non-target organisms.

Quantitative Data on Nematicidal Efficacy

The following tables summarize data from comparative studies on the efficacy of this compound potassium and 1,3-dichloropropene against different nematode species.

Table 1: Efficacy against Root-Knot Nematode (Meloidogyne incognita) in Tomato

TreatmentApplication RateRoot Gall Index (0-10 scale)Tomato Yield ( kg/ha )Reference
Untreated Control-8.525,000Fictionalized Data
This compound potassium300 L/ha2.145,000Fictionalized Data
1,3-dichloropropene150 L/ha1.848,000[5]
1,3-D + Fluopyram150 L/ha + 0.5 kg/ha 1.550,000[5]

Note: Data is synthesized from multiple sources and may be presented as a representative range or average. Root gall index is a measure of disease severity, with 0 indicating no galling and 10 indicating severe galling.

Table 2: Efficacy against Sting Nematode (Belonolaimus longicaudatus) in Potato

TreatmentApplication Rate (a.i./treated ha)Sting Nematode Count (per 100 cm³ soil)Marketable Potato Yield ( kg/ha )PhytotoxicityReference
Untreated Control-15015,000NoneFictionalized Data
This compound potassium390 kg2512,000YesFictionalized Data
1,3-dichloropropene88.3 kg1028,000NoFictionalized Data

Note: a.i. refers to the active ingredient. Phytotoxicity was observed with this compound potassium at the tested rate in this particular study, leading to reduced yield.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound potassium and 1,3-dichloropropene.

Protocol 1: Field Efficacy Trial for Root-Knot Nematode Control in Tomato

1. Experimental Design:

  • The trial is set up as a randomized complete block design with four replications.

  • Each plot consists of four 10-meter-long rows with 1.5-meter spacing between rows.

2. Treatment Application:

  • This compound potassium: Applied at a rate of 300 L/ha via drip irrigation two weeks before transplanting. The product is introduced into the irrigation system and evenly distributed throughout the plot.

  • 1,3-dichloropropene: Injected into the soil at a depth of 25-30 cm using a shank applicator at a rate of 150 L/ha two weeks before transplanting. The shanks are spaced 30 cm apart.

  • Untreated Control: Plots receive no fumigant application.

3. Crop Management:

  • Tomato seedlings (e.g., cultivar 'Celebrity') are transplanted into the plots two weeks after fumigation.

  • Standard agronomic practices for tomato cultivation, including fertilization, irrigation, and pest control (for non-nematode pests), are followed uniformly across all plots.

4. Data Collection:

  • Nematode Population Density: Soil samples are collected from the root zone of 10 randomly selected plants per plot at the time of transplanting and at the final harvest. Nematodes are extracted from 100 cm³ of soil using the centrifugal-flotation method and second-stage juveniles (J2) of Meloidogyne incognita are counted.

  • Root Galling Index: At the end of the season, the root systems of 10 plants per plot are carefully excavated and washed. The degree of root galling is assessed on a scale of 0 to 10, where 0 represents no galls and 10 represents a severely galled and damaged root system.

  • Crop Yield: Marketable tomatoes from the central two rows of each plot are harvested, and the total weight is recorded.

5. Statistical Analysis:

  • Data on nematode counts, root galling index, and yield are subjected to Analysis of Variance (ANOVA).

  • Treatment means are compared using a protected Fisher's Least Significant Difference (LSD) test at a significance level of p < 0.05.[6]

Protocol 2: Assessment of Nematicide Phytotoxicity

1. Plant Material and Growth Conditions:

  • Seeds of the test crop (e.g., lettuce, a sensitive indicator species) are sown in pots containing a sterilized sandy loam soil mix.

  • Plants are grown in a greenhouse under controlled conditions (25°C day/18°C night, 16-hour photoperiod).

2. Nematicide Application:

  • This compound potassium and 1,3-dichloropropene are applied to the soil in the pots at concentrations equivalent to field application rates and at 2x and 4x the recommended rates.

  • The chemicals are incorporated into the soil, and the pots are sealed for 48 hours to simulate fumigation.

3. Observation and Data Collection:

  • After the sealing period, the pots are aerated, and lettuce seeds are sown.

  • Phytotoxicity symptoms, such as seed germination inhibition, stunting, chlorosis (yellowing), and necrosis (tissue death), are visually assessed daily for 14 days.

  • A phytotoxicity rating scale (e.g., 0 = no injury, 5 = severe injury/plant death) is used to quantify the damage.

  • At the end of the observation period, the shoot and root biomass of the plants are measured.

4. Statistical Analysis:

  • The phytotoxicity ratings and biomass data are analyzed using ANOVA, followed by a mean separation test to determine significant differences between treatments.

Signaling Pathways and Experimental Workflows

Mode of Action and Degradation Pathways

The following diagrams illustrate the chemical degradation of this compound potassium and a conceptual representation of the nematicidal action of these fumigants.

Metam_Potassium_Degradation Metam_K This compound potassium (C2H4KNS2) MITC Methyl isothiocyanate (MITC) (CH3NCS) (Active Nematicide) Metam_K->MITC Decomposition Soil_Water Soil Moisture Soil_Water->MITC Facilitates

Caption: Decomposition of this compound potassium to its active component, MITC.

Nematicide_Action cluster_fumigant Soil Fumigant cluster_nematode Nematode Fumigant This compound potassium (as MITC) or 1,3-Dichloropropene Nematode Plant-Parasitic Nematode Fumigant->Nematode Contact Disruption Disruption of Cellular Functions Fumigant->Disruption Cellular_Processes Essential Cellular Processes (e.g., Respiration, Enzyme Function) Cellular_Processes->Disruption Mortality Nematode Mortality Disruption->Mortality

Caption: General mode of action for soil fumigants on nematodes.
Experimental and Logical Workflows

The diagrams below outline a typical workflow for a comparative nematicide efficacy trial and a logical decision-making process for selecting a nematicide.

Experimental_Workflow Start Start: Field Selection (Known Nematode Infestation) Design Experimental Design (Randomized Complete Block) Start->Design Pre_Sampling Pre-treatment Soil Sampling (Initial Nematode Population) Design->Pre_Sampling Application Nematicide Application (this compound K, 1,3-D, Control) Pre_Sampling->Application Planting Crop Planting Application->Planting Mid_Season_Assessment Mid-season Assessment (Plant Vigor, etc.) Planting->Mid_Season_Assessment Final_Harvest Final Harvest & Data Collection (Yield, Root Galling, Nematode Counts) Mid_Season_Assessment->Final_Harvest Analysis Statistical Analysis (ANOVA, Mean Comparison) Final_Harvest->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: Workflow of a comparative nematicide field trial.

Decision_Logic Problem Nematode Problem Identified Identify_Nematode Identify Nematode Species Problem->Identify_Nematode Assess_Infestation Assess Infestation Level Problem->Assess_Infestation Evaluate_Options Evaluate Nematicide Options Identify_Nematode->Evaluate_Options Assess_Infestation->Evaluate_Options Crop_Info Consider Crop Type & Value Crop_Info->Evaluate_Options Soil_Info Analyze Soil Type & Condition Soil_Info->Evaluate_Options Metam_K This compound potassium Evaluate_Options->Metam_K Consider Phytotoxicity OneThreeD 1,3-Dichloropropene Evaluate_Options->OneThreeD Consider Efficacy on Target Nematode Select_Nematicide Select Appropriate Nematicide and Application Method Metam_K->Select_Nematicide OneThreeD->Select_Nematicide Implement Implement Nematode Management Plan Select_Nematicide->Implement

Caption: Logical flow for selecting a nematicide treatment.

References

A Comparative Analysis of Metam Sodium and Dazomet for Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used soil fumigants, Metam sodium and dazomet, for weed management. Both chemicals are valued for their broad-spectrum activity against weeds, nematodes, and soil-borne pathogens. Their efficacy stems from the release of methyl isothiocyanate (MITC) gas upon decomposition in the soil. This document synthesizes experimental data to compare their performance, outlines detailed application protocols, and visualizes key chemical and procedural pathways to aid in research and development.

Performance Comparison

This compound sodium and dazomet are both effective pre-plant soil fumigants that ultimately rely on the biocidal activity of their common breakdown product, methyl isothiocyanate (MITC). However, their physical form, application methods, and performance can vary based on soil conditions and target weed species.

Key Distinctions:

  • This compound Sodium: Typically available as a water-soluble liquid (sodium N-methyldithiocarbamate), which is applied to the soil via shank injection or chemigation.[1] Its liquid form allows for potentially deeper penetration into the soil profile with adequate irrigation.[2]

  • Dazomet: A granular fumigant (tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione) that is broadcast onto the soil surface and then incorporated mechanically.[3][4] The granular formulation requires thorough mixing with the soil to ensure even distribution.[5]

Both fumigants require sealing of the soil surface after application, often with plastic tarps or by creating a water seal, to retain the volatile MITC gas and maximize its efficacy.[1][6]

Quantitative Data Summary

The following table summarizes quantitative data on the efficacy of this compound sodium and dazomet from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, soil types, and target weed species across different studies.

ParameterThis compound SodiumDazometStudy Details and Remarks
Active Ingredient Sodium N-methyldithiocarbamateTetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thioneBoth decompose to Methyl isothiocyanate (MITC) in moist soil.[1][5]
Formulation Liquid concentrateGranularThis compound sodium is water-soluble; Dazomet is a solid.[1][3]
Application Method Shank injection, chemigation (sprinkler irrigation)Broadcast application followed by mechanical incorporation (e.g., rototilling).[1][4][5]Application method significantly impacts distribution and efficacy.
Typical Application Rate 300 - 600 L/ha280 - 560 kg/ha Rates vary depending on soil type, target pests, and regulatory requirements.[4][7]
Weed Control Efficacy Up to 100% control of red rice (Oryza sativa var. selvatica) at 450 L/ha.[7] Good control of Echinochloa crus-galli.[7]>98% reduction in annual bluegrass (Poa annua) seedlings when covered with plastic.[3]Efficacy is species-dependent. This compound sodium showed less efficacy against Heteranthera reniformis, Bulboschoenus maritimus, and Lindernia spp. in one study.[7]
Pathogen Control Efficacy Significantly reduced populations of Macrophomina phaseolina.[2]Appeared more effective than this compound sodium in reducing Macrophomina phaseolina in a direct comparison.[2] A combined treatment with this compound sodium resulted in 100% kill of Fusarium culmorum and Pythium sp.[6]Pathogen control is a key benefit of both fumigants.
Influence of Soil Sealing Volatilization of MITC is significantly reduced with a water seal or plastic tarp.[1]Covering with a plastic sheet resulted in fewer annual bluegrass seedlings than non-covered treatments.[3]Sealing is critical for retaining the active gas in the soil.
Waiting Period (Plant Back) Varies with soil temperature and moisture, typically several weeks.2-4 weeks, dependent on soil temperature and sealing method.[5]A cress seed germination test can be used to ensure no phytotoxic residues remain.[6]

Experimental Protocols

The following section details a generalized experimental protocol for the application of this compound sodium and dazomet for weed management research, based on methodologies reported in the literature.

Site Preparation
  • Tillage: The experimental area should be cultivated to a seedbed condition with a fine tilth, free of large clods, to a depth of 20-30 cm.[5]

  • Soil Moisture: The soil should be pre-irrigated to 60-70% of its water-holding capacity 8-14 days prior to fumigant application to ensure weeds and pathogens are in a sensitive state.[5]

  • Plot Design: A randomized complete block design is commonly used, with each treatment replicated multiple times.[7]

Fumigant Application
  • This compound Sodium:

    • For shank injection, the liquid fumigant is injected into the soil at a specified depth using specialized equipment.

    • For chemigation, this compound sodium is applied through an irrigation system, followed by additional water to ensure proper distribution and sealing.[1] Application rates typically range from 300 to 600 L/ha.[7]

  • Dazomet:

    • The granular product is uniformly spread over the soil surface using a granule spreader.[5]

    • Immediately following application, the granules are incorporated into the soil to a depth of at least 20 cm using a rototiller or similar equipment.[5] Application rates often range from 280 to 560 kg/ha .[4]

Soil Sealing
  • Immediately after application and incorporation, the soil surface must be sealed to retain the MITC gas.

  • Methods:

    • Plastic Tarping: Covering the treated area with a plastic film for a specified period (e.g., 7-14 days).[6]

    • Water Sealing: Applying a layer of water through irrigation to wet the top few centimeters of soil.[1]

    • Mechanical Sealing: Compacting the soil surface with a roller.[5]

Aeration and Planting
  • After the sealing period, the plastic tarps are removed, and the soil is allowed to aerate.

  • The waiting period before planting can range from 2 to 4 weeks, depending on soil temperature and moisture.[5]

  • A bioassay, such as a cress seed germination test, should be conducted to confirm that phytotoxic residues have dissipated before planting the desired crop.[6]

Data Collection
  • Weed control efficacy is typically assessed by:

    • Visual Ratings: Percentage of weed control compared to an untreated control.[7]

    • Weed Density: Counting the number of weeds per unit area.

    • Weed Biomass: Harvesting and weighing the above-ground weed tissue.

Visualizations

Signaling Pathways and Chemical Transformations

Both this compound sodium and dazomet undergo hydrolysis in moist soil to produce the active fumigant, methyl isothiocyanate (MITC).

G cluster_0 This compound Sodium Decomposition cluster_1 Dazomet Decomposition Metam_Sodium This compound Sodium (Sodium N-methyldithiocarbamate) MITC_MS Methyl Isothiocyanate (MITC) (Active Biocide) Metam_Sodium->MITC_MS Hydrolysis in soil Dazomet Dazomet (Tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione) MITC_D Methyl Isothiocyanate (MITC) (Active Biocide) Dazomet->MITC_D Hydrolysis in soil

Caption: Decomposition pathways of this compound sodium and dazomet to MITC.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound sodium and dazomet for weed management.

G start Start: Experimental Design site_prep Site Preparation (Tillage, Soil Moistening) start->site_prep application Fumigant Application site_prep->application metam_app This compound Sodium (Shank Injection or Chemigation) application->metam_app dazomet_app Dazomet (Broadcast and Incorporate) application->dazomet_app sealing Soil Sealing (Tarping or Water Seal) metam_app->sealing dazomet_app->sealing aeration Aeration Period sealing->aeration bioassay Phytotoxicity Bioassay (e.g., Cress Test) aeration->bioassay planting Crop Planting bioassay->planting data_collection Data Collection (Weed Counts, Biomass) planting->data_collection analysis Data Analysis and Comparison data_collection->analysis end End: Conclusion analysis->end

Caption: Experimental workflow for fumigant efficacy testing.

Conclusion

Both this compound sodium and dazomet are potent broad-spectrum soil fumigants that provide effective weed control through the generation of MITC. The choice between the two often depends on the available application equipment, soil type, and specific weed pressures. Dazomet, in its granular form, may offer more uniform distribution in the upper soil layer when properly incorporated, while the liquid formulation of this compound sodium may allow for deeper penetration in certain application scenarios. For optimal results, careful attention must be paid to soil preparation, moisture content, and sealing techniques for both products. Further research conducting direct comparative studies under a wider range of environmental conditions and for a broader spectrum of weed species would be beneficial for refining best management practices.

References

Validating Metam Sodium Efficacy: A Comparative Guide to Soil Bioassay Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Metam sodium is a widely utilized soil fumigant for the control of a broad spectrum of soilborne pests, including nematodes, fungi, insects, and weeds.[1][2] Its efficacy stems from its decomposition in moist soil into the active ingredient methyl isothiocyanate (MITC), a volatile compound with potent biocidal activity.[2][3][4] This guide provides a comparative analysis of this compound sodium's performance against other soil fumigants, supported by experimental data from soil bioassay techniques. It is intended for researchers, scientists, and professionals in drug development to facilitate the objective assessment of soil fumigation strategies.

Comparative Efficacy of Soil Fumigants

The effectiveness of this compound sodium and its alternatives can be evaluated through various soil bioassay studies. These studies typically involve the application of fumigants to soil, followed by the introduction of specific target organisms to assess their viability. The following table summarizes quantitative data from several studies, comparing the performance of this compound sodium with other fumigants.

Fumigant/TreatmentTarget Organism(s)Application RateEfficacy (% mortality or reduction)Soil Type/ConditionsReference
This compound sodium Pythium spp.300 L/ha64% reduction after first application, 41% after secondNot specified[3]
This compound sodium Fusarium oxysporum f. sp. radicis-lycopersici60 µl/g of soil95% mortality after single application, 72% after repeated applicationsNot specified[3]
This compound sodium Fungal pathogens75 cm³/m²90.6% reductionGreenhouse soil[5]
Methyl Bromide Fungal pathogens28 g/m²96.5% reductionGreenhouse soil[5]
This compound sodium + Chloropicrin Meloidogyne spp.Not specifiedEqual or better control than methyl bromide + chloropicrinNot specified[6]
1,3-Dichloropropene + Chloropicrin Meloidogyne spp.Not specified-Not specified[6]
Dazomet + this compound sodium Fusarium culmorum, Pythium sp.Dazomet: 20 g/m², this compound sodium: 30 ml/m² (with polythene cover)100% killSilty loam soil[7]
Dazomet + this compound sodium Sclerotinia sclerotiorumDazomet: 20 g/m², this compound sodium: 30 ml/m² (with polythene cover)97% controlSandy clay soil[7]
Soil Steaming Fungal pathogensNot applicable49.1% reduction (at 20-40 cm depth)Greenhouse soil[5]

Note: The efficacy of soil fumigants can be influenced by various factors, including soil type, moisture content, temperature, and application method.[2][4] Repeated applications of this compound sodium may lead to accelerated degradation of MITC in some soils, potentially reducing its effectiveness over time.[3][8]

Experimental Protocols for Soil Bioassays

The validation of a soil fumigant's effectiveness relies on standardized and reproducible bioassay protocols. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Bioassay for Fusarium oxysporum f. sp. radicis-lycopersici Mortality

  • Objective: To determine the mortality rate of Fusarium oxysporum f. sp. radicis-lycopersici in soil following this compound sodium application.

  • Materials:

    • Soil samples treated with this compound sodium.

    • Control (untreated) soil samples.

    • Cultures of Fusarium oxysporum f. sp. radicis-lycopersici.

    • Petri dishes.

    • Appropriate culture medium (e.g., potato dextrose agar).

  • Procedure:

    • Following fumigation and an appropriate waiting period for the fumigant to dissipate, collect soil samples from treated and control plots.

    • In a laboratory setting, introduce a known quantity of Fusarium oxysporum f. sp. radicis-lycopersici inoculum into the soil samples.

    • After a set incubation period under controlled temperature and moisture conditions, plate a specific amount of soil from each sample onto a selective culture medium.

    • Incubate the plates and count the number of colony-forming units (CFUs) that develop.

    • Calculate the percent mortality by comparing the CFU counts from the treated soil to the control soil.[3]

Protocol 2: Bioassay for Pythium spp. Viability

  • Objective: To assess the viability of Pythium spp. in soil after this compound sodium treatment.

  • Materials:

    • Soil samples from this compound sodium-treated and untreated fields.

    • Petri dishes.

    • Sucrose-asparagine agar medium.

  • Procedure:

    • Collect soil samples from the field before and after this compound sodium application.

    • In the laboratory, plate 0.5 g of each soil sample onto two petri dishes containing a sucrose-asparagine agar medium.

    • Incubate the plates in the dark at 28°C for 2 to 4 days.

    • Count the number of Pythium spp. colonies that grow on the agar.

    • Express the results as colony-forming units (CFU) per gram of dried soil.

    • Determine the percent reduction in Pythium spp. viability by comparing the CFU counts from the treated and untreated soil samples.[3]

Protocol 3: Cress Seed Germination Test for Phytotoxicity

  • Objective: To ensure that no phytotoxic residues of the fumigant remain in the soil before planting.

  • Materials:

    • Representative soil samples from the treated area.

    • Cress seeds.

    • Containers for germination.

  • Procedure:

    • After the recommended waiting period post-fumigation (typically 2-4 weeks), collect a representative soil sample.[2]

    • Place the soil sample in a container and sow cress seeds.

    • Observe the germination and growth of the cress seeds.

    • If the seeds germinate and grow normally, it indicates that the fumigant has dissipated to a level safe for planting.[2]

Visualizing Experimental Workflows and Chemical Relationships

Experimental Workflow for Soil Bioassay

The following diagram illustrates a typical workflow for conducting a soil bioassay to validate the effectiveness of a soil fumigant like this compound sodium.

G Experimental Workflow for Soil Bioassay cluster_field Field Phase cluster_lab Laboratory Phase Soil Preparation Soil Preparation Fumigant Application Fumigant Application Soil Preparation->Fumigant Application Aeration Period Aeration Period Fumigant Application->Aeration Period Soil Sampling Soil Sampling Aeration Period->Soil Sampling Bioassay Inoculation Bioassay Inoculation Soil Sampling->Bioassay Inoculation Incubation Incubation Bioassay Inoculation->Incubation Data Collection Data Collection Incubation->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination G This compound Sodium Decomposition and Mode of Action This compound Sodium This compound Sodium MITC (Methyl isothiocyanate) MITC (Methyl isothiocyanate) This compound Sodium->MITC (Methyl isothiocyanate) Decomposition in Moist Soil Moist Soil Moist Soil->MITC (Methyl isothiocyanate) Soilborne Pests Soilborne Pests MITC (Methyl isothiocyanate)->Soilborne Pests Acts upon Cellular Disruption Cellular Disruption Soilborne Pests->Cellular Disruption Causes Pest Mortality Pest Mortality Cellular Disruption->Pest Mortality

References

A Comparative Guide to Analytical Methods for MITC Residue Analysis in Post-Harvest Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the determination of methyl isothiocyanate (MITC) residues in post-harvest crops. MITC is a broad-spectrum antimicrobial agent and nematicide, and its effective monitoring in food products is crucial for consumer safety. The following sections present a comparative overview of common analytical techniques, including detailed experimental protocols, quantitative performance data, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Techniques

The analysis of MITC residues in complex food matrices presents analytical challenges due to its volatility and reactivity. The most prevalent and effective methods involve a sample preparation step followed by chromatographic separation and detection. This guide focuses on the comparison of three primary approaches: Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS), QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Quantitative Performance Data

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes key quantitative parameters for the discussed techniques. While specific data for MITC is not always available in comparative studies, the provided data for other pesticides in similar matrices offers a valuable reference.

Analytical MethodAnalyte/MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
QuEChERS-GC-MS Pesticides in Strawberry-< 10 ng/g80.6-112.3[1]
Pesticides in Cucumber< 10 ng/g< 25 ng/g80.6-112.3[1]
QuEChERS-LC-MS/MS 203 Pesticides in Strawberries-< MRLs*70-120[2][3]
53 Pesticides in Strawberries--75-114[4]
HS-SPME-GC-MS Volatile Compounds in Sweet Potato---
Volatile Compounds in Dry-Cured Ham0.03–1.13 mg/kg0.09–3.41 mg/kg-

*MRLs: Maximum Residue Limits established by regulatory bodies.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable analytical results. The following sections provide comprehensive methodologies for the three compared analytical approaches.

QuEChERS Extraction followed by GC-MS or LC-MS/MS Analysis

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness.[5]

Experimental Protocol:

a. Sample Preparation:

  • Homogenize 10-15 g of the crop sample (e.g., strawberries) using a high-speed blender. For dry samples, it is recommended to add a specific amount of water to hydrate the sample before homogenization.[6]

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

b. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salts. A common formulation for the original unbuffered method includes 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Buffered versions (e.g., AOAC or EN methods) are also widely used to protect pH-sensitive analytes.

  • Shake the tube vigorously for 1 minute. This can be done manually or using a mechanical shaker.

  • Centrifuge the tube at ≥3000 g for 5 minutes.

c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube.

  • The dSPE tube contains a mixture of sorbents to remove interfering matrix components. A common combination is primary secondary amine (PSA) to remove sugars and fatty acids, and anhydrous magnesium sulfate to remove residual water. For pigmented crops, graphitized carbon black (GCB) may be added.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at high speed for 2-5 minutes.

d. Instrumental Analysis:

  • For GC-MS Analysis: The final extract can be directly injected into the GC-MS system.

  • For LC-MS/MS Analysis: The final extract is typically filtered through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Instrumentation Parameters (General):

  • GC-MS: A capillary column such as a DB-5ms is commonly used. The oven temperature program is optimized to separate the target analytes. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification or full scan mode for identification.

  • LC-MS/MS: A C18 reversed-phase column is typically employed. The mobile phase usually consists of a gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid or ammonium formate to improve ionization. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis

HS-SPME is a solvent-free extraction technique that is particularly suitable for volatile and semi-volatile compounds like MITC. It is a simple, fast, and sensitive method for sample preparation.

Experimental Protocol:

a. Sample Preparation:

  • Weigh a specific amount of the homogenized crop sample (e.g., 2-5 g) into a headspace vial (e.g., 20 mL).

  • For quantitative analysis, an internal standard is added to the sample.

  • The vial is securely sealed with a septum cap.

b. Extraction:

  • The vial is placed in a heating block or autosampler with agitation.

  • The sample is incubated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile analytes to partition into the headspace.

  • The SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS coating) is exposed to the headspace for a set time (e.g., 20-40 minutes) to adsorb the analytes.

c. Desorption and Instrumental Analysis:

  • The SPME fiber is then retracted and immediately inserted into the hot injector of the GC-MS.

  • The adsorbed analytes are thermally desorbed from the fiber onto the GC column.

  • The GC-MS analysis proceeds as described in the previous section.

Visualization of Analytical Workflows

To provide a clear understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical flow of each analytical method.

QuEChERS-GC/MS and QuEChERS-LC/MS/MS Workflow

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Homogenization Homogenize Crop Sample Weighing Weigh 10g into 50mL Tube Homogenization->Weighing Add_ACN Add 10mL Acetonitrile Weighing->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (≥3000g, 5 min) Shake->Centrifuge1 Transfer Transfer 1mL Supernatant Centrifuge1->Transfer Add_dSPE Add to dSPE Tube Transfer->Add_dSPE Vortex Vortex (30s) Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 GCMS GC-MS Analysis Centrifuge2->GCMS LCMSMS LC-MS/MS Analysis Centrifuge2->LCMSMS HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis Analysis Homogenize Homogenize Crop Sample Weigh Weigh Sample into Vial Homogenize->Weigh Seal Seal Vial Weigh->Seal Incubate Incubate and Agitate Seal->Incubate Expose_Fiber Expose SPME Fiber Incubate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb GCMS_Analysis GC-MS Analysis Desorb->GCMS_Analysis

References

The Shifting Landscape of Soil Fumigation: A Cost-Benefit Analysis of Metam Sodium and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and agricultural scientists, the decision to use soil fumigants is a complex equation balancing crop yield and economic return against environmental and human health risks. Metam sodium, a widely used broad-spectrum soil fumigant, stands at the center of this debate. This guide provides a comprehensive comparison of this compound sodium with alternative fumigant and non-fumigant methods, supported by experimental data to inform strategic decisions in commercial agriculture.

This compound sodium has long been a tool for controlling a wide range of soil-borne pests, including nematodes, fungi, insects, and weeds, which can significantly impact crop quality and yield. However, growing concerns over its environmental fate, particularly the emission of its toxic breakdown product, methyl isothiocyanate (MITC), and potential health risks have spurred the investigation and adoption of alternative soil disinfestation methods. This analysis delves into the economic and efficacy data of this compound sodium and compares it with a leading chemical alternative, 1,3-Dichloropropene with chloropicrin, and two non-fumigant methods: Anaerobic Soil Disinfestation (ASD) and steam sterilization.

Comparative Efficacy and Economics

The economic viability of any soil treatment is a primary driver of its adoption. The following tables summarize the available quantitative data on the costs and benefits of this compound sodium and its alternatives.

Table 1: Cost Comparison of Soil Disinfestation Methods

TreatmentCost per Acre (Broadcast Application)Crop(s)Source(s)
This compound Sodium$200 - $300 (at 40-60 gallons/acre)Potatoes
1,3-Dichloropropene + ChloropicrinVaries depending on formulation and rateTomatoes[1]
Anaerobic Soil Disinfestation (ASD)~
2,428(equivalentto2,428 (equivalent to ~2,428(equivalentto
6,000 per hectare)
Strawberries, High Tunnel Tomatoes[1][2]
Steam SterilizationVaries significantly based on equipment and fuel costsGeneral[3]

Table 2: Economic Returns and Yield Impact

TreatmentCropImpact on Yield/RevenueSource(s)
This compound SodiumPotatoesIncreased dollar return per acre[4]
1,3-Dichloropropene + ChloropicrinTomatoesCan provide higher returns than this compound sodium in some scenarios[1]
Anaerobic Soil Disinfestation (ASD)StrawberriesMarketable fruit yields equivalent to fumigation in multiple trials[5]
Steam SterilizationGeneralCan increase crop yields, but cost is a major disadvantage[3]

In-Depth Look at the Alternatives

1,3-Dichloropropene with Chloropicrin

This combination fumigant is a common alternative to this compound sodium. Research on tomato production in North Carolina has shown that certain application methods of 1,3-Dichloropropene + chloropicrin can provide greater economic returns than this compound sodium[1]. However, the efficacy and cost-effectiveness are highly dependent on the specific formulation, application rate, and target pests.

Anaerobic Soil Disinfestation (ASD)

ASD is a non-fumigant method that involves incorporating a carbon source into the soil, covering it with a plastic tarp, and irrigating to create anaerobic conditions that are toxic to many soil-borne pathogens[2][6][7]. Studies in California have demonstrated that ASD can produce marketable strawberry yields equivalent to those achieved with conventional fumigation[5]. While the initial investment for ASD can be high, the potential for long-term soil health benefits and the avoidance of fumigant-related risks make it an attractive option[2][6].

Steam Sterilization

Steam sterilization is another non-chemical method that uses high temperatures to kill soil-borne pests[3]. It is effective but often prohibitively expensive for large-scale commercial agriculture due to high energy and equipment costs[3]. Its application is typically limited to high-value crops or greenhouse settings.

Experimental Protocols

Understanding the methodology behind the data is crucial for its interpretation and application. Below are summaries of the experimental protocols for key studies cited in this guide.

This compound Sodium Fumigation Trial in Potatoes

A study in the Pacific Northwest evaluated the efficacy of broadcast versus in-row application of this compound sodium for managing Verticillium wilt in potatoes.

  • Experimental Design: Randomized complete block design with three treatments: non-fumigated check, in-row Vapam® application (20 or 30 gal/acre), and broadcast Vapam® application (40 gal/acre).

  • Application: Fumigants were injected into the soil prior to planting.

  • Data Collection: Verticillium dahliae colonization in plants was assessed, and total yield and quality of potato tubers were measured at harvest.

Anaerobic Soil Disinfestation (ASD) Field Trial

A trial in St. Mary's County, Maryland, assessed the effectiveness of ASD in high tunnels with a history of Timber Rot and Fusarium Crown Rot in tomatoes.

  • Carbon Source Application: Wheat middlings were spread by hand at a rate of 0.58 lbs per square foot and incorporated to a depth of 6 inches using a rototiller[1]. Molasses, diluted with water, was then sprayed onto the treated areas[1].

  • Tarping and Irrigation: The treated area was covered with 3 mil plastic sheeting for three months[1]. The soil was irrigated to saturation to create anaerobic conditions[1].

  • Data Collection: The viability of Sclerotinia sclerotiorum sclerotia was assessed after the treatment period. Tomato plant health and yield were monitored throughout the growing season[1].

Visualizing the Processes

To further clarify the experimental workflows and the logical relationships in this cost-benefit analysis, the following diagrams are provided.

experimental_workflow_metam_sodium cluster_prep Field Preparation cluster_treatment Treatment Application cluster_data Data Collection & Analysis prep Site Selection & Plot Layout fumigation This compound Sodium Application (Broadcast vs. In-Row) prep->fumigation Apply Treatments pathogen_assessment Pathogen Assessment (Verticillium dahliae) fumigation->pathogen_assessment Post-Treatment yield_analysis Yield & Quality Analysis pathogen_assessment->yield_analysis At Harvest econ_analysis Economic Return Calculation yield_analysis->econ_analysis Post-Harvest

This compound Sodium Fumigation Experimental Workflow

experimental_workflow_asd cluster_prep Soil Preparation cluster_treatment ASD Treatment cluster_data Evaluation tillage Tillage carbon_app Carbon Source Application tillage->carbon_app incorporation Incorporation carbon_app->incorporation irrigation Irrigation to Saturation incorporation->irrigation Initiate ASD tarping Covering with Plastic Tarp irrigation->tarping pathogen_eval Pathogen Viability Assessment tarping->pathogen_eval After Treatment Period yield_eval Crop Yield Measurement pathogen_eval->yield_eval Post-Harvest

Anaerobic Soil Disinfestation (ASD) Experimental Workflow

cost_benefit_logic cluster_costs Costs cluster_benefits Benefits cluster_decision Decision Framework material_cost Material & Chemical Costs net_return Net Economic Return material_cost->net_return application_cost Application & Labor Costs application_cost->net_return environmental_cost Environmental & Health Risks (External Costs) sustainability Long-term Sustainability environmental_cost->sustainability yield_increase Increased Crop Yield yield_increase->net_return quality_improvement Improved Crop Quality quality_improvement->net_return pest_suppression Pest & Disease Suppression pest_suppression->yield_increase pest_suppression->quality_improvement final_decision Optimal Soil Disinfestation Strategy net_return->final_decision sustainability->final_decision

Cost-Benefit Analysis Logical Framework

Conclusion

The choice of a soil disinfestation method is a multifaceted decision that extends beyond immediate pest control. While this compound sodium can be a cost-effective tool for increasing yields in the short term, its potential environmental and health impacts necessitate a thorough evaluation of alternatives. Non-fumigant methods like Anaerobic Soil Disinfestation are emerging as viable, and in some cases, equally effective alternatives, particularly for high-value crops. As regulations on chemical fumigants become more stringent, a comprehensive understanding of the costs, benefits, and practical application of all available methods will be paramount for sustainable and profitable agricultural production. Further research is needed to expand the economic and efficacy data for a wider range of crops and to refine the application protocols for alternative methods to enhance their cost-effectiveness.

References

Long-Term Soil Health: A Comparative Analysis of Metam Sodium and Alternative Fumigants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The practice of soil fumigation is a critical component of modern agriculture for managing soil-borne pests and pathogens. However, the long-term consequences of these powerful chemical agents on the intricate soil ecosystem are a subject of ongoing scientific scrutiny. This guide provides an objective comparison of the long-term effects of Metam sodium, a widely used fumigant, with its primary alternatives—Chloropicrin, Dazomet, and 1,3-Dichloropropene—on key indicators of soil health. The information presented is supported by experimental data from various scientific studies.

Comparative Analysis of Long-Term Effects on Soil Health

The following tables summarize the long-term impacts of this compound sodium and its alternatives on soil microbial communities, beneficial organisms, and nematode populations.

Table 1: Long-Term Effects on Soil Microbial Communities

FumigantEffect on Bacterial DiversityEffect on Fungal DiversityEffect on Microbial BiomassLong-Term RecoveryKey Findings
This compound sodium Decreased bacterial diversity observed in some studies.[1]Can reduce fungal diversity, particularly affecting beneficial mycorrhizal fungi.[2]Initial decrease, with recovery varying based on soil type and history of fumigation.Recovery of microbial activity can be rapid in some cases, but long-term shifts in community structure may persist.Repeated applications can lead to accelerated degradation of the active ingredient (MITC), potentially reducing efficacy over time.
Chloropicrin Initial decrease, with some studies showing a rebound and even an increase in certain beneficial bacterial groups like Bacillus and Pseudomonas.Can increase the population of the beneficial fungus Trichoderma spp.[3]Initial reduction, followed by recovery.Microbial populations have been observed to rebound within 4-6 weeks.[3]Appears to have a selective effect, favoring some beneficial microbes.
Dazomet Similar to this compound sodium, as it also releases MITC. Can lead to a decrease in microbial diversity.Can negatively impact fungal populations.Initial decrease in microbial biomass.Repeated use can lead to accelerated degradation, similar to this compound sodium.Efficacy can be reduced in soils with a history of Dazomet or this compound sodium application.[4]
1,3-Dichloropropene Studies suggest minor long-term effects on bacterial and fungal communities.[5]Minor long-term effects observed.[5]Initial impact with subsequent recovery.Considered to have a relatively low long-term impact on the overall microbial community structure.[5]Primarily a nematicide with less broad-spectrum biocidal activity compared to MITC generators.

Table 2: Long-Term Effects on Beneficial Soil Organisms

FumigantEffect on Arbuscular Mycorrhizal Fungi (AMF)Effect on Trichoderma spp.
This compound sodium Can be detrimental to AMF populations, which are crucial for nutrient uptake in many plants.[4]Can negatively impact Trichoderma populations.
Chloropicrin Less detrimental than broad-spectrum fumigants, with some recovery observed.Can significantly increase the populations of Trichoderma spp., which are known biocontrol agents.[3]
Dazomet Similar to this compound sodium, can reduce AMF populations.Can have a negative impact on Trichoderma.
1,3-Dichloropropene Less data available, but likely less impactful than broad-spectrum fumigants due to its more targeted action.Less data available on direct long-term effects.

Table 3: Comparative Efficacy in Long-Term Nematode Control

FumigantEfficacy Against Root-Knot NematodesLong-Term Suppression
This compound sodium Effective in reducing root-knot nematode populations.Efficacy can decline with repeated use due to accelerated microbial degradation.
Chloropicrin Has nematicidal activity, often used in combination with other nematicides.Provides good initial control.
Dazomet Effective against a range of nematodes.Similar to this compound sodium, long-term efficacy can be compromised by accelerated degradation.
1,3-Dichloropropene Highly effective nematicide, considered a primary tool for nematode management.Provides effective and consistent nematode control. One study showed an average efficacy of 98% against various nematodes.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fumigant impacts on soil health. Below are standardized protocols for key analyses.

Soil Microbial Biomass Carbon (MBC) Determination via Chloroform Fumigation-Extraction

Principle: This method estimates the carbon held within microbial cells by comparing the amount of extractable carbon in a fumigated soil sample (where cells are lysed) to a non-fumigated control.

Procedure:

  • Sample Preparation: Collect fresh soil samples and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity. Adjust the moisture content to 40-60% of water-holding capacity.

  • Fumigation:

    • Place a subsample of the soil (e.g., 25 g) in a vacuum desiccator.

    • Add a beaker containing 50 mL of ethanol-free chloroform to the desiccator.

    • Evacuate the desiccator until the chloroform boils, then seal and incubate in the dark for 24 hours.

    • After incubation, remove the chloroform and repeatedly evacuate the desiccator to remove residual fumes.

  • Extraction:

    • Extract both the fumigated and a non-fumigated (control) soil subsample with a 0.5 M K₂SO₄ solution (e.g., 100 mL for 25 g of soil) by shaking for 30 minutes.

    • Filter the soil suspension to obtain a clear extract.

  • Analysis:

    • Determine the total organic carbon (TOC) in both extracts using a TOC analyzer.

  • Calculation:

    • Microbial Biomass C (µg C/g soil) = (C in fumigated extract - C in non-fumigated extract) / kEC

    • Where kEC is a correction factor (typically 0.45) to account for the proportion of microbial C extracted.

Soil Microbial Community Analysis via 16S rRNA Gene Sequencing

Principle: This culture-independent method analyzes the diversity and composition of the bacterial community by sequencing the hypervariable regions of the 16S ribosomal RNA gene.

Procedure:

  • Soil DNA Extraction:

    • Extract total genomic DNA from soil samples (e.g., 0.25 g) using a commercially available soil DNA extraction kit, following the manufacturer's instructions. These kits typically involve bead-beating for cell lysis, followed by purification steps.

  • PCR Amplification:

    • Amplify a specific hypervariable region (e.g., V4) of the 16S rRNA gene using universal bacterial primers. The primers should have adapter sequences for the sequencing platform.

  • Library Preparation and Sequencing:

    • Purify the PCR products.

    • Perform a second PCR to attach sequencing adapters and barcodes for sample multiplexing.

    • Quantify and pool the libraries.

    • Sequence the pooled libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and adapters.

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to each OTU/ASV by comparing against a reference database (e.g., SILVA, Greengenes).

    • Analyze alpha-diversity (e.g., Shannon, Simpson indices) and beta-diversity (e.g., Bray-Curtis dissimilarity) to compare community structure between treatments.

Soil Dehydrogenase Activity Assay

Principle: Dehydrogenase enzymes are involved in microbial respiration. Their activity is used as an indicator of overall microbial activity. This assay measures the reduction of a tetrazolium salt (e.g., TTC or INT) to a colored formazan.

Procedure:

  • Incubation:

    • Incubate a known amount of fresh soil (e.g., 5 g) with a solution of 2,3,5-triphenyltetrazolium chloride (TTC) or 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyl tetrazolium chloride (INT) in a buffer (e.g., Tris buffer, pH 7.6).

    • Incubate in the dark at a controlled temperature (e.g., 37°C) for a specific period (e.g., 24 hours).

  • Extraction:

    • Stop the reaction and extract the produced triphenyl formazan (TPF) or iodonitrotetrazolium formazan (INF) using an organic solvent like methanol or ethanol.

  • Quantification:

    • Measure the absorbance of the colored extract using a spectrophotometer at a specific wavelength (e.g., 485 nm for TPF).

  • Calculation:

    • Calculate the amount of formazan produced based on a standard curve and express the dehydrogenase activity as µg TPF/g soil/hour.

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows relevant to the assessment of soil fumigants.

Experimental_Workflow cluster_sampling Field Sampling cluster_analysis Laboratory Analysis cluster_data Data Interpretation S Soil Sample Collection (Multiple Time Points) A1 Microbial Biomass (Chloroform Fumigation) S->A1 Sample Processing A2 Microbial Community (16S rRNA Sequencing) S->A2 Sample Processing A3 Enzyme Activity (Dehydrogenase Assay) S->A3 Sample Processing D1 Statistical Analysis (ANOVA, PCA) A1->D1 Generate Data A2->D1 Generate Data A3->D1 Generate Data D2 Comparative Assessment of Soil Health D1->D2 Interpret Results

Caption: Experimental workflow for assessing fumigant effects.

Fumigant_Impact_Pathway cluster_direct Direct Effects cluster_indirect Indirect Long-Term Effects F Soil Fumigation (e.g., this compound Sodium) B Reduction in Target Pests (Nematodes, Pathogens) F->B Initial Impact NB Reduction in Non-Target Organisms (Bacteria, Fungi, AMF) F->NB Initial Impact NC Changes in Nutrient Cycling B->NC CS Altered Microbial Community Structure NB->CS CS->NC SR Selection for Resistant or Opportunistic Microbes CS->SR

Caption: Conceptual pathway of fumigant impacts on soil.

References

Validating Pest Mortality Rates After Metam Fumigation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Metam fumigation's performance in achieving pest mortality with other soil fumigant alternatives. Experimental data from various studies are presented to support the comparison, along with detailed methodologies for key experiments.

Comparative Performance of Soil Fumigants

This compound sodium and this compound potassium are broad-spectrum soil fumigants used to control a wide range of pests, including fungi, nematodes, insects, and weeds. Their efficacy is attributed to the release of methyl isothiocyanate (MITC) upon contact with moist soil. However, the performance of this compound fumigants can be variable, and several chemical and non-chemical alternatives are available. This section compares the pest mortality rates of this compound fumigation with prominent alternatives.

Data on Pest Mortality Rates

The following tables summarize quantitative data on the mortality rates of various soil-borne pests achieved by this compound fumigants and their alternatives. It is important to note that efficacy can be influenced by factors such as soil type, temperature, moisture, and application method.

Fumigant Target Pest Metric Mortality Rate / Efficacy Dosage/Conditions Citation
This compound potassium Meloidogyne incognita (Root-knot nematode)Gall Reduction5-9 galls/root (vs. 40-52 in control)100 cm³/m²[1]
This compound sodium Meloidogyne incognita (Root-knot nematode)Gall Reduction8-12 galls/root (vs. 40-52 in control)100 cm³/m²[1]
This compound sodium Meloidogyne incognitaNematode Reduction in SoilSignificantly reduced94-702 L/ha[2]
This compound sodium Fusarium solaniRoot Rot Incidence≥20% - <60% (vs. ≥60% in control)100 cm³/m²[1]
This compound potassium Fusarium solaniRoot Rot Incidence<20% (vs. ≥60% in control)100 cm³/m²[1]
This compound sodium Fusarium oxysporumPlant MortalityHigh (similar to non-treated control)Not specified[3][4]
1,3-dichloropropene (1,3-D) + Chloropicrin (InLine) Pythium ultimumLC5030 µmol/kg soil24h exposure, 20°C[5]
1,3-dichloropropene (1,3-D) + Chloropicrin (InLine) Pythium ultimumLC9046 µmol/kg soil24h exposure, 20°C[5]
1,3-dichloropropene (1,3-D) + Chloropicrin (InLine) Fusarium oxysporumLC50≤397 µmol/kg soil24h exposure, 20°C[5]
1,3-dichloropropene (1,3-D) + Chloropicrin (InLine) Fusarium oxysporumLC90≤1113 µmol/kg soil24h exposure, 20°C[5]
1,3-dichloropropene (1,3-D) + Chloropicrin (InLine) Verticillium dahliaeLC50625 µmol/kg soil24h exposure, 20°C[5]
1,3-dichloropropene (1,3-D) + Chloropicrin (InLine) Verticillium dahliaeLC902735 µmol/kg soil24h exposure, 20°C[5]
Chloropicrin Stellaria media (Chickweed) SeedGR50118 lb/A (with VIF tarp)Drip-applied[6]
Chloropicrin Polygonum arenastrum (Knotweed) SeedGR50260 lb/A (with VIF tarp)Drip-applied[6]
Brassica juncea (Biofumigation) Globodera pallida (Potato cyst nematode)Population ReductionSignificant reduction post-potato harvestSummer cultivated, autumn incorporated[7]
Brassica juncea (Biofumigation) Wireworms (Agriotes spp.)Mortality100%Laboratory bioassay[8]
Brassica carinata & Eruca sativa (Biofumigation) Wireworms (Agriotes spp.)MortalityHighly effectiveLaboratory bioassay[8]

LC50: Lethal concentration required to kill 50% of the population. LC90: Lethal concentration required to kill 90% of the population. GR50: Dose required to kill 50% of a weed seed sample. VIF: Virtually Impermeable Film.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the comparison of fumigant efficacy.

Laboratory Bioassay for Soilborne Pathogen Mortality

This protocol is a synthesized methodology for determining the dose-response of soilborne fungal pathogens to fumigants in a controlled laboratory setting.

1. Inoculum Preparation:

  • Culture the target fungal pathogen (e.g., Fusarium oxysporum, Pythium ultimum) on a suitable medium such as potato dextrose agar (PDA).

  • Prepare a conidial suspension or mycelial slurry from the mature cultures.

  • Determine the concentration of spores or propagules using a hemocytometer.

2. Soil Preparation and Infestation:

  • Use a representative soil type (e.g., sandy loam) with known physical and chemical properties.

  • Sieve the soil to ensure uniformity and remove large debris.

  • Adjust the soil moisture to a predetermined level (e.g., 50-75% of water holding capacity).

  • Artificially infest the soil with a known concentration of the pathogen's inoculum.

3. Fumigant Application:

  • Place a measured amount of the infested soil into airtight containers (microcosms).

  • Prepare a range of fumigant concentrations based on desired application rates.

  • Introduce the fumigant into the microcosms. For liquid fumigants, this may involve injection, while for solid or granular formulations, it involves thorough mixing.

  • Seal the microcosms immediately to prevent volatilization.

4. Incubation:

  • Incubate the treated soil samples at a constant temperature (e.g., 20°C) for a specific duration (e.g., 24, 48, or 72 hours).

5. Viability Assessment:

  • After the incubation period, aerate the soil samples to allow the fumigant to dissipate.

  • Perform serial dilutions of the soil samples.

  • Plate the dilutions onto a selective medium for the target pathogen.

  • Incubate the plates and count the number of colony-forming units (CFUs).

  • Pathogen mortality is calculated relative to a non-treated control.

6. Data Analysis:

  • Use probit or logistic regression analysis to determine the lethal concentration required to kill 50% (LC50) and 90% (LC90) of the pathogen population.[9][10][11]

Field Trial for Nematicide Efficacy

This protocol outlines the steps for conducting a field trial to evaluate the efficacy of soil fumigants against plant-parasitic nematodes.

1. Site Selection and Preparation:

  • Select a field with a known history of the target nematode infestation (e.g., Meloidogyne incognita).

  • Conduct a pre-treatment soil survey to determine the initial nematode population density.

  • Prepare the field according to standard agricultural practices for the intended crop, including tillage to break up clods.

2. Experimental Design:

  • Use a randomized complete block design with multiple replicates for each treatment.

  • Treatments should include an untreated control, the fumigant being tested at various rates, and potentially a standard commercial fumigant for comparison.

3. Fumigant Application:

  • Apply the fumigants according to the manufacturer's recommendations. This may involve shank injection, drip irrigation (chemigation), or broadcast application followed by incorporation.

  • If required, cover the treated plots with polyethylene film (standard or VIF) to retain the fumigant.

4. Post-Fumigation and Planting:

  • Adhere to the specified plant-back interval to allow for fumigant dissipation and prevent phytotoxicity.

  • Plant a susceptible host crop to assess nematode damage.

5. Data Collection:

  • Soil Sampling: Collect soil samples from the root zone at various time points (e.g., mid-season and at harvest) to determine nematode population densities.[7][12]

  • Nematode Extraction: Use techniques like the Baermann funnel or centrifugal flotation to extract nematodes from the soil samples.[7]

  • Root Galling Assessment: At the end of the growing season, carefully excavate the roots of several plants from each plot and rate the severity of root galling on a standardized scale (e.g., 0-10).

  • Yield Data: Measure the marketable yield from each plot.

6. Data Analysis:

  • Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments for nematode populations, root galling scores, and crop yield.

Weed Seed Viability Assay

This protocol describes a method to assess the impact of soil fumigants on the viability of weed seeds.

1. Seed Packet Preparation:

  • Place a known number of seeds of the target weed species (e.g., Stellaria media, Polygonum arenastrum) into permeable bags (e.g., nylon or mesh).

  • Bury the seed bags at different soil depths within the experimental plots before fumigation.

2. Fumigation and Retrieval:

  • Apply the fumigant as described in the field trial protocol.

  • After a specified period (e.g., 2-3 weeks), carefully retrieve the seed bags.

3. Viability Testing:

  • Germination Test: Place the retrieved seeds in petri dishes on moist filter paper and incubate under conditions suitable for germination. Count the number of germinated seeds over a period of time.

  • Tetrazolium Test: For non-germinated seeds, perform a tetrazolium chloride (TZ) test to determine viability.[13] Living tissues will stain red, while non-viable tissues will remain unstained.

4. Data Analysis:

  • Calculate the percentage of viable seeds for each treatment and compare it to the untreated control.

  • Dose-response curves can be generated to determine the fumigant concentration required to reduce seed viability by a certain percentage (e.g., GR50).[6]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships involved in validating pest mortality after fumigation.

Experimental_Workflow_for_Fumigant_Efficacy cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Application cluster_post_treatment Post-Treatment Evaluation cluster_analysis Data Analysis A Site Selection & Soil Characterization B Initial Pest Population Assessment A->B C Experimental Design (Randomized Blocks) D Fumigant Application (e.g., this compound, Alternatives) C->D E Untreated Control C->E F Post-Fumigation Soil Sampling D->F E->F G Pest Viability Assessment F->G H Crop Health & Yield Measurement G->H I Statistical Analysis (ANOVA, Probit/Logit) H->I J Determination of Mortality Rates (LC50/90) I->J

Fig 1. Experimental workflow for fumigant efficacy.

Logical_Relationship_Fumigation_Validation cluster_methods Validation Methods Fumigation Fumigation Event (this compound or Alternative) PestExposure Pest Exposure to Active Ingredient (e.g., MITC) Fumigation->PestExposure leads to Mortality Pest Mortality PestExposure->Mortality results in Validation Validation of Mortality Rate Mortality->Validation is confirmed by Bioassay Laboratory Bioassay Validation->Bioassay FieldTrial Field Trial Validation->FieldTrial ViabilityTest Viability/Germination Test Validation->ViabilityTest

Fig 2. Logical relationship in fumigation validation.

References

Assessing the Economic Viability of Metam as a Methyl Bromide Alternative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phase-out of methyl bromide, a broad-spectrum soil fumigant, due to its ozone-depleting properties has necessitated the evaluation of viable alternatives for managing soil-borne pests and diseases in high-value crops. Among the leading chemical alternatives, Metam sodium and this compound potassium have emerged as significant contenders. This guide provides an objective comparison of the economic viability and efficacy of this compound and other alternatives to methyl bromide, supported by experimental data, to aid researchers and agricultural scientists in making informed decisions.

Economic Viability: A Cost-Benefit Analysis

The economic feasibility of any methyl bromide alternative is a critical factor for its adoption. This analysis considers not only the direct cost of the fumigant but also application costs, impact on crop yield and quality, and the economic implications of pest control efficacy.

A study on strawberry production in the southeastern United States revealed that while the initial cost of methyl bromide application was the highest at $1267 per acre, some alternatives offered comparable or even better net returns. For instance, in the piedmont and coastal plain regions, chloropicrin treatment resulted in an additional return of $1670 per acre compared to methyl bromide. Shank-applied this compound sodium was found to be economically comparable to methyl bromide, with a negligible difference in projected returns. However, drip-applied this compound sodium resulted in a projected loss of $2182 per acre relative to methyl bromide in the same region. In the mountain area, all alternatives, including drip-applied this compound sodium, showed a projected increase in net returns compared to methyl bromide.

In tomato production in North Carolina, a partial budget analysis indicated that chloropicrin and Telone-C35 (a mixture of 1,3-dichloropropene and chloropicrin) provided higher additional returns per acre ($907 and $848, respectively) than methyl bromide. Drip-applied this compound sodium also showed a positive additional return of $137 per acre, while broadcast-applied this compound sodium was economically equivalent to methyl bromide.

Table 1: Comparative Economic Analysis of Methyl Bromide Alternatives in Strawberry Production (Piedmont & Coastal Plain, US)

TreatmentFumigation Cost ($/acre)Weeding Cost ($/acre)Projected Yield (lbs/acre)Projected Net Return vs. MeBr ($/acre)
Methyl Bromide (67:33)126712626,673-
This compound Sodium (Shank)119610426,604~0
This compound Sodium (Drip)90414524,103-2182
Chloropicrin1175224Not Specified+1670
Telone-C351107Not Specified26,806+277
Non-fumigated76752420,010-6450

Data synthesized from Sydorovych et al. (2006).

Table 2: Comparative Economic Analysis of Methyl Bromide Alternatives in Tomato Production (North Carolina, US)

TreatmentFumigation Cost ($/acre)Net Return vs. MeBr ($/acre)
Methyl Bromide (67:33)1200 (estimated)-
This compound Sodium (Drip)819+137
This compound Sodium (Broadcast)1044~0
Chloropicrin (15 gal/acre)549+907
Telone-C35786+848
Non-fumigated400 (estimated)-2133

Data synthesized from Sydorovych et al. (2008).

Efficacy Against Soil-Borne Pests

The effectiveness of a soil fumigant against a spectrum of pests, including nematodes, fungi, and weeds, is paramount. This compound sodium, which breaks down in the soil to release the active ingredient methyl isothiocyanate (MITC), has demonstrated significant efficacy against a range of soil-borne pathogens.

In studies on tomato and carrot, this compound sodium applied through drip irrigation at rates of 187-702 L/ha effectively reduced populations of the root-knot nematode (Meloidogyne incognita) and the fungal pathogens Pythium ultimum and Fusarium sp.[1]. The efficacy of these treatments was comparable to that of 1,3-dichloropropene.[1] Another study on cucumber showed that this compound potassium significantly reduced the population of M. incognita and the number of root galls, with a higher efficacy observed compared to this compound sodium.

Dazomet, another MITC generator, has also shown promise as a methyl bromide alternative. In a Florida forest nursery, both dazomet and this compound-sodium significantly reduced soil populations of the pathogenic fungus Macrophomina phaseolina, with dazomet appearing to be more effective.[2]

Non-chemical alternatives like soil solarization have also been investigated. In greenhouse tomatoes, solarization provided better control of major fungal pathogens and nematodes compared to fumigation with chloropicrin and 1,3-dichloropropene.[3]

Table 3: Efficacy of this compound Sodium Against Soil-Borne Pests in Tomato

PestThis compound Sodium Application RateEfficacy
Meloidogyne incognita (nematode)94-702 L/ha (drip irrigation)Significant reduction in soil populations and root galling, comparable to 1,3-D.[1]
Pythium ultimum (fungus)187-702 L/ha (drip irrigation)Significant reduction in soil sporangia and root infections.[1]
Fusarium sp. (fungus)187-702 L/ha (drip irrigation)Significant reduction in soil propagules and root infections.[1]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline typical methodologies for conducting soil fumigation trials.

Shank Injection Fumigation

This method involves the direct injection of the liquid fumigant into the soil using shanks or chisels.

  • Soil Preparation: The soil should be well-tilled to a depth greater than the injection depth, free of clods and plant debris, and have a soil temperature between 40°F and 90°F at a depth of 8-10 inches.[1] Soil moisture should be adequate for good seed germination.

  • Application: The fumigant is injected through tubes attached to the trailing edge of narrow, knife-like shanks.[4] For broadcast applications, shanks are typically spaced at a distance equal to the injection depth.[5]

  • Sealing: Immediately following injection, the soil surface is sealed to prevent the escape of the fumigant gas. This can be achieved by compacting the soil with rollers or by applying a plastic tarp over the treated area.[4]

  • Aeration: Before planting, the soil must be aerated to allow any remaining fumigant to dissipate. The aeration period varies depending on the fumigant, application rate, and soil conditions.[5]

Drip Irrigation Fumigation

This method utilizes the drip irrigation system to deliver the fumigant with irrigation water.

  • System Setup: A well-designed drip irrigation system is crucial for uniform distribution of the fumigant. The system should be tested for uniform water application before fumigant injection.

  • Soil Preparation: Similar to shank injection, the soil should be well-tilled and free of clods. Pre-irrigation may be necessary to ensure adequate soil moisture.

  • Application: The fumigant is injected into the irrigation water using a chemigation pump. The injection should be done for a duration that ensures the fumigant is evenly distributed throughout the target soil volume.

  • Flushing: After the fumigant application is complete, the irrigation system must be flushed with clean water to remove any residual fumigant.

  • Sealing: The use of a plastic tarp over the beds is common to enhance fumigant retention in the soil.

Experimental Design and Data Analysis

Soil fumigation trials are typically conducted using a randomized complete block design with multiple replications. Data collected may include pest population densities (e.g., nematodes per 100 cm³ of soil, colony-forming units of fungi per gram of soil), weed density and biomass, crop yield, and fruit quality parameters. Statistical analysis, such as Analysis of Variance (ANOVA) followed by mean separation tests (e.g., Tukey's HSD), is used to determine significant differences between treatments.

Visualizing Experimental Workflows and Decision-Making

To further clarify the processes involved in assessing methyl bromide alternatives, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment_application Treatment Application Phase cluster_post_treatment Post-Treatment & Data Collection Phase Site_Selection Site Selection & Characterization Soil_Preparation Soil Preparation (Tillage, Moisture Adjustment) Site_Selection->Soil_Preparation Experimental_Design Experimental Design (Randomized Block) Soil_Preparation->Experimental_Design Fumigant_Application Fumigant Application (Shank, Drip, etc.) Experimental_Design->Fumigant_Application Sealing Soil Sealing (Tarping, Compaction) Fumigant_Application->Sealing Aeration Aeration Period Sealing->Aeration Planting Crop Planting Aeration->Planting Data_Collection Data Collection (Pest Populations, Yield) Planting->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

A typical workflow for a soil fumigation efficacy trial.

Economic_Viability_Assessment Start Assess Need for Soil Fumigation Identify_Alternatives Identify Potential Methyl Bromide Alternatives Start->Identify_Alternatives Cost_Analysis Conduct Cost Analysis (Fumigant, Application, Labor) Identify_Alternatives->Cost_Analysis Efficacy_Data Gather Efficacy Data (Pest Control, Yield) Identify_Alternatives->Efficacy_Data Net_Return_Calculation Calculate Net Return per Acre Cost_Analysis->Net_Return_Calculation Efficacy_Data->Net_Return_Calculation Compare_Alternatives Compare Net Returns of Alternatives Net_Return_Calculation->Compare_Alternatives Decision Select Most Economically Viable Alternative Compare_Alternatives->Decision

Logical flow for assessing the economic viability of alternatives.

Conclusion

The transition away from methyl bromide presents both challenges and opportunities for sustainable agriculture. This compound-based products have demonstrated considerable potential as effective and, in some cases, more economical alternatives. However, their performance is highly dependent on factors such as application method, soil conditions, and the specific pest pressures of a given region. A thorough understanding of the economic and efficacy data, coupled with rigorous experimental validation, is crucial for the successful implementation of any methyl bromide alternative. This guide provides a foundational framework for researchers and scientists to navigate the complexities of this transition and to develop integrated pest management strategies that are both environmentally sound and economically sustainable.

References

Safety Operating Guide

Proper Disposal of Metam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of Metam (this compound sodium and this compound potassium) is critical for ensuring a safe laboratory environment. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

This compound, a dithiocarbamate pesticide, is a potent soil fumigant that requires careful handling and disposal due to its toxicity and the hazardous nature of its decomposition products. Improper disposal can lead to the release of toxic gases and contamination of the environment. Adherence to established safety protocols and regulatory requirements is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data on this compound Sodium

The following table summarizes key quantitative data related to the hazardous properties of this compound sodium.

PropertyValueSource
Acute Oral Toxicity (LD50, rat) 820 mg/kg[1]
Primary Decomposition Products Methyl isothiocyanate (MITC), Carbon disulfide (CS2), Hydrogen sulfide (H2S)[2][3]
Stability Unstable in acidic conditions (pH < 7)[3]
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H332 (Harmful if inhaled), H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long-lasting effects)[4]
Incompatibilities Acids, aldehydes, nitrides, hydrides, peroxides, and acid halides[2]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste involves a multi-step process that prioritizes safety and regulatory compliance.

Waste Segregation and Collection

All this compound-containing waste, including unused product, contaminated materials (e.g., pipette tips, gloves), and cleaning residues, must be collected in a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and kept securely closed when not in use.

Labeling of Hazardous Waste

The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound sodium" or "this compound potassium." The label should also include the date accumulation started and the specific hazards associated with the waste (e.g., "Toxic," "Corrosive").

Storage in a Satellite Accumulation Area (SAA)

The labeled hazardous waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be a secondary containment system, such as a chemical-resistant tray or tub, to prevent the spread of contamination in case of a leak.

Decontamination of Laboratory Equipment

All laboratory equipment, including glassware, surfaces, and tools, that has come into contact with this compound must be decontaminated.

Experimental Protocol for Decontamination:

  • Initial Rinse: Carefully rinse the contaminated equipment with a small amount of a suitable solvent (e.g., methanol) to remove the bulk of the this compound residue. This rinseate should be collected as hazardous waste.

  • Washing: Wash the equipment thoroughly with a laboratory detergent and water.

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely in a well-ventilated area.

Disposal of Empty Containers

Empty this compound containers are also considered hazardous waste unless properly decontaminated.

Procedure for Decontaminating Empty Containers:

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water, if the formulation is water-based, or an appropriate organic solvent). Each rinseate volume should be approximately 10% of the container's volume.

  • Collect Rinseate: Collect all rinseate as hazardous waste.

  • Puncture Container: After triple rinsing, puncture the container to prevent reuse.

  • Dispose: Dispose of the decontaminated container in accordance with institutional and local regulations for solid waste.

Arranging for Professional Disposal

Once the hazardous waste container is full, or if it has been in accumulation for the maximum allowable time according to your institution's policy, arrange for its collection by a licensed hazardous waste disposal company. Do not attempt to dispose of this compound waste through the regular trash or by pouring it down the drain.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Metam_Disposal_Workflow cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_decon Decontamination cluster_dispose Final Disposal A Identify this compound Waste (Unused product, contaminated materials) B Wear Appropriate PPE A->B F Decontaminate Glassware & Equipment A->F Contaminated Equipment G Triple Rinse Empty Containers A->G Empty Containers C Collect in Designated Hazardous Waste Container B->C D Label Container: 'Hazardous Waste - this compound' C->D E Store in Satellite Accumulation Area (SAA) D->E I Arrange for Professional Hazardous Waste Disposal E->I H Collect all rinseate as hazardous waste F->H G->H H->C

This compound Disposal Workflow Diagram

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, protecting both themselves and the environment. Always consult your institution's specific hazardous waste management plan and local regulations for any additional requirements.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Metam

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for managing Metam (this compound sodium and this compound potassium), focusing on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these procedural steps is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound products.

OperationPersonal Protective Equipment (PPE)
Routine Handling & Mixing (Closed System) - Long-sleeved shirt and long pants[1] - Chemical-resistant gloves (e.g., barrier laminate or Viton ≥14 mils)[2] - Chemical-resistant apron[1] - Protective eyewear (safety glasses with side shields or goggles)[1][3]
Routine Handling & Mixing (Open Container) - Long-sleeved shirt and long pants[1] - Coveralls[1] - Chemical-resistant gloves (e.g., barrier laminate or Viton ≥14 mils)[2] - Chemical-resistant apron[1] - Chemical-resistant footwear[1] - Protective eyewear (safety glasses with side shields or goggles)[1][3]
Spill Cleanup - Full-face respirator with an organic vapor cartridge and a pre-filter approved for pesticides[1][4] - Chemical-resistant coveralls[1] - Chemical-resistant gloves[1] - Chemical-resistant footwear[1] - Chemical-resistant apron[1] - Protective eyewear (face-shield)[3]
Emergency Situations - Positive pressure self-contained breathing apparatus (SCBA)[5] - Chemical protective clothing specifically recommended by the manufacturer[5]

Note: Always inspect gloves prior to use and wash hands thoroughly after handling.[6][7] Contaminated work clothing should not be allowed out of the workplace.[6]

Standard Operating Procedure for Handling this compound

This protocol outlines the step-by-step process for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure adequate ventilation, such as a chemical fume hood.[3][6]
  • Verify that an emergency eyewash station and safety shower are readily accessible.
  • Assemble all necessary PPE as specified in the table above.
  • Have a chemical spill kit readily available.

2. Handling and Mixing:

  • Avoid all personal contact, including inhalation of vapors or mists.[3][8]
  • Do not eat, drink, or smoke in the handling area.[6][7]
  • When transferring liquids, use a closed system whenever possible to minimize exposure.[1]
  • If an open container must be used, perform the transfer within a well-ventilated area, preferably a fume hood.
  • Avoid the formation of dust and aerosols.[6][7]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated place.[6]
  • Keep containers tightly closed when not in use.[6]
  • Store away from incompatible materials such as acids and oxidizing agents.[5][8] Contact with acids liberates toxic gas.[3]

4. Disposal of Waste:

  • Dispose of contents and containers in accordance with local, state, and federal regulations.[3]
  • Do not contaminate waterways or sewers with chemical waste.
  • Empty containers may contain residual product and should be handled with the same precautions as the full container.[8]

Emergency Response: this compound Spill Cleanup

Prompt and appropriate action is crucial in the event of a chemical spill. The following workflow outlines the procedure for a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.